MK-8745
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3-chloro-2-fluorophenyl)-[4-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN5OS/c21-16-5-2-4-15(18(16)22)19(28)27-10-8-26(9-11-27)13-14-3-1-6-17(24-14)25-20-23-7-12-29-20/h1-7,12H,8-11,13H2,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRFPWKUUNKNDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CC=C2)NC3=NC=CS3)C(=O)C4=C(C(=CC=C4)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MK-8745
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-8745 is a highly potent and selective small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2][3] Its mechanism of action is centered on the disruption of mitotic events, leading to cell cycle arrest and, ultimately, cell death. A crucial feature of this compound's activity is the differential cellular outcome—apoptosis or polyploidy—which is determined by the p53 tumor suppressor status of the cancer cells.[4][5] This guide provides a detailed examination of the molecular mechanism, quantitative inhibitory properties, and key experimental methodologies used to characterize this compound.
Core Mechanism of Action
This compound exerts its anti-tumor effects by specifically binding to and inhibiting the enzymatic activity of Aurora A kinase.[1] This inhibition disrupts the kinase's critical functions during mitosis, which include centrosome maturation, spindle assembly, and chromosome segregation.
Inhibition of Aurora A Kinase and Downstream Substrates
The primary molecular action of this compound is the inhibition of Aurora A's catalytic activity. This prevents the phosphorylation of its downstream substrates, which are essential for proper mitotic progression. Following treatment with this compound, key Aurora A substrates such as TACC3, Eg5, and the Aurora A activator TPX2 (Targeting Protein for Xklp2) are rapidly degraded.[2][6] The inhibition of Aurora A autophosphorylation at Threonine 288 (T288) is a direct indicator of target engagement within the cell.[1]
Cell Cycle Arrest at G2/M Phase
By disrupting essential mitotic processes, this compound treatment leads to a robust cell cycle arrest at the G2/M phase.[2][6][7] This is characterized by an accumulation of cells with a 4N DNA content.[1] The arrest is also marked by the induction of proteins like p21(waf1/cip1) and Cyclin B1.[2]
p53-Dependent Cell Fate Determination
A defining characteristic of this compound's mechanism is its reliance on the p53 status of the cell to determine the ultimate outcome of the mitotic disruption.[4][5][8]
-
In p53 Wild-Type Cells: Cells with functional p53 undergo a short mitotic delay followed by cytokinesis and significant apoptosis.[1][4] this compound treatment in these cells leads to the phosphorylation of p53 at Serine 15 and an overall increase in p53 protein expression.[1][2][4] This p53 activation initiates the intrinsic apoptotic cascade, involving the release of cytochrome c and activation of caspase-3.[4]
-
In p53 Mutant/Null Cells: Cells lacking functional p53 exhibit a prolonged mitotic arrest.[1][4] Instead of undergoing apoptosis, these cells eventually exit mitosis without proper cell division (cytokinesis), a process known as endoreduplication. This results in the formation of large, polyploid cells with multiple sets of chromosomes.[1][4]
Quantitative Data
The potency and selectivity of this compound have been quantified through various in vitro assays.
| Parameter | Target/Condition | Value | Reference |
| IC50 | Aurora A Kinase | 0.6 nM | [2][3] |
| IC50 | Aurora B Kinase | 280 nM | [1] |
| Selectivity | Aurora A vs. Aurora B | >450-fold | [2] |
| Ki | Aurora A | 0.21 ± 0.02 nM | [9] |
| Ki | Aurora A / TPX2¹⁻⁴³ | 0.30 ± 0.04 nM | [9] |
| Ki | Aurora B / INCENP⁷⁸³⁻⁹¹⁸ | 216 ± 28 nM | [9] |
| Selectivity (Ki-based) | Aurora A vs. Aurora B/INCENP | 1,030-fold | [9] |
Signaling and Logic Pathways
The following diagrams illustrate the key pathways and logical flows involved in the mechanism of action of this compound.
Experimental Protocols
The following protocols are synthesized from methodologies reported in the literature for the characterization of this compound.
In Vitro Kinase Assay
This assay quantifies the direct inhibitory effect of this compound on Aurora A kinase activity.
-
Objective: To determine the IC50 or Ki of this compound against purified Aurora A kinase.
-
Materials:
-
Purified recombinant Aurora A kinase.
-
Specific substrate (e.g., biotinylated PLK1 peptide).[1]
-
ATP (radiolabeled or for use with detection antibody).
-
This compound serial dilutions.
-
Kinase reaction buffer.
-
Detection reagents (e.g., anti-phospho-substrate antibody, streptavidin-coated plates).
-
-
Procedure:
-
Add purified Aurora A kinase to wells of a microtiter plate.
-
Add serially diluted this compound or vehicle control (DMSO) to the wells and incubate briefly to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a master mix containing the kinase substrate (e.g., PLK1 peptide) and ATP.[1]
-
Incubate the reaction for a defined period at 30°C or room temperature.
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate using an appropriate method (e.g., ELISA with a phospho-specific antibody or scintillation counting for radiolabeled ATP).
-
Plot the percentage of kinase inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Apoptosis Assay
This assay determines the percentage of cells undergoing apoptosis following this compound treatment.
-
Objective: To quantify apoptosis in cell populations with varying p53 status after exposure to this compound.
-
Materials:
-
Procedure:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 24, 48 hours).
-
Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add FITC Annexin V and PI to the cell suspension according to the manufacturer's protocol.[1]
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the cell populations:
-
Live cells (Annexin V- / PI-).
-
Early apoptotic cells (Annexin V+ / PI-).
-
Late apoptotic/necrotic cells (Annexin V+ / PI+).
-
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of this compound on cell cycle distribution.
-
Objective: To measure the accumulation of cells in the G2/M phase and the appearance of sub-G1 (apoptotic) or >4N (polyploid) populations.
-
Materials:
-
Cancer cell lines.
-
This compound.
-
Cold 70% ethanol for fixation.
-
Propidium Iodide (PI) staining solution containing RNase A.
-
Flow cytometer.
-
-
Procedure:
-
Plate and treat cells with this compound as described for the apoptosis assay.
-
Harvest cells at various time points (e.g., 6, 17, 24, 40 hours) to observe the kinetics of cell cycle changes.[1]
-
Wash cells with PBS and fix by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase A staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry.
-
Gate the populations based on PI fluorescence intensity to quantify the percentage of cells in sub-G1, G1, S, G2/M, and >4N phases.
-
Conclusion
This compound is a potent and highly selective inhibitor of Aurora A kinase. Its mechanism of action is characterized by the induction of G2/M arrest due to the disruption of mitotic spindle formation. The ultimate cellular response to this inhibition is critically dependent on p53 status, with p53-proficient cells undergoing apoptosis and p53-deficient cells becoming polyploid through endoreduplication. This dual mechanism, combined with its high selectivity, makes this compound a valuable tool for cancer research and a potential therapeutic agent whose efficacy may be predicted by the p53 status of a tumor.
References
- 1. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Aurora Kinase | Ambeed.com [ambeed.com]
- 4. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A novel Aurora kinase A inhibitor this compound predicts TPX2 as a therapeutic biomarker in non-Hodgkin lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
MK-8745: A Technical Guide to Aurora A Kinase Selectivity
This technical guide provides an in-depth analysis of MK-8745, a potent and selective small-molecule inhibitor of Aurora A kinase. Aurora kinases are crucial regulators of cell division, and their dysregulation is frequently observed in human cancers, making them attractive targets for anticancer therapy. This document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of the inhibitor's mechanism and evaluation processes.
Quantitative Selectivity Profile
This compound demonstrates high potency and selectivity for Aurora A kinase over its closely related isoform, Aurora B. This selectivity is critical for minimizing off-target effects, as the two kinases have distinct roles in mitosis.
Table 1: Potency and Selectivity of this compound
| Kinase | IC50 (nM) | Selectivity (Fold vs. Aurora A) |
| Aurora A | 0.6 | 1 |
| Aurora B | >270 | >450 |
| Data sourced from Selleck Chemicals product information[1]. |
Table 2: In Vitro Inhibition Constants (Kᵢ) of this compound
| Enzyme Complex | Kᵢ (nM) | Selectivity (Fold vs. Aurora A) |
| Aurora A | 0.94 | 1 |
| Aurora A / TPX2¹⁻⁴³ | 1.1 | ~1.2 |
| Aurora B / INCENP⁷⁸³⁻⁹¹⁸ | 970 | ~1030 |
| Data derived from a systematic biochemical analysis of Aurora kinase inhibitors[2]. These values were determined under specific biochemical assay conditions. |
Mechanism of Action and Cellular Effects
This compound exerts its anti-proliferative effects by specifically inhibiting the catalytic activity of Aurora A kinase. This leads to a cascade of cellular events characteristic of mitotic disruption.
-
Cell Cycle Arrest: Treatment with this compound induces a cell cycle arrest at the G2/M phase, leading to an accumulation of cells with 4N DNA content (tetraploid nuclei)[1][3][4].
-
Substrate Degradation: Inhibition of Aurora A activity results in the rapid degradation of its downstream substrates, including TACC3, Eg5, and the Aurora A activator TPX2[1][4].
-
p53-Dependent Apoptosis: In cancer cell lines with wild-type p53, this compound treatment leads to the induction of p53 phosphorylation at Serine 15, an increase in total p53 protein expression, and subsequent apoptotic cell death[1][5]. In contrast, cells with mutant or null p53 tend to undergo endoreduplication and become polyploid without significant apoptosis[5].
-
Role of TPX2: The sensitivity of cancer cells to this compound has been correlated with the expression level of the Aurora A activator, TPX2 (targeting protein for Xenopus kinase-like protein 2). Knockdown of TPX2 can increase sensitivity, while its overexpression can confer resistance, suggesting TPX2 as a potential biomarker[3][4].
Aurora A Signaling Pathway and this compound Inhibition
The following diagram illustrates the core Aurora A activation pathway and the inhibitory action of this compound. Aurora A activation is a multi-step process involving cofactors like BORA and the crucial binding of TPX2, which promotes autophosphorylation on Threonine 288 (Thr288), leading to full kinase activity.
Experimental Protocols
Detailed and robust experimental protocols are essential for accurately determining the selectivity and potency of kinase inhibitors. Below are representative methodologies for biochemical and cell-based assays.
In Vitro Biochemical Kinase Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Kᵢ) of this compound against Aurora A and B kinases.
Objective: To quantify the inhibitory potency of this compound on purified Aurora A and Aurora B kinase activity.
Materials:
-
Recombinant human Aurora A and Aurora B/INCENP kinases.
-
Fluorescently labeled peptide substrate.
-
ATP (Adenosine triphosphate).
-
This compound compound.
-
Assay Buffer: (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
384-well plates (low-volume, black).
-
Plate reader capable of fluorescence detection.
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from 10 mM. Further dilute these stocks into the assay buffer to achieve the final desired concentrations.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of the kinase solution (Aurora A or Aurora B/INCENP) diluted in assay buffer to each well. The final kinase concentration should be optimized for sufficient signal-to-noise.
-
Incubate the plate for 15-20 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiate Reaction:
-
Add 2.5 µL of a solution containing the peptide substrate and ATP, both at a concentration equal to their determined Michaelis-Menten constant (Kₘ), to each well to start the reaction.
-
The final reaction volume is 10 µL.
-
-
Incubation and Termination:
-
Incubate the reaction plate at room temperature for a set time (e.g., 60 minutes), ensuring the reaction proceeds within the linear range.
-
Stop the reaction by adding a termination buffer (e.g., containing EDTA to chelate Mg²⁺).
-
-
Data Acquisition: Read the fluorescence signal on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Convert the IC50 value to a Kᵢ value using the Cheng-Prusoff equation, which requires the Kₘ of ATP for the specific kinase under the assay conditions[2].
-
Cell-Based Assay for Aurora A vs. Aurora B Selectivity
This protocol uses immunofluorescence to simultaneously measure the inhibition of Aurora A and Aurora B in a cellular context by monitoring the phosphorylation status of their respective downstream substrates.
Objective: To determine the cellular potency and selectivity of this compound by quantifying phosphorylation of LATS2 (an Aurora A substrate) and Histone H3 (an Aurora B substrate).
Materials:
-
Human cell line (e.g., HeLa, U2OS)[2].
-
Cell culture medium, fetal bovine serum (FBS), and supplements.
-
This compound compound.
-
Fixative (e.g., 4% paraformaldehyde).
-
Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS).
-
Blocking Buffer (e.g., 5% bovine serum albumin in PBS).
-
Primary Antibodies: Rabbit anti-phospho-LATS2 (Ser83), Mouse anti-phospho-Histone H3 (Ser28)[2].
-
Secondary Antibodies: Alexa Fluor-conjugated anti-rabbit and anti-mouse antibodies.
-
Nuclear stain (e.g., DAPI).
-
High-content imaging system or fluorescence microscope.
Methodology:
-
Cell Plating: Seed cells onto glass-bottom plates suitable for imaging and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 1-2 hours) to allow for target engagement and downstream effects. Include a DMSO vehicle control.
-
Fixation and Permeabilization:
-
Aspirate the media and fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash the cells with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
-
Immunostaining:
-
Wash the cells with PBS and block with Blocking Buffer for 1 hour.
-
Incubate the cells with a cocktail of the two primary antibodies (anti-pLATS2 and anti-pH3) diluted in Blocking Buffer overnight at 4°C.
-
Wash the cells extensively with PBS.
-
Incubate with a cocktail of the corresponding fluorescently-labeled secondary antibodies and DAPI for 1 hour at room temperature, protected from light.
-
-
Imaging: Wash the cells and acquire images using a high-content imaging system. Capture images in the DAPI channel and the respective channels for the pLATS2 and pH3 signals.
-
Image and Data Analysis:
-
Use image analysis software to identify individual cells based on the DAPI nuclear stain.
-
Quantify the mean fluorescence intensity of the pLATS2 and pH3 signals within each cell.
-
Plot the average intensity for each marker against the drug concentration to generate dose-response curves and determine the IC50 for the inhibition of each kinase's activity in the cell. The separation between the two curves indicates the cellular selectivity window[2].
-
Cell-Based Selectivity Assay Workflow
The following diagram outlines the logical flow of the cell-based immunofluorescence assay for determining this compound selectivity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel Aurora kinase A inhibitor this compound predicts TPX2 as a therapeutic biomarker in non-Hodgkin lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Aurora A Kinase Inhibitor MK-8745
This technical guide provides a comprehensive overview of MK-8745, a potent and selective small-molecule inhibitor of Aurora A kinase. It is intended for researchers, scientists, and drug development professionals, detailing the compound's structure, mechanism of action, and the experimental protocols used for its characterization.
Compound Profile and Structure
This compound is a highly selective, ATP-competitive inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2] Its chemical structure features a thiazole moiety linked to a piperazine ring, which contributes to its high affinity and selectivity for Aurora A.[1]
| Property | Value | Reference |
| IUPAC Name | (3-chloro-2-fluorophenyl)-[4-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]piperazin-1-yl]methanone | [1] |
| Molecular Formula | C20H19ClFN5OS | [1][3][4] |
| Molecular Weight | 431.91 g/mol | [3][4][5] |
| CAS Number | 885325-71-3 | [3][4] |
| Canonical SMILES | C1CN(CCN1CC2=NC(=CC=C2)NC3=NC=CS3)C(=O)C4=C(C(=CC=C4)Cl)F | [1] |
| Solubility | Soluble in DMSO (up to 86 mg/mL); insoluble in water. | [1][5] |
Mechanism of Action and Signaling Pathway
This compound functions by directly inhibiting the catalytic activity of Aurora A kinase. Structural analyses show that it binds to the hydrophobic pocket within the kinase's active site, forming hydrogen bonds with key residues (Glu211 and Ala213) that differ from those in the closely related Aurora B kinase.[1] This binding stabilizes Aurora A in an inactive conformation, preventing the autophosphorylation of Threonine 288 (Thr288), a critical step for its activation that is typically mediated by cofactors like TPX2.[1][6]
The inhibition of Aurora A disrupts multiple mitotic processes. Downstream substrates of Aurora A, such as TACC3, Eg5, and TPX2, are rapidly degraded following treatment with this compound.[5][7] This leads to defects in spindle assembly and chromosome alignment, ultimately causing a cell cycle arrest at the G2/M phase.[5][8]
Figure 1: this compound signaling pathway leading to p53-dependent cell fate.
p53-Dependent Cellular Response
The ultimate cellular outcome following this compound-induced G2/M arrest is critically dependent on the status of the tumor suppressor protein p53.[9]
-
In p53 Wild-Type Cells : Inhibition of Aurora A leads to the phosphorylation of p53 at Serine 15 and an overall increase in p53 protein expression.[5][9] This activation of p53 triggers a downstream apoptotic cascade, characterized by the cleavage of PARP and activation of caspase-3, leading to programmed cell death.[9]
-
In p53 Mutant or Null Cells : In the absence of functional p53, cells cannot efficiently initiate apoptosis in response to mitotic arrest.[9] Instead, they undergo a prolonged delay in mitosis, eventually exiting without proper cell division (cytokinesis). This process, known as endoreduplication, results in the formation of large, polyploid cells with 4N or greater DNA content.[9]
Figure 2: Logical flow of cell fate determination by p53 status after this compound treatment.
Quantitative Data Summary
This compound has been extensively characterized biochemically and in cell-based assays. Its high potency and selectivity for Aurora A over Aurora B are defining features. The sensitivity of cancer cell lines to this compound has also been correlated with the expression level of the Aurora A activator, TPX2.[8][10]
Table 1: Biochemical Activity and Selectivity
| Parameter | Value | Notes | Reference |
|---|---|---|---|
| IC50 (Aurora A) | 0.6 nM | The half maximal inhibitory concentration against purified Aurora A kinase. | [4][5][11] |
| Selectivity (vs. Aurora B) | 200 to >1000-fold | Highly selective for Aurora A over the closely related Aurora B isoform. | [1][4][12] |
| Binding Affinity (KD) | Mid-picomolar range | Demonstrates very high binding affinity to Aurora A. | [13] |
| Inhibition Type | ATP-competitive | Competes with ATP for binding to the kinase active site. |[1] |
Table 2: Cellular Activity
| Assay | Cell Line | Concentration | Effect | Reference |
|---|---|---|---|---|
| Cell Cycle Arrest | Non-Hodgkin Lymphoma (NHL) | 1 µM | Variable degrees of G2/M arrest after 24 hours. | [11] |
| Cell Cycle Arrest | HCT 116 (p53-WT) | 5 µM | Accumulation of 4N DNA cells by 6 hours, followed by apoptosis. | [9] |
| Apoptosis | p53 Wild-Type Cell Lines | 5 µM | Induction of apoptosis after 48 hours. | [9] |
| Polyploidy | HCT 116 (p53-null) | 1-10 µM | Endoreduplication resulting in polyploidy (up to 60% 8N cells). |[9] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize this compound.
Protocol 1: In Vitro Kinase Inhibition Assay This assay quantifies the direct inhibitory effect of this compound on Aurora A kinase activity.
-
Reagents : Purified recombinant Aurora A kinase, kinase buffer, ATP, a suitable substrate (e.g., Histone H3 or a synthetic peptide), and this compound stock solution (in DMSO).
-
Procedure : a. Prepare serial dilutions of this compound in kinase buffer. b. In a 96-well plate, combine purified Aurora A kinase with each inhibitor dilution and incubate for 15-30 minutes at room temperature to allow for binding. c. Initiate the kinase reaction by adding a mixture of the substrate and ATP (often radiolabeled ³²P-ATP or ³³P-ATP). d. Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 30°C. e. Terminate the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane). f. Quantify substrate phosphorylation using a phosphorimager or through Western blot analysis with a phospho-specific antibody (e.g., anti-phospho-Histone H3 Ser10).
-
Data Analysis : Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry This method is used to assess the effect of this compound on cell cycle distribution.
-
Cell Culture : Plate cells (e.g., HCT 116) at an appropriate density and allow them to adhere overnight.
-
Treatment : Treat cells with various concentrations of this compound or a vehicle control (DMSO) for the desired time periods (e.g., 6, 17, 24, 48 hours).
-
Harvesting : Harvest both adherent and floating cells, wash with PBS, and fix in cold 70% ethanol while vortexing gently. Store fixed cells at -20°C for at least 2 hours.
-
Staining : Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Data Acquisition : Analyze the stained cells using a flow cytometer. The intensity of the DNA dye fluorescence is proportional to the DNA content.
-
Analysis : Gate the cell populations to quantify the percentage of cells in each phase of the cell cycle (Sub-G1 for apoptosis, G1, S, and G2/M) and identify polyploid populations (>4N DNA content).
Figure 3: General experimental workflow for cell-based characterization of this compound.
Protocol 3: Apoptosis Detection by Annexin V Staining This assay identifies cells in the early and late stages of apoptosis.
-
Cell Culture and Treatment : Culture and treat cells with this compound as described in the cell cycle protocol.
-
Harvesting : Collect all cells (including supernatant) and wash with cold PBS.
-
Staining : Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD.
-
Incubation : Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis : Analyze the samples promptly by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
Conclusion
This compound is a powerful and highly selective research tool for investigating the biological roles of Aurora A kinase. Its well-defined mechanism of action, potent inhibitory activity, and the clear p53-dependent bifurcation in cellular fate make it an invaluable compound for studies in oncology, cell cycle regulation, and drug development. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for scientists aiming to utilize this compound in their research endeavors.
References
- 1. Buy this compound (EVT-287654) [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. This compound | Aurora Kinase | Ambeed.com [ambeed.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A novel Aurora kinase A inhibitor this compound predicts TPX2 as a therapeutic biomarker in non-Hodgkin lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
The Preclinical Discovery and Development of MK-8745: A Selective Aurora A Kinase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MK-8745 is a potent and highly selective small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2] This technical guide details the preclinical discovery and development of this compound, summarizing its mechanism of action, in vitro and in vivo efficacy, and the identification of potential predictive biomarkers. The cellular response to this compound is largely dictated by the p53 tumor suppressor status, with p53 wild-type cells undergoing apoptosis and p53-deficient cells exhibiting endoreduplication and polyploidy.[2][3] Furthermore, the expression levels of the Aurora A activator, TPX2, have been identified as a potential biomarker for sensitivity to this compound.[4][5] While extensive preclinical data exists, information regarding the clinical development of this compound is not publicly available. This document serves as a comprehensive resource on the foundational science of this compound.
Introduction to Aurora A Kinase
The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play crucial roles in the regulation of mitosis.[6][7] Aurora A is essential for centrosome maturation, spindle assembly, and proper mitotic entry.[6][8] Overexpression of Aurora A is frequently observed in a variety of human cancers and is associated with tumorigenesis, making it an attractive target for cancer therapy.[7][9]
Discovery of this compound
This compound was identified as a novel, potent, and selective inhibitor of Aurora A kinase.[2][10] Its discovery was part of a broader effort to develop targeted therapies against mitotic kinases for cancer treatment.
Chemical Structure
The chemical structure of this compound is provided in the table below.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight | CAS No. |
| This compound | [Image of this compound chemical structure] | C20H19ClFN5OS | 431.91 | 885325-71-3 |
Data sourced from[1].
Mechanism of Action
This compound exerts its anti-cancer effects by selectively inhibiting the kinase activity of Aurora A.[1] This inhibition leads to a cascade of downstream events that disrupt mitotic progression and ultimately result in cell cycle arrest or cell death, depending on the genetic background of the cancer cells.[2][4]
Kinase Selectivity and Potency
This compound is a highly selective inhibitor of Aurora A with a significantly lower affinity for Aurora B.[1] This selectivity is crucial for minimizing off-target effects, as Aurora B plays a distinct role in chromosome segregation and cytokinesis.[8]
| Parameter | Value | Selectivity (Aurora A vs. Aurora B) |
| IC50 (Aurora A) | 0.6 nM | >450-fold |
Cellular Effects
Treatment of cancer cells with this compound leads to a G2/M phase cell cycle arrest.[1][4] The ultimate fate of the cells following this arrest is largely dependent on their p53 status.
-
p53 Wild-Type Cells: In cells with functional p53, this compound treatment induces a brief mitotic delay followed by apoptosis.[2][10] This apoptotic response is associated with the phosphorylation of p53 at serine 15, an increase in p53 protein expression, and the activation of caspase-3.[2]
-
p53 Mutant/Null Cells: In contrast, cells lacking functional p53 undergo a prolonged mitotic arrest, followed by endoreduplication, leading to the accumulation of polyploid cells without significant apoptosis.[2][10]
Signaling Pathway
The following diagram illustrates the signaling pathway of Aurora A and the mechanism of action of this compound.
Caption: Mechanism of action of this compound in inhibiting Aurora A signaling.
Preclinical Efficacy
The antitumor activity of this compound has been evaluated in various preclinical models, including cancer cell lines and xenografts.
In Vitro Studies
This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines, particularly those with wild-type p53.[2] In non-Hodgkin lymphoma (NHL) cell lines, treatment with this compound resulted in G2/M arrest, accumulation of tetraploid nuclei, and subsequent cell death.[4]
In Vivo Studies
While specific in vivo efficacy data for this compound is not detailed in the provided search results, the general development of Aurora kinase inhibitors has progressed to in vivo models, showing tumor growth inhibition in xenograft models.[12]
Biomarkers of Response
A key aspect of the preclinical development of this compound was the identification of potential biomarkers to predict sensitivity to the drug.
p53 Status
As detailed above, the p53 status of tumor cells is a major determinant of the cellular response to this compound, with wild-type p53 correlating with apoptotic cell death.[2][3]
TPX2 Expression
The expression level of TPX2 (targeting protein for Xenopus kinase-like protein 2), an activator of Aurora A, has been identified as a potential biomarker of sensitivity to this compound in non-Hodgkin lymphoma cell lines.[4][5]
-
High TPX2 Expression: Correlated with increased resistance to this compound.[4]
-
Low TPX2 Expression (via siRNA knockdown): Increased sensitivity to this compound in resistant cell lines.[4][5]
The following diagram illustrates the experimental workflow for investigating TPX2 as a biomarker.
Caption: Workflow for validating TPX2 as a biomarker for this compound sensitivity.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings.
In Vitro Kinase Assay
-
Objective: To determine the inhibitory activity and selectivity of this compound on Aurora A and Aurora B kinases.
-
Protocol:
-
Purified recombinant Aurora A or Aurora B kinase was incubated with a biotinylated peptide substrate (e.g., PLK1 peptide for Aurora A, Histone H3 for Aurora B) and ATP.[2]
-
This compound or a control inhibitor (e.g., AZD1152 for Aurora B) was added to the reaction mixture at various concentrations.[2]
-
The kinase reaction was allowed to proceed for a specified time at 30°C.
-
The reaction was stopped, and the level of substrate phosphorylation was quantified using Western blot analysis with phospho-specific antibodies.[2]
-
Cell Cycle Analysis
-
Objective: To assess the effect of this compound on cell cycle progression.
-
Protocol:
-
Cancer cell lines were treated with this compound (e.g., 5 µM) or vehicle control for various time points (e.g., 6, 17, 22, 30, and 40 hours).[2]
-
Cells were harvested, washed with PBS, and fixed in 70% ethanol.
-
Fixed cells were treated with RNase A and stained with propidium iodide.
-
DNA content was analyzed by flow cytometry to determine the percentage of cells in G1, S, G2/M, and sub-G1 (apoptotic) phases.[2]
-
Western Blot Analysis
-
Objective: To measure the levels of key proteins involved in the cellular response to this compound.
-
Protocol:
-
Cells were treated with this compound as described above.
-
Cell lysates were prepared, and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and incubated with primary antibodies against proteins of interest (e.g., phospho-p53 (Ser15), total p53, cleaved PARP, phospho-Aurora A (T288)).[2]
-
After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[2]
-
Conclusion
This compound is a potent and selective preclinical inhibitor of Aurora A kinase with a well-defined mechanism of action that is dependent on the p53 status of cancer cells. The identification of TPX2 as a potential predictive biomarker further refines the potential therapeutic application of this compound. While the preclinical data are robust, the lack of publicly available information on the clinical development of this compound leaves its future therapeutic potential unknown. This guide provides a comprehensive overview of the foundational scientific work that characterized this compound as a promising anti-cancer agent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel Aurora kinase A inhibitor this compound predicts TPX2 as a therapeutic biomarker in non-Hodgkin lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Aurora Kinase Inhibitors in Oncology Clinical Trials: Current State of the Progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. This compound | Aurora Kinase | Ambeed.com [ambeed.com]
- 12. Aurora B Inhibitors as Cancer Therapeutics | MDPI [mdpi.com]
The Role of p53 in MK-8745 Induced Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-8745, a potent and selective inhibitor of Aurora A kinase, has demonstrated significant anti-proliferative effects in various cancer cell lines. A critical determinant of the cellular response to this compound is the functional status of the tumor suppressor protein p53. In cells harboring wild-type p53, this compound treatment effectively triggers apoptosis. Conversely, in cells with mutated or null p53, the drug primarily induces endoreduplication and polyploidy, with a notable absence of apoptotic cell death. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the p53-dependent apoptosis induced by this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Introduction
Aurora A kinase is a key regulator of mitotic progression, and its overexpression is frequently observed in human cancers, making it an attractive target for anti-cancer therapy.[1] this compound is a small molecule inhibitor that demonstrates high selectivity for Aurora A kinase.[2] The cellular consequences of Aurora A inhibition by this compound are profoundly influenced by the p53 status of the cancer cells.[1][3] This document will elucidate the pivotal role of p53 in mediating the apoptotic response to this compound.
p53 Status Dictates Cellular Fate in Response to this compound
The functional status of p53 serves as a molecular switch that determines whether a cell undergoes apoptosis or endoreduplication upon treatment with this compound.
-
Wild-Type p53 (p53-WT): In cancer cells expressing wild-type p53, this compound treatment leads to a transient mitotic delay followed by the induction of apoptosis.[1][3] This apoptotic response is a key mechanism of the drug's anti-tumor activity.
-
Mutant/Null p53 (p53-MUT/Null): In contrast, cells lacking functional p53 exhibit a prolonged arrest in mitosis, followed by endoreduplication, leading to the formation of polyploid cells.[1][3] Crucially, these cells do not undergo significant apoptosis when treated with this compound alone.[3]
Quantitative Analysis of this compound Induced Apoptosis
The differential effects of this compound based on p53 status have been quantified in various cancer cell lines.
| Cell Line | p53 Status | This compound Concentration | Treatment Duration | Apoptosis (%) | Endoreduplication/Polyploidy (%) | Reference |
| HCT-116 | Wild-Type | 5 µM | 48 h | Significant | Not Reported | [3] |
| HCT-116 p53-/- | Null | 5 µM | 48 h | Not Significant | ~60% | [3][4] |
| CAPAN2 | Wild-Type | 5 µM | 48 h | Significant | Not Reported | [3] |
| PANC1 | Mutant | 5 µM | 48 h | Not Significant | Significant | [3] |
| DSCRT | Wild-Type | 5 µM | 48 h | Significant | Not Reported | [3] |
| ST88 | Mutant | 5 µM | 48 h | Not Significant | Significant | [3] |
| SKMel 32 | Wild-Type | 5 µM | 48 h | Significant | Not Reported | [3] |
| SKMel 28 | Mutant | 5 µM | 48 h | Not Significant | Significant | [3] |
| HCT p53 +/+ | Wild-Type | Not Specified | Not Specified | ~15% | Not Reported | [4] |
| HCT p53 -/- | Null | Not Specified | Not Specified | Not Significant | ~60% | [4] |
Molecular Mechanism of p53-Dependent Apoptosis
The induction of apoptosis by this compound in p53-proficient cells involves a cascade of molecular events.
Activation of p53
Treatment with this compound leads to the activation of p53. This is characterized by:
-
Increased p53 Protein Expression: Western blot analysis reveals an accumulation of the p53 protein within the cell.[1]
-
Phosphorylation of p53: Specifically, p53 is phosphorylated at serine 15 (Ser15), a key post-translational modification that stabilizes and activates p53.[1]
Intrinsic Apoptotic Pathway
Activated p53 then triggers the intrinsic or mitochondrial pathway of apoptosis. This pathway is characterized by:
-
Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytoplasm is a critical step in initiating the apoptotic cascade.[1]
-
Caspase-3 Activation: Cytochrome c release leads to the activation of caspase-3, a key executioner caspase that orchestrates the dismantling of the cell.[1]
-
PARP Cleavage: Activated caspase-3 cleaves poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[3]
Importantly, the induction of apoptosis by this compound in p53-WT cells appears to be independent of the p21 (WAF1/CIP1) protein, a well-known downstream target of p53 involved in cell cycle arrest.[1]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Induced Apoptosis
Caption: this compound signaling in p53-WT vs. p53-MUT/Null cells.
Experimental Workflow for Assessing p53-Dependent Apoptosis
Caption: Workflow for studying this compound induced apoptosis.
Detailed Experimental Protocols
Cell Culture and Drug Treatment
-
Cell Lines: HCT-116 (p53 wild-type) and its isogenic p53-null variant (HCT-116 p53-/-), along with other cancer cell lines with known p53 status (e.g., CAPAN2, PANC1, DSCRT, ST88, SKMel 32, SKMel 28) are cultured in appropriate media supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Cells are seeded at a predetermined density and allowed to attach overnight. This compound is dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentration (e.g., 5 µM). Cells are treated for a specified duration (e.g., 48 hours).
Flow Cytometry for Cell Cycle and Apoptosis Analysis
-
Cell Preparation: Adherent cells are harvested by trypsinization, while suspension cells are collected by centrifugation. Cells are washed with PBS.
-
Staining: For cell cycle analysis, cells are fixed in 70% ethanol and stained with a solution containing propidium iodide (PI) and RNase A. For apoptosis analysis, cells can be stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analysis: Stained cells are analyzed using a flow cytometer. The percentage of cells in different phases of the cell cycle (sub-G1, G1, S, G2/M) and the percentage of apoptotic cells (Annexin V positive) are quantified.
Western Blot Analysis
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p53, phospho-p53 (Ser15), cleaved PARP, and cleaved caspase-3. After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The tumor suppressor p53 plays a central and decisive role in the mechanism of action of the Aurora A kinase inhibitor, this compound. In p53-proficient cancer cells, this compound effectively induces apoptosis through the activation of the intrinsic apoptotic pathway, highlighting a potential patient selection biomarker for this therapeutic agent. Conversely, the resistance of p53-deficient cells to this compound-induced apoptosis underscores the importance of understanding the genetic background of tumors when developing targeted cancer therapies. Further research into overcoming this p53-dependent resistance mechanism could broaden the clinical utility of Aurora A kinase inhibitors.
References
- 1. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
The Dual Faces of Aurora A Kinase Inhibition: A Technical Guide to MK-8745-Induced Polyploidy
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of MK-8745, a selective Aurora A kinase inhibitor, and its differential impact on cell fate, leading to either apoptosis or the induction of polyploidy. A critical determinant in this cellular decision is the status of the tumor suppressor protein p53. This document provides a comprehensive overview of the signaling pathways, experimental data, and methodologies relevant to understanding and investigating the effects of this compound.
Executive Summary
This compound is a potent and highly selective small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2][3][4] Inhibition of Aurora A by this compound disrupts the normal cell cycle, but the ultimate cellular outcome is contingent on the functional status of p53.[1][2][3] In p53-proficient cancer cells, this compound triggers a signaling cascade that results in apoptotic cell death.[1][2][3] Conversely, in cancer cells harboring mutant or null p53, the same treatment leads to a failure of cytokinesis, endoreduplication, and the formation of polyploid cells.[1][2][3] This guide will dissect the molecular pathways governing these divergent outcomes, present key quantitative data from preclinical studies, and detail the experimental protocols used to elucidate these mechanisms.
Mechanism of Action: The p53-Dependent Switch
The cellular response to this compound is a clear example of synthetic lethality, where the drug's effect is conditional on the genetic background of the cancer cell. The presence or absence of functional p53 acts as a molecular switch, dictating whether a cell undergoes apoptosis or becomes polyploid upon Aurora A inhibition.
p53 Wild-Type Cells: A Pathway to Apoptosis
In cells with functional p53, this compound treatment initiates a pro-apoptotic signaling cascade. Inhibition of Aurora A leads to the phosphorylation of p53 at serine 15 and an overall increase in p53 protein expression.[1][2][3] This activated p53 then triggers the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspase 3.[1][2] This process is notably independent of the cell cycle inhibitor p21.[1][2] The result is a brief mitotic delay followed by cytokinesis and programmed cell death.[1][2][3]
p53 Mutant/Null Cells: The Path to Polyploidy
In the absence of functional p53, cells are unable to mount an effective apoptotic response to the mitotic stress induced by this compound.[1][2][3] Instead, these cells experience a prolonged arrest in mitosis, lasting approximately 40 hours.[1] Following this extended arrest, the cells exit mitosis without undergoing cytokinesis, a process known as endoreduplication. This results in the formation of large, polyploid cells with a DNA content of 8N or greater.[1] Cytokinesis is completely inhibited in these p53-deficient cells.[1][2] In some cancer types, such as non-Hodgkin lymphoma, this polyploid state is followed by mitotic catastrophe and cell death.[5][6][7]
References
- 1. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A novel Aurora kinase A inhibitor this compound predicts TPX2 as a therapeutic biomarker in non-Hodgkin lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
MK-8745: A Technical Guide to its Interaction with Aurora A Kinase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selective Aurora A kinase inhibitor, MK-8745. It details the molecular interactions, cellular consequences, and the experimental methodologies used to elucidate its mechanism of action. The information is intended for researchers, scientists, and professionals involved in the fields of oncology, cell biology, and drug development.
Core Interaction: Targeting the Aurora A Kinase
This compound is a potent and highly selective small molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2] Its primary mechanism of action involves the direct inhibition of the kinase activity of Aurora A, leading to a cascade of downstream cellular events that ultimately result in cell cycle arrest and apoptosis in susceptible cancer cell lines.
Quantitative Analysis of this compound Inhibition
The inhibitory activity of this compound against Aurora A and its selectivity over the closely related Aurora B kinase have been quantified in various studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters that define its potency and selectivity.
| Parameter | Target Protein | Value (nM) | Fold Selectivity (Aurora B / Aurora A) | Reference |
| IC50 | Aurora A | 0.6 | >450 | [2] |
| IC50 | Aurora B | 280 | [2] | |
| Ki | Aurora A | ≤10 pM (for MK-5108, a close analog) | 1,030 | [3] |
Signaling Pathways and Cellular Fate
The inhibition of Aurora A by this compound triggers distinct signaling pathways, the outcomes of which are largely dependent on the p53 tumor suppressor status of the cell.
p53-Dependent Apoptosis
In cancer cells with wild-type p53, this compound treatment leads to a G2/M phase cell cycle arrest, followed by the induction of p53-dependent apoptosis.[1][2] This process is characterized by the phosphorylation of p53 at serine 15, an increase in total p53 protein levels, and the subsequent activation of downstream apoptotic effectors such as caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP).[1][2]
Endoreduplication in p53-Deficient Cells
In contrast, cells lacking functional p53 exhibit a different response to this compound. These cells also undergo a prolonged G2/M arrest; however, they fail to induce apoptosis. Instead, they undergo endoreduplication, leading to the formation of polyploid cells.[1][2]
The Role of TPX2 in this compound Sensitivity
The sensitivity of cancer cells to this compound is also influenced by the expression levels of the Aurora A activator protein, TPX2 (targeting protein for Xenopus kinesin-like protein 2).[4][5] TPX2 binds to and activates Aurora A.[6] Overexpression of TPX2 can confer resistance to this compound, while its knockdown sensitizes cells to the inhibitor.[4][5] This suggests that the interaction between Aurora A and TPX2 is a critical determinant of the drug's efficacy.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with its target and its cellular effects.
In Vitro Aurora A Kinase Assay
This assay is designed to quantify the direct inhibitory effect of this compound on the enzymatic activity of Aurora A kinase.
Materials:
-
Recombinant human Aurora A kinase
-
Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[7]
-
ATP
-
Substrate (e.g., Kemptide)[8]
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system[7][9]
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant Aurora A kinase, and the peptide substrate.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to the Km for Aurora A.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).[7]
-
Terminate the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. This involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which is quantified via a luciferase-based reaction.[7]
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Culture and Drug Treatment
Standard cell culture techniques are employed to maintain and treat cancer cell lines for downstream analysis.
Materials:
-
Cancer cell lines (e.g., HCT116, non-Hodgkin lymphoma cell lines)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution in DMSO
Procedure:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO as a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
Western Blot Analysis
Western blotting is used to assess the levels and phosphorylation status of proteins in the Aurora A signaling pathway.
Materials:
-
Treated and untreated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against:
-
Aurora A
-
Phospho-Aurora A (Thr288)
-
p53
-
Phospho-p53 (Ser15)
-
PARP
-
Cleaved PARP
-
Caspase-3
-
Cleaved Caspase-3
-
TPX2
-
GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse cells and quantify protein concentration using a BCA or Bradford assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Apoptosis and Cell Cycle Analysis by Flow Cytometry
Flow cytometry is a powerful tool to quantify apoptosis and analyze cell cycle distribution following this compound treatment.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC and Propidium Iodide (PI) Apoptosis Detection Kit
-
PI/RNase Staining Buffer for cell cycle analysis
Procedure for Apoptosis Assay:
-
Harvest cells (including floating cells) and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive cells are apoptotic, and PI-positive cells are necrotic or late apoptotic.
Procedure for Cell Cycle Analysis:
-
Harvest cells and fix them in cold 70% ethanol.
-
Wash the fixed cells with PBS and resuspend in PI/RNase staining buffer.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
References
- 1. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel Aurora kinase A inhibitor this compound predicts TPX2 as a therapeutic biomarker in non-Hodgkin lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. The Relevance of Aurora Kinase Inhibition in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. promega.com [promega.com]
Aurora A Kinase: A Pivotal Regulator of Mitotic Progression
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Aurora A kinase (AURKA), a key member of the Aurora family of serine/threonine kinases, is a critical regulator of mitotic events, ensuring the faithful segregation of chromosomes and the maintenance of genomic stability. Its activity is tightly regulated throughout the cell cycle, peaking during mitosis. Dysregulation of AURKA is frequently observed in various human cancers, making it a prominent target for anti-cancer drug development. This technical guide provides a comprehensive overview of AURKA's core functions in mitosis, including its roles in centrosome maturation, bipolar spindle assembly, and chromosome segregation. Detailed signaling pathways, quantitative data on its activity and effects, and established experimental protocols are presented to serve as a valuable resource for researchers in the field.
Core Functions of Aurora A Kinase in Mitosis
Aurora A's multifaceted role in mitosis is orchestrated through its precise spatial and temporal localization and its phosphorylation of a multitude of downstream substrates. Its functions are essential for the proper execution of cell division, from the initial stages of mitotic entry to the final steps of cytokinesis.[1][2] Deregulation of AURKA can lead to mitotic errors, aneuploidy, and tumorigenesis.[3]
Centrosome Maturation and Separation
In the G2 phase, as the cell prepares to enter mitosis, Aurora A localizes to the centrosomes.[4] It plays a crucial role in centrosome maturation, the process by which centrosomes increase their microtubule-nucleating capacity. AURKA phosphorylates several key proteins involved in this process, leading to the recruitment of γ-tubulin ring complexes (γ-TuRCs) and other pericentriolar material (PCM) components to the centrosomes.[3][5] This recruitment is essential for the formation of a robust bipolar spindle.[5]
Furthermore, Aurora A is involved in the separation of the duplicated centrosomes, a critical step for the establishment of a bipolar spindle.[3] Inhibition of Aurora A activity can lead to failed centrosome separation, resulting in the formation of monopolar spindles.[5]
Bipolar Spindle Assembly
Following nuclear envelope breakdown, Aurora A, in concert with its activating partner TPX2 (Targeting Protein for Xklp2), localizes to the spindle microtubules.[6] The AURKA-TPX2 complex is crucial for the proper assembly and stability of the bipolar spindle.[6] Aurora A phosphorylates numerous microtubule-associated proteins (MAPs) and motor proteins, thereby regulating microtubule dynamics and organization.[6] For instance, AURKA-mediated phosphorylation of the kinesin Eg5 is essential for the outward pushing forces required to separate the spindle poles.[5]
Chromosome Segregation and Spindle Assembly Checkpoint
Aurora A also contributes to the accurate segregation of chromosomes. It is involved in the regulation of kinetochore-microtubule attachments, ensuring that sister chromatids are properly attached to opposite spindle poles.[7] While Aurora B kinase is the primary sensor of attachment errors, Aurora A also plays a role in this intricate process.[7]
Moreover, emerging evidence suggests a role for Aurora A in the spindle assembly checkpoint (SAC), a surveillance mechanism that prevents the onset of anaphase until all chromosomes are correctly attached to the spindle.[8]
Signaling Pathways
The functions of Aurora A are mediated through complex and tightly regulated signaling pathways. These pathways involve a network of protein-protein interactions and phosphorylation events that ensure the timely and localized activation of AURKA and the subsequent phosphorylation of its substrates.
Aurora A Activation Pathway
The activation of Aurora A is a multi-step process involving autophosphorylation and the binding of co-activators. A key event is the phosphorylation of Threonine 288 (Thr288) in its activation loop, which is a hallmark of its active state.[9] The binding of TPX2 is a critical step that promotes and stabilizes this autophosphorylation.[6]
Figure 1: Simplified Aurora A activation pathway.
Aurora A in Centrosome Maturation
At the centrosome, Aurora A orchestrates the recruitment of key components for microtubule nucleation. This involves a cascade of phosphorylation events that ultimately leads to the assembly of a functional centrosome.
Figure 2: Aurora A's role in centrosome maturation.
Quantitative Data
The following tables summarize key quantitative data related to Aurora A kinase activity and its impact on mitotic events.
Aurora A Kinase Activity
| Parameter | Value | Condition | Reference |
| Specific Activity | 56-62 nmol/min/mg | In vitro kinase assay with MBP substrate | [10] |
| Km for ATP | ~25 µM | In vitro kinase assay | [7] |
| Fold Activation by p-Thr288 | ~100-fold | In vitro kinase assay | [9][11] |
| Fold Activation by TPX2 | ~20-30-fold | In vitro kinase assay with peptide substrates | [11] |
Effects of Aurora A Inhibition on Mitosis
| Phenotype | Quantitative Measurement | Condition | Reference |
| Monopolar Spindles | ~20% increase in abnormal spindles | Overexpression of kinase-dead AURKA | [12] |
| Spindle Length | Reduced | Inhibition with MLN8237 | [13] |
| Mitotic Duration | Prolonged | Inhibition with TC-A2317 | [14] |
| p-Thr288 Levels | 7-fold reduction | 250 nM MLN8054 treatment | [7] |
| p-Thr288 Levels | 28-fold reduction | 1 µM MLN8054 treatment | [7] |
Key Mitotic Substrates of Aurora A
| Substrate | Function in Mitosis | Phosphorylation Site(s) | Reference |
| TPX2 | AURKA activation, spindle localization | Multiple | [6] |
| Eg5 (KIF11) | Spindle pole separation | Thr927 | [5] |
| TACC3 | Centrosome maturation, microtubule stabilization | Ser558 | [8] |
| Plk1 | Mitotic entry, centrosome maturation | Thr210 | [6] |
| p53 | Cell cycle checkpoint | Ser215, Ser315 | [4] |
| BRCA1 | DNA damage response, G2/M checkpoint | Ser308 | [4] |
| Histone H3 | Chromosome condensation | Ser10 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study Aurora A kinase function.
In Vitro Kinase Assay (Radiometric)
This protocol describes a radiometric assay to measure the kinase activity of purified Aurora A.
Figure 3: Workflow for a radiometric in vitro kinase assay.
Materials:
-
Purified active Aurora A kinase
-
Myelin Basic Protein (MBP) or a specific peptide substrate
-
Kinase Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing kinase buffer, purified Aurora A, and substrate.
-
Initiate the reaction by adding [γ-³²P]ATP.[10]
-
Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).[10]
-
Stop the reaction by spotting a portion of the mixture onto P81 phosphocellulose paper.[10]
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.[10]
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the specific activity of the kinase (e.g., in pmol of phosphate transferred per minute per mg of enzyme).
Co-Immunoprecipitation (Co-IP)
This protocol describes the co-immunoprecipitation of Aurora A and its interacting partners from cell lysates.
Figure 4: General workflow for co-immunoprecipitation.
Materials:
-
Cell culture expressing proteins of interest
-
Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, with protease and phosphatase inhibitors)
-
Anti-Aurora A antibody
-
Protein A/G agarose or magnetic beads
-
Wash Buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Lyse cells in a suitable lysis buffer on ice.[15]
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.[16]
-
Incubate the pre-cleared lysate with an anti-Aurora A antibody.[15]
-
Add Protein A/G beads to capture the antibody-antigen complexes.[15]
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.[15]
-
Elute the protein complexes from the beads, typically by boiling in SDS-PAGE sample buffer.[15]
-
Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners.
Immunofluorescence Microscopy of Mitotic Spindles
This protocol outlines the steps for visualizing the mitotic spindle and the localization of Aurora A using immunofluorescence.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin, anti-Aurora A)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for DNA staining)
-
Mounting medium
Procedure:
-
Fix cells with paraformaldehyde or methanol.[17]
-
Permeabilize the cells to allow antibody entry.[17]
-
Block non-specific antibody binding sites.
-
Incubate with primary antibodies against α-tubulin (to visualize microtubules) and Aurora A.
-
Wash to remove unbound primary antibodies.
-
Incubate with appropriate fluorophore-conjugated secondary antibodies.[17]
-
Counterstain the DNA with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize and capture images using a fluorescence or confocal microscope.
Conclusion
Aurora A kinase is a master regulator of mitosis, with its intricate network of interactions and phosphorylation events ensuring the high fidelity of cell division. Understanding the detailed mechanisms of its function is paramount for both fundamental cell biology and the development of novel cancer therapeutics. This technical guide provides a foundational resource for researchers, offering a consolidated view of AURKA's mitotic roles, quantitative data for experimental design and interpretation, and detailed protocols for its study. As research continues to unravel the complexities of Aurora A signaling, the development of more specific and effective inhibitors holds great promise for the treatment of a wide range of human cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Aurora-A site specificity: a study with synthetic peptide substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Aurora A kinase (AURKA) in normal and pathological cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Phosphoproteomics Identifies Substrates and Functional Modules of Aurora and Polo-Like Kinase Activities in Mitotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular mechanism of Aurora A kinase autophosphorylation and its allosteric activation by TPX2 | eLife [elifesciences.org]
- 10. promega.com [promega.com]
- 11. Molecular mechanism of Aurora A kinase autophosphorylation and its allosteric activation by TPX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aurora-A kinase-inactive mutants disrupt the interaction with Ajuba and cause defects in mitotic spindle formation and G2/M phase arrest in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aurora-A inactivation causes mitotic spindle pole fragmentation by unbalancing microtubule-generated forces - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Preclinical Studies of P2X3 Receptor Antagonists: A Technical Guide Based on Gefapixant (MK-7264)
Disclaimer: Publicly available information on the preclinical studies of a compound specifically designated "MK-8745" is not available. This document has been created as an in-depth technical guide using Gefapixant (also known as MK-7264 or AF-219), a well-documented P2X3 receptor antagonist from Merck, as a representative example. The data and methodologies presented here are based on published preclinical and clinical studies of Gefapixant and are intended to serve as a template for understanding the preclinical development of a compound in this class.
Core Concepts and Mechanism of Action
Gefapixant is a first-in-class, selective, and reversible allosteric antagonist of the P2X3 and P2X2/3 purinergic receptors.[1][2][3] These receptors are ATP-gated ion channels located on sensory C-fibers of the vagus nerve that innervate the airways.[4][5] In conditions such as refractory or unexplained chronic cough, it is hypothesized that inflammation or tissue damage leads to an increase in extracellular ATP in the airways.[4] This ATP then binds to and activates P2X3 receptors on sensory nerve fibers, triggering a cough reflex.[4][5] Gefapixant works by blocking this ATP-mediated activation, thereby reducing the hypersensitivity of the cough reflex.[2][4] Structural studies have confirmed that Gefapixant binds to an allosteric site at the interface between P2X3 protein subunits, which blocks channel activation.[1]
Signaling Pathway of P2X3-Mediated Cough Reflex
Caption: P2X3 receptor-mediated cough signaling pathway and the inhibitory action of Gefapixant.
Quantitative Data Presentation
Table 1: In Vitro Receptor Antagonist Potency of Gefapixant
| Receptor | Assay Type | Cell Line | IC50 (nM) | Reference |
| Human P2X3 | Patch Clamp | 1321N1 cells | 153 | [1] |
| Human P2X2/3 | Patch Clamp | 1321N1 cells | 220 | [1] |
Table 2: Preclinical Pharmacokinetics of Gefapixant
Note: Detailed preclinical pharmacokinetic parameters across multiple species for Gefapixant are not fully available in the public domain. The following data is a composite based on general descriptions from available literature.
| Parameter | Species | Route | Value | Reference |
| Absorption | Human | Oral | Rapidly absorbed, Tmax 1-4 hours | [6] |
| Elimination | Human | Oral | Primarily renal excretion of parent drug | [6][7] |
| Half-life (t1/2) | Human | Oral | 6-10 hours | [6] |
| Steady State | Human | Oral | Achieved within 2 days of dosing | [6] |
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch Clamp
Objective: To determine the potency and mechanism of action of Gefapixant on human P2X3 and P2X2/3 receptors.[3]
Methodology:
-
Cell Culture: Human astrocytoma cell line 1321N1, stably expressing recombinant human P2X3 or P2X2/3 receptors, are cultured under standard conditions.[3]
-
Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system. Cells are voltage-clamped at a holding potential of -60 mV.
-
Solutions: The extracellular solution contains (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The intracellular pipette solution contains (in mM): 145 CsCl, 10 EGTA, 10 HEPES, and 2 Mg-ATP, adjusted to pH 7.2.
-
Drug Application: Receptors are activated by application of ATP or a stable analogue (e.g., α,β-methylene ATP). Gefapixant is applied at varying concentrations either before (pre-application) or during (co-application) agonist stimulation to determine its inhibitory effects and state-dependency.[3]
-
Data Analysis: The peak inward current induced by the agonist is measured. Concentration-response curves are generated, and IC50 values are calculated by fitting the data to a four-parameter logistic equation. The kinetics of inhibition (wash-on and wash-off rates) are also determined.[3]
In Vivo Efficacy: Models of Cough and Hypersensitivity
Objective: To assess the antitussive and analgesic efficacy of Gefapixant in animal models.
Methodology 1: Cough Challenge Model
-
Animal Model: Conscious guinea pigs or other suitable species are used.
-
Procedure: Animals are placed in a whole-body plethysmography chamber to monitor respiratory patterns and detect cough events. After a baseline acclimatization period, they are exposed to an aerosolized tussive agent such as ATP, citric acid, or capsaicin.[5][8]
-
Dosing: Gefapixant or vehicle is administered orally at various doses and pre-treatment times before the tussive challenge.
-
Endpoint: The primary endpoint is the number of coughs recorded during a set period following the challenge. A dose-dependent reduction in cough frequency compared to the vehicle group indicates antitussive efficacy.[5]
Methodology 2: Inflammatory and Neuropathic Pain Models in Rats
-
Animal Model: Male Sprague-Dawley rats are used.[3]
-
Inflammatory Model: Inflammation is induced by injecting Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw.
-
Neuropathic Model: Neuropathic pain is induced via chronic constriction injury (CCI) of the sciatic nerve.
-
Behavioral Testing:
-
Paw Withdrawal Threshold: Mechanical hypersensitivity is assessed using von Frey filaments. A decrease in the force required to elicit paw withdrawal indicates allodynia.
-
Weight-Bearing: An incapacitance tester is used to measure the weight distribution between the injured and uninjured hind limbs. A reduction in weight-bearing on the injured limb indicates discomfort.[3]
-
-
Dosing: Gefapixant, vehicle, or a positive control (e.g., naproxen for inflammation, gabapentin for neuropathic pain) is administered orally.[3]
-
Endpoint: An increase in paw withdrawal threshold and/or improved weight distribution on the affected limb following treatment with Gefapixant demonstrates analgesic efficacy.[3]
Experimental Workflow for Preclinical Efficacy Testing
Caption: A generalized workflow for the preclinical evaluation of a P2X3 antagonist.
Safety Pharmacology
Safety pharmacology studies are essential to evaluate potential adverse effects on major organ systems before human trials.[9] For a systemically administered oral drug like Gefapixant, a core battery of studies is conducted in compliance with ICH S7A guidelines.
-
Central Nervous System (CNS): A functional observational battery (FOB) or Irwin test in rodents is performed to detect effects on behavior, coordination, and motor activity.[9]
-
Cardiovascular System: Cardiovascular effects are typically assessed in conscious, telemetered animals (e.g., dogs or non-human primates). This allows for continuous monitoring of blood pressure, heart rate, and electrocardiogram (ECG) parameters (e.g., PR, QRS, QT intervals) without the confounding effects of anesthesia or restraint. An in vitro hERG assay is also crucial to assess the risk of QT interval prolongation.[9]
-
Respiratory System: Respiratory function, including respiratory rate, tidal volume, and minute volume, is evaluated, often using whole-body plethysmography in conscious animals.[9]
In the clinical development of Gefapixant, the most frequently reported adverse events were taste-related (dysgeusia, ageusia, hypogeusia), which is attributed to the drug's effect on P2X2/3 receptors that are involved in taste sensation.[10][11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. gefapixant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Action of MK-7264 (gefapixant) at human P2X3 and P2X2/3 receptors and in vivo efficacy in models of sensitisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Assessment of Pharmacokinetic Interaction Between Gefapixant (MK‐7264), a P2X3 Receptor Antagonist, and the OATP1B1 Drug Transporter Substrate Pitavastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The effect of gefapixant, a P2X3 antagonist, on cough reflex sensitivity: a randomised placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety Pharmacology - IITRI [iitri.org]
- 10. Efficacy and safety of gefapixant, a P2X3 receptor antagonist, in refractory chronic cough and unexplained chronic cough (COUGH-1 and COUGH-2): results from two double-blind, randomised, parallel-group, placebo-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gefapixant, a P2X3 receptor antagonist, for the treatment of refractory or unexplained chronic cough: a randomised, double-blind, controlled, parallel-group, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and Safety of Gefapixant for Refractory or Unexplained Chronic Cough over 52 Weeks - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of MK-8745 on Cell Cycle Progression: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-8745 is a potent and selective small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression. This technical guide provides a comprehensive overview of the effects of this compound on cell cycle progression in cancer cells. The document details the molecular mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols for assessing its cellular effects, and presents visual representations of the involved signaling pathways and experimental workflows. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and investigation of this compound as a potential anti-cancer therapeutic.
Introduction
Aurora A kinase is a serine/threonine kinase that plays a critical role in mitotic events, including centrosome maturation and separation, bipolar spindle assembly, and mitotic entry.[1] Its overexpression is frequently observed in a wide range of human cancers and is often associated with poor prognosis. As a result, Aurora A has emerged as an attractive target for cancer therapy.
This compound is a highly selective inhibitor of Aurora A kinase with an IC50 of 0.6 nM, demonstrating over 450-fold selectivity for Aurora A over Aurora B.[2] Preclinical studies have shown that this compound effectively inhibits the proliferation of various cancer cell lines by inducing cell cycle arrest and subsequent cell death.[3][4] This guide delves into the specifics of how this compound modulates cell cycle progression, with a particular focus on the differential effects observed in cells with varying p53 statuses.
Mechanism of Action
This compound exerts its anti-proliferative effects by directly inhibiting the kinase activity of Aurora A. This inhibition disrupts the normal progression of mitosis, leading to a cell cycle arrest primarily at the G2/M phase.[3][4] The ultimate fate of the arrested cells is largely determined by their p53 status.[5][6]
-
In p53 wild-type (p53+/+) cells: Inhibition of Aurora A by this compound leads to a transient mitotic delay followed by apoptosis.[5][6] This apoptotic response is associated with the phosphorylation of p53 at serine 15 and an overall increase in p53 protein expression.[2] The induction of apoptosis involves the activation of caspase-3 and the release of cytochrome c.[6]
-
In p53 mutant or null (p53-/-) cells: In the absence of functional p53, cells treated with this compound undergo a prolonged mitotic arrest.[5][6] Instead of undergoing apoptosis, these cells eventually exit mitosis without proper cytokinesis, leading to endoreduplication and the formation of polyploid cells.[5][6] This mitotic slippage and subsequent polyploidy represent a form of mitotic catastrophe, ultimately leading to cell death.[3]
Furthermore, the sensitivity of cancer cells to this compound has been correlated with the expression levels of Aurora A activators, such as TPX2 (Targeting Protein for Xklp2).[3][4] Higher levels of TPX2 are associated with increased resistance to this compound, suggesting that TPX2 could serve as a potential biomarker for predicting treatment response.[3][4]
Quantitative Data on Cell Cycle Progression
The following tables summarize the quantitative effects of this compound on cell cycle distribution in various cancer cell lines.
Table 1: Effect of this compound on Cell Cycle Distribution in HCT116 Colon Carcinoma Cells (p53+/+)
| Treatment Duration (hours) | This compound Concentration (µM) | % Sub-G1 (Apoptosis) | % G1 | % S | % G2/M | Reference |
| 6 | 5 | - | - | - | Accumulation of 4N DNA cells | [5] |
| 17 | 5 | Increased | Increased 2N cells | Increased | - | [5] |
| 22 | 5 | Increased | Increased 2N cells | - | - | [5] |
| 30 | 5 | Increased | Increased 2N cells | - | - | [5] |
| 40 | 5 | Increased | Increased 2N cells | - | - | [5] |
Data derived from flow cytometry analysis of propidium iodide-stained cells.
Table 2: Effect of this compound on Cell Cycle Distribution in HCT116 p53-/- Colon Carcinoma Cells
| Treatment Duration (hours) | This compound Concentration (µM) | % Polyploid Cells | Outcome | Reference |
| 40 | 5 | ~60% | Endoreduplication, Polyploidy | [5] |
Data derived from flow cytometry analysis of propidium iodide-stained cells.
Table 3: Effect of this compound on Non-Hodgkin Lymphoma (NHL) Cell Lines
| Cell Line | This compound Treatment | Effect on Cell Cycle | Outcome | Reference |
| Granta 519 | Not Specified | G2/M arrest, accumulation of tetraploid DNA | Mitotic catastrophe, cell death | [3] |
| Jeko1 | Not Specified | G2/M arrest, accumulation of tetraploid DNA | Mitotic catastrophe, cell death | [3] |
| JVM2 | Not Specified | G2/M arrest, accumulation of tetraploid DNA | Mitotic catastrophe, cell death | [3] |
| Z138C | Not Specified | G2/M arrest, accumulation of tetraploid DNA | Mitotic catastrophe, cell death | [3] |
| Akata | Not Specified | G2/M arrest, accumulation of tetraploid DNA | Mitotic catastrophe, cell death | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on cell cycle progression.
Cell Culture and Drug Treatment
-
Cell Lines: HCT116 (p53+/+ and p53-/-), Granta 519, Jeko1, JVM2, Z138C, and Akata cell lines are commonly used.
-
Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations. Control cells are treated with an equivalent amount of DMSO.
Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat cells with the desired concentrations of this compound or DMSO for the specified time points.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization, followed by centrifugation.
-
Fixation: Wash the cell pellet with phosphate-buffered saline (PBS) and fix in ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI, which is proportional to the amount of DNA in the cells.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in the Sub-G1, G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Protein Extraction: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-Aurora A, Aurora A, p53, phospho-p53 (Ser15), p21, Cyclin B1, cleaved PARP, TPX2, Eg5, TACC3) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vitro Kinase Assay
-
Immunoprecipitation: Lyse treated cells and immunoprecipitate Aurora A kinase using a specific antibody.
-
Kinase Reaction: Resuspend the immunoprecipitated kinase in a kinase buffer containing a specific substrate (e.g., PLK1) and [γ-32P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time.
-
Analysis: Stop the reaction and analyze the phosphorylation of the substrate by SDS-PAGE and autoradiography.
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound leading to p53-dependent cell fates.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle distribution after this compound treatment.
Conclusion
This compound is a potent and selective Aurora A kinase inhibitor that induces a G2/M cell cycle arrest in cancer cells. The cellular response to this arrest is critically dependent on the p53 status of the cells, with p53 wild-type cells undergoing apoptosis and p53 deficient cells progressing to endoreduplication and polyploidy. This detailed technical guide provides a foundation for further investigation into the therapeutic potential of this compound, highlighting its mechanism of action, quantitative effects, and the experimental approaches necessary for its evaluation. The correlation of sensitivity with the expression of Aurora A activators like TPX2 suggests a potential avenue for patient stratification in future clinical trials. Further research is warranted to fully elucidate the intricate molecular pathways governed by Aurora A and to optimize the clinical application of inhibitors like this compound.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A novel Aurora kinase A inhibitor this compound predicts TPX2 as a therapeutic biomarker in non-Hodgkin lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of MK-8745: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of MK-8745, a potent and selective inhibitor of Aurora A kinase. The information presented herein is compiled from publicly available research and is intended to serve as a comprehensive resource for professionals in the field of oncology drug discovery and development.
Biochemical Profile
This compound is a highly potent and selective small molecule inhibitor of Aurora A kinase.[1] Its inhibitory activity has been quantified through various biochemical assays, demonstrating significant selectivity for Aurora A over Aurora B.
Table 1: Biochemical Inhibition of Aurora Kinases by this compound
| Target | Assay Type | Parameter | Value (nM) | Selectivity (fold) |
| Aurora A | Kinase Assay | IC50 | 0.6 | >450 vs. Aurora B |
| Aurora A | Kinase Assay | Ki | Subnanomolar | 1,030 vs. Aurora B/INCENP |
| Aurora B/INCENP | Kinase Assay | Ki | - | - |
Data compiled from multiple sources.[1][2][3]
Mechanism of Action in Cancer Cells
This compound exerts its anti-cancer effects by disrupting the normal progression of mitosis, leading to cell cycle arrest and subsequent cell death. The cellular response to this compound is critically dependent on the p53 tumor suppressor status of the cancer cells.
Signaling Pathway of this compound
The following diagram illustrates the signaling cascade affected by this compound.
Cellular Activity
This compound induces cell cycle arrest at the G2/M phase, leading to an accumulation of tetraploid nuclei.[2][4] The ultimate fate of the cell is determined by its p53 status.
-
p53 Wild-Type Cells: Undergo apoptosis following a brief mitotic delay.[5][6] This is associated with the activation of caspase-3 and the release of cytochrome c.[5]
-
p53 Mutant/Null Cells: Experience a prolonged mitotic arrest, followed by endoreduplication and the formation of polyploid cells, without significant apoptosis.[5]
Table 2: Cellular Effects of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | Effect |
| HCT 116 | Colon Carcinoma | Wild-Type | G2/M arrest, apoptosis |
| HCT 116 p53-/- | Colon Carcinoma | Null | G2/M arrest, endoreduplication, polyploidy |
| Non-Hodgkin Lymphoma (NHL) cell lines | Lymphoma | Various | G2/M arrest, accumulation of tetraploid nuclei, cell death |
| Granta 519, Jeko1, JVM2, Z138C, Akata | Non-Hodgkin Lymphoma | Not specified | G2/M arrest, accumulation of tetraploid DNA, mitotic catastrophe, cell death |
Data compiled from multiple sources.[4][5][7][8][9][10]
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to characterize this compound.
Experimental Workflow
In Vitro Aurora A Kinase Inhibition Assay
This protocol is for determining the IC50 value of this compound against purified Aurora A kinase.
Materials:
-
Purified recombinant Aurora A kinase
-
Biotinylated PLK1 peptide substrate
-
ATP
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[11]
-
This compound (serial dilutions)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 1 µl of the this compound dilution or vehicle (DMSO) control.[11]
-
Add 2 µl of Aurora A kinase solution.[11]
-
Add 2 µl of a substrate/ATP mix (e.g., biotinylated PLK1 peptide and ATP at its Km concentration).[11]
-
Incubate the reaction at room temperature for 60 minutes.[11]
-
Stop the kinase reaction and measure the remaining ATP or the generated ADP using a suitable detection reagent (e.g., ADP-Glo™).[11]
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Western Blot Analysis
This protocol is for detecting changes in protein expression and phosphorylation in cells treated with this compound.
Materials:
-
Cancer cell lines (e.g., HCT 116)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Aurora A (Thr288), anti-Aurora A, anti-p53, anti-phospho-p53 (Ser15), anti-PARP, anti-cleaved caspase-3, anti-tubulin (as a loading control).[5][12]
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Seed cells in 10 cm dishes and treat with various concentrations of this compound for the desired time (e.g., 24 hours).[12]
-
Harvest and lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
This compound
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for various time points (e.g., 6, 17, 22, 30, 40 hours).[7]
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[4]
-
Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[2]
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.[2]
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[2]
Apoptosis Assay by Annexin V Staining
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with this compound. Include an untreated control.[1]
-
Harvest the cells (including floating cells) and wash twice with cold PBS.[7]
-
Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.[1]
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/ml.[1]
-
To 100 µl of the cell suspension, add 5 µl of Annexin V-FITC and 5 µl of PI.[13]
-
Incubate the cells for 15 minutes at room temperature in the dark.[3]
-
Add 400 µl of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[1][3]
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[13]
Determinants of Cellular Response
The cellular response to this compound is not only dependent on p53 status but also on the expression levels of the Aurora A activator, TPX2.
Logical Relationship of this compound Effects
Sensitivity to this compound in non-Hodgkin lymphoma cell lines correlates with the expression level of the Aurora A activator, TPX2.[4][9] Knockdown of TPX2 increases sensitivity, while its overexpression leads to increased resistance.[4][9] This suggests that TPX2 may serve as a potential biomarker for predicting the therapeutic efficacy of this compound.[4][9]
This guide provides a comprehensive summary of the in vitro characterization of this compound. For further details, please refer to the cited scientific literature.
References
- 1. immunostep.com [immunostep.com]
- 2. benchchem.com [benchchem.com]
- 3. kumc.edu [kumc.edu]
- 4. cancer.wisc.edu [cancer.wisc.edu]
- 5. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A novel Aurora kinase A inhibitor this compound predicts TPX2 as a therapeutic biomarker in non-Hodgkin lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. promega.com [promega.com]
- 12. Phospho-Aurora A (Thr288) (C39D8) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Downstream Targets of MK-8745: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-8745 is a potent and highly selective small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression. This document provides a detailed technical overview of the downstream targets and cellular effects of this compound. It has been established that this compound's mechanism of action is critically dependent on the p53 tumor suppressor status of the cancer cells. In p53 wild-type cells, this compound treatment leads to G2/M cell cycle arrest and subsequent p53-dependent apoptosis. Conversely, in cells with mutant or null p53, the inhibitor induces endoreduplication and polyploidy. This guide summarizes the key downstream signaling pathways, provides available quantitative data, and outlines generalized experimental protocols for studying the effects of this compound.
Core Mechanism of Action
This compound is an ATP-competitive inhibitor of Aurora A kinase. By binding to the ATP-binding pocket of Aurora A, it prevents the phosphorylation of its downstream substrates, which are essential for proper mitotic spindle formation and chromosome segregation.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
| Parameter | Value | Selectivity | Reference |
| IC50 (Aurora A) | 0.6 nM | >450-fold vs. Aurora B | [1] |
Table 1: In vitro potency and selectivity of this compound.
| Cell Line | p53 Status | Effect of this compound (5 µM) | Reference |
| HCT116 | Wild-type | Apoptosis | [2] |
| HCT116 p53-/- | Null | Polyploidy | [2] |
| CAPAN2 | Wild-type | 15% Apoptosis | [2] |
| PANC1 | Mutant | 56% Polyploidy | [2] |
| DSCRT | Wild-type | Apoptosis | [2] |
| ST88 | Mutant | Polyploidy | [2] |
| SKMel 32 | Wild-type | Apoptosis | [2] |
| SKMel 28 | Mutant | Polyploidy | [2] |
Table 2: p53-dependent cellular fate in response to this compound treatment.
Downstream Signaling Pathways
The cellular response to this compound diverges significantly based on the functional status of p53.
In p53 Wild-Type Cells: Induction of Apoptosis
In cancer cells harboring wild-type p53, inhibition of Aurora A by this compound triggers a signaling cascade that culminates in programmed cell death.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical and Biological Properties of MK-8745
This technical guide provides a comprehensive overview of the core chemical and biological properties of this compound, a potent and selective inhibitor of Aurora A kinase. The information is compiled for professionals in research and drug development, with a focus on data presentation, experimental methodologies, and the visualization of its mechanism of action.
Core Chemical Properties
This compound is a small molecule inhibitor belonging to the kinase inhibitor class of compounds.[1] Its chemical identity and physicochemical properties are summarized below.
Chemical Identification
| Identifier | Value |
| IUPAC Name | (3-chloro-2-fluorophenyl)-[4-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]piperazin-1-yl]methanone[1] |
| Synonyms | MK 8745, MK8745[1] |
| CAS Number | 885325-71-3[2][3][4] |
Molecular and Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₀H₁₉ClFN₅OS[2][3][5][6] |
| Molecular Weight | 431.91 g/mol [2][5][6][7][8] |
| Appearance | A crystalline solid[3][7] |
| Purity | ≥98%[3] |
| SMILES | C1CN(CCN1CC2=NC(=CC=C2)NC3=NC=CS3)C(=O)C4=C(C(=CC=C4)Cl)F[1][2][3][5] |
| InChI Key | YCRFPWKUUNKNDN-UHFFFAOYSA-N[1][3] |
Solubility and Storage
| Solvent | Solubility |
| DMSO | ≥ 100 mg/mL (231.53 mM)[6] (Other reported values: >21.6 mg/mL[1][7], 86 mg/mL[2], 55 mg/mL[8]) |
| Ethanol | 1 mg/mL (2.32 mM)[2][8] |
| Water | Insoluble[2] |
| Condition | Duration |
| Powder (-20°C) | 3 years[2][6] |
| Powder (4°C) | 2 years[6] |
| In Solvent (-80°C) | 1 year[2] (also reported as 6 months[6]) |
| In Solvent (-20°C) | 1 month[2][6] |
Mechanism of Action and Biological Activity
This compound is a potent, ATP-competitive, and highly selective inhibitor of Aurora A kinase, a key regulator of mitotic events.[1][7] Its high selectivity allows for targeted investigation of Aurora A function.
Kinase Inhibitory Profile
| Target | IC₅₀ | Selectivity (over Aurora B) |
| Aurora A Kinase | 0.6 nM[2][3][5][6][7] | >450-fold[2][5] |
| Aurora B Kinase | 280 nM[3] | - |
Structural analyses show that this compound binds to the hydrophobic pocket within the active site of Aurora A.[1] This interaction stabilizes the kinase in an inactive conformation, preventing the autophosphorylation of Threonine 288 (Thr288) and subsequent activation mediated by its co-factor, TPX2 (targeting protein for Xenopus kinase-like protein 2).[1]
Cellular Effects
In cancer cell lines, this compound's inhibition of Aurora A disrupts normal mitotic processes, leading to distinct cellular fates that are largely dependent on the status of the tumor suppressor protein p53.[2][9]
-
G2/M Cell Cycle Arrest : Treatment with this compound induces a robust arrest of cells in the G2/M phase of the cell cycle.[2][3][7][10] This is often followed by the accumulation of cells with tetraploid (4N or greater) DNA content.[2][7][10]
-
p53-Dependent Apoptosis : In cells expressing wild-type p53, the mitotic delay is typically followed by significant apoptosis.[7][9][11] this compound treatment in these cells leads to the phosphorylation of p53 at Serine 15, an increase in total p53 protein expression, and the induction of downstream apoptosis effectors.[2][6][8][9]
-
Polyploidy and Mitotic Catastrophe : In cells with mutant or null p53, prolonged mitotic delay caused by this compound leads to endoreduplication and the formation of polyploid cells, without significant apoptosis.[9]
-
Substrate Degradation : Inhibition of Aurora A by this compound results in the rapid degradation of its downstream substrates, including TPX2, TACC3, and Eg5.[2][8][12]
-
Biomarker Correlation : The sensitivity of cancer cells to this compound has been shown to correlate with the expression levels of the Aurora A activator, TPX2.[1][10][13] Higher TPX2 expression is associated with increased sensitivity.[10]
Experimental Protocols
The following sections detail methodologies for key experiments used to characterize the activity of this compound.
Stock Solution Preparation
-
Primary Stock : For a 10 mM stock solution, dissolve 4.32 mg of this compound powder in 1 mL of fresh, anhydrous DMSO.
-
Solubilization : To aid dissolution, warm the vial at 37°C for 10-15 minutes and/or sonicate in an ultrasonic bath for a short period.[7] Ensure the solution is clear before use.
-
Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability.[2][6]
In Vitro Aurora A Kinase Assay
This protocol is adapted from methodologies used to confirm the target specificity of this compound.[9]
-
Reaction Mixture : Prepare a kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 100 µM ATP).
-
Enzyme and Substrate : In a microtiter plate, add purified recombinant Aurora A kinase enzyme. Add a suitable substrate, such as biotinylated PLK1 peptide or Histone H3.[9]
-
Inhibitor Addition : Add this compound (e.g., final concentration of 500 nM) or vehicle (DMSO) to the respective wells.[9] Include a non-specific or Aurora B-specific inhibitor as a negative control.[9]
-
Initiation and Incubation : Initiate the reaction by adding ATP. Incubate the plate at 30°C for 30-60 minutes.
-
Detection : Stop the reaction by adding EDTA. Detect substrate phosphorylation using an appropriate method, such as Western Blot with phospho-specific antibodies (e.g., anti-phospho-Histone H3 Ser10) or a luminescence-based kinase assay kit.[9]
Cell Viability (MTT) Assay
This protocol measures the effect of this compound on cell proliferation and viability.[4]
-
Cell Plating : Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.[4]
-
Compound Treatment : Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO concentration typically ≤0.1%).
-
Incubation : Incubate the plate for a specified period (e.g., 48, 72, or 96 hours) at 37°C in a 5% CO₂ incubator.[7]
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan crystals form.
-
Solubilization : Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout : Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle-treated control.
References
- 1. Buy this compound (EVT-287654) [evitachem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Aurora Kinase | Ambeed.com [ambeed.com]
- 6. lifetechindia.com [lifetechindia.com]
- 7. apexbt.com [apexbt.com]
- 8. This compound | Apoptosis | Aurora Kinase | TargetMol [targetmol.com]
- 9. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel Aurora kinase A inhibitor this compound predicts TPX2 as a therapeutic biomarker in non-Hodgkin lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for MK-8745 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing MK-8745, a potent and selective Aurora A kinase inhibitor, in cell culture experiments. Detailed protocols for assessing its effects on cell viability, cell cycle progression, and relevant signaling pathways are outlined below.
Introduction
This compound is a small molecule inhibitor that demonstrates high selectivity for Aurora A kinase, a key regulator of mitotic progression.[1] Inhibition of Aurora A kinase by this compound leads to cell cycle arrest at the G2/M phase and can induce apoptosis in a manner dependent on the p53 tumor suppressor protein status of the cells.[2][3] These characteristics make this compound a valuable tool for cancer research and drug development.
Mechanism of Action
This compound selectively inhibits the kinase activity of Aurora A, preventing the phosphorylation of its downstream substrates. This disruption of Aurora A function leads to defects in centrosome separation, spindle assembly, and mitotic progression, ultimately causing a G2/M cell cycle arrest.[1][4] In cells with wild-type p53, this arrest is often followed by the induction of apoptosis.[2][3] Conversely, in cells with mutant or null p53, treatment with this compound can lead to endoreduplication and the formation of polyploid cells.[2]
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Source |
| Target | Aurora A Kinase | [1] |
| IC50 (Enzymatic Assay) | 0.6 nM | [1] |
| Selectivity | >450-fold for Aurora A over Aurora B | [1] |
Cellular Effects of this compound in HCT-116 Cells (p53 wild-type)
| Time Point (5 µM this compound) | Cellular Outcome | Source |
| 6 hours | Accumulation of cells with 4N DNA content (G2/M arrest) | [2] |
| 10 hours | Onset of apoptosis | [2] |
| 17 hours | Exit from mitosis, cytokinesis, and increased apoptosis (sub-G1 peak) | [2] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
This compound is soluble in DMSO.[1] To prepare a 10 mM stock solution, dissolve 4.32 mg of this compound (molecular weight: 431.91 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[5]
Cell Culture and Treatment
Recommended Cell Lines:
-
HCT-116 (ATCC CCL-247): Human colorectal carcinoma, p53 wild-type.
-
HCT-116 p53-/- (ATCC CCL-247-HFL): Isogenic p53 knockout line for comparison.
-
Non-Hodgkin lymphoma (NHL) cell lines (e.g., Granta 519, Jeko1, JVM2, Z138C, Akata): To study effects in hematological malignancies.[6]
Materials:
-
Selected cancer cell line
-
Complete growth medium (e.g., McCoy's 5A for HCT-116) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Cell culture flasks or plates
-
This compound stock solution
Protocol:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells at an appropriate density to ensure they are in the exponential growth phase at the time of treatment. For HCT-116 cells, a seeding density of 2.5 x 105 cells per well in a 6-well plate is recommended for cell cycle or apoptosis assays.
-
Allow cells to adhere and grow for 24 hours before treatment.
-
Prepare working concentrations of this compound by diluting the stock solution in complete growth medium. A common concentration range for initial experiments is 1-5 µM.[2] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 6, 12, 24, 48 hours) before proceeding with downstream assays.
Cell Viability Assay (MTT Assay)
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed 1 x 104 cells per well in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound (and a vehicle control) for the desired duration (e.g., 48 or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Materials:
-
6-well cell culture plates
-
PBS
-
Trypsin-EDTA
-
70% ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed and treat cells in 6-well plates as described in Protocol 2.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cell pellet once with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash once with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 population indicative of apoptosis.
Western Blot Analysis
Materials:
-
RIPA lysis buffer (or similar) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Aurora A (Thr288), anti-Aurora A, anti-p53, anti-p21, anti-Cyclin B1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
Mandatory Visualizations
Caption: Signaling pathway of this compound in cancer cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel Aurora kinase A inhibitor this compound predicts TPX2 as a therapeutic biomarker in non-Hodgkin lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing MK-8745 in the HCT116 Human Colorectal Carcinoma Cell Line
For Research Use Only.
Introduction
These application notes provide a comprehensive guide for researchers and scientists in drug development on the use of MK-8745, a potent and selective Aurora A kinase inhibitor, with the HCT116 human colorectal carcinoma cell line. HCT116 cells, which are wild-type for p53, serve as an excellent model system to study the p53-dependent effects of Aurora A kinase inhibition. This compound has been shown to induce G2/M cell cycle arrest and subsequent apoptosis in a p53-dependent manner, making this combination a valuable tool for investigating cell cycle control and apoptosis pathways in cancer research. In p53-deficient HCT116 cells, however, this compound treatment leads to endoreduplication and polyploidy, highlighting the critical role of p53 in determining the cellular outcome of Aurora A inhibition.[1][2]
This document outlines detailed protocols for the culture of HCT116 cells, and for conducting key experiments to assess the effects of this compound, including cell viability assays, Western blotting for protein expression analysis, and flow cytometry for cell cycle and apoptosis analysis. Additionally, it provides visualizations of the relevant signaling pathways and experimental workflows to facilitate experimental design and data interpretation.
Data Presentation
The following tables summarize the quantitative effects of this compound on HCT116 cells, as reported in the literature.
Table 1: Time-Dependent Effects of 5 µM this compound on Cell Cycle Distribution of HCT116 Parental Cells. [1]
| Treatment Time (hours) | Sub-G1 (Apoptosis) (%) | G1 Phase (%) | S Phase (%) | G2/M Phase (4N) (%) |
| 6 | - | - | - | Accumulation |
| 17 | Increase | Increase (2N) | Increase | - |
| 22 | Increase | Increase (2N) | - | - |
| 30 | Increase | Increase (2N) | - | - |
| 40 | Increase | Increase (2N) | - | - |
Note: Specific percentages were not provided in the source for all phases at all time points, but the trends were described. The accumulation of 4N DNA content is observed at 6 hours, followed by an increase in the 2N population and a sub-G1 peak, indicative of cytokinesis and apoptosis, respectively.[1]
Table 2: Comparison of this compound Effects on HCT116 Parental (p53+/+) and HCT116 p53-/- Cells at 24 Hours. [1]
| Cell Line | Treatment (5 µM this compound) | Apoptosis (<2N DNA) (%) | Polyploidy (>4N DNA) (%) |
| HCT116 (p53+/+) | 24 hours | Significant Increase | - |
| HCT116 p53-/- | 24 hours | No significant increase | Significant Increase |
Table 3: Effect of p53 Overexpression on this compound-Induced Apoptosis in HCT116 p53-/- Cells. [1]
| Transfected Vector | This compound Treatment | Apoptosis (%) |
| Vector alone | - | 6 |
| Wild-type p53 | + | 21 |
Experimental Protocols
HCT116 Cell Culture
This protocol describes the standard procedure for culturing and maintaining the HCT116 human colorectal carcinoma cell line.
Materials:
-
HCT116 cells (ATCC CCL-247)
-
McCoy's 5A Medium (Gibco, Cat# 16600 or equivalent)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-25, T-75)
-
6-well, 12-well, and 96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Complete Growth Medium Preparation: To a 500 mL bottle of McCoy's 5A Medium, add 50 mL of heat-inactivated FBS (10% final concentration) and 5 mL of Penicillin-Streptomycin (1% final concentration).
-
Cell Thawing:
-
Rapidly thaw a cryovial of HCT116 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 150 x g for 5 minutes.
-
Discard the supernatant and gently resuspend the cell pellet in 10-15 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
-
Cell Maintenance:
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Change the medium every 2-3 days.
-
Observe the cells under a microscope to monitor confluency.
-
-
Subculturing (Splitting):
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the T-75 flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Add 7-8 mL of complete growth medium to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed new flasks at a recommended split ratio of 1:3 to 1:6. For example, seed a new T-75 flask with 1-2 x 10^6 cells.
-
Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on the viability of HCT116 cells.
Materials:
-
HCT116 cells in complete growth medium
-
This compound (dissolved in DMSO to create a stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from your stock solution.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes at room temperature to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot Analysis
This protocol is for detecting changes in protein expression in HCT116 cells following treatment with this compound. Key proteins to investigate include p-Aurora A, total Aurora A, p-p53 (Ser15), total p53, p21, and apoptosis markers like cleaved PARP and cleaved Caspase-3.
Materials:
-
HCT116 cells
-
This compound
-
6-well plates
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Treatment and Lysis:
-
Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound for the specified time.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein extract).
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
Sample Preparation:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the cell cycle distribution of HCT116 cells treated with this compound using propidium iodide (PI) staining.
Materials:
-
HCT116 cells
-
This compound
-
6-well plates
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed HCT116 cells in 6-well plates and treat with this compound as described for Western blotting.
-
Harvest the cells by trypsinization, including the floating cells in the medium (which may be apoptotic).
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
-
Fixation:
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to gate the cell populations and analyze the cell cycle distribution (Sub-G1, G1, S, and G2/M phases).
-
Visualization of Signaling Pathways and Workflows
This compound Mechanism of Action in HCT116 (p53+/+) Cells
Caption: this compound inhibits Aurora A, leading to G2/M arrest and p53-dependent apoptosis.
Experimental Workflow for Assessing this compound Effects
Caption: Workflow for studying the effects of this compound on HCT116 cells.
Logical Relationship: p53 Status Determines Cellular Fate upon Aurora A Inhibition
Caption: Cellular fate after this compound treatment is dependent on p53 status.
References
Measuring Apoptosis Following MK-8745 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring apoptosis induced by MK-8745, a selective inhibitor of Aurora A kinase. The protocols detailed below are essential for researchers investigating the efficacy and mechanism of action of this and similar anti-cancer compounds.
Introduction
This compound is a potent and selective inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2] Inhibition of Aurora A by this compound leads to G2/M cell cycle arrest and, in p53-proficient cancer cells, induces apoptosis.[1][3][4] The apoptotic response to this compound is critically dependent on the p53 tumor suppressor protein. In cells with wild-type p53, this compound treatment results in a brief mitotic delay followed by apoptosis.[3][4] Conversely, in cells with mutant or null p53, treatment leads to endoreduplication and the formation of polyploid cells, with a notable absence of apoptosis.[3] The apoptotic cascade initiated by this compound in p53 wild-type cells involves the phosphorylation and activation of p53, release of cytochrome c, and activation of executioner caspases, such as caspase-3.[3][4]
Accurate and reliable measurement of apoptosis is therefore crucial for evaluating the therapeutic potential of this compound and understanding its p53-dependent mechanism of action. This document outlines three standard and robust methods for quantifying apoptosis: Annexin V/Propidium Iodide (PI) staining, Caspase-3/7 activity assays, and the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay.
Signaling Pathway of this compound Induced Apoptosis
The diagram below illustrates the p53-dependent signaling pathway leading to apoptosis following the inhibition of Aurora A kinase by this compound.
Caption: p53-dependent apoptotic pathway induced by this compound.
Quantitative Data Summary
The following table summarizes representative quantitative data on apoptosis induction by this compound in a p53-dependent manner.
| Cell Line | Treatment | Apoptotic Cells (%) | Fold Increase vs. Control | Reference |
| HCT 116 p53-/- (Vector Control) | This compound | 6% | - | [3] |
| HCT 116 p53-/- (Wild-Type p53 Transfected) | This compound | 21% | 3.5 | [3] |
Experimental Protocols
Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[5][6] Early apoptotic cells translocate phosphatidylserine (PS) to the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V.[6] PI is a fluorescent nucleic acid stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[6]
Experimental Workflow:
Caption: Workflow for Annexin V and PI staining.
Protocol:
-
Cell Treatment: Plate cells at an appropriate density and treat with the desired concentrations of this compound for the indicated times. Include a vehicle-treated control group.
-
Cell Harvesting:
-
Suspension cells: Collect cells by centrifugation at 300 x g for 5 minutes.
-
Adherent cells: Gently detach cells using a non-enzymatic cell dissociation solution (e.g., EDTA-based) to maintain membrane integrity.[5]
-
-
Washing: Wash the cells once with cold 1X PBS and centrifuge at 300 x g for 5 minutes. Carefully discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2) at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Data Interpretation:
-
Annexin V (-) / PI (-): Viable cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases 3 and 7, which are activated during apoptosis.[8][9] The assay utilizes a substrate that, when cleaved by active caspase-3/7, produces a luminescent or colorimetric signal.
Experimental Workflow:
Caption: Workflow for a luminescent caspase-3/7 assay.
Protocol (Luminescent Assay):
-
Cell Plating and Treatment: Plate cells in a white-walled, multi-well plate suitable for luminescence measurements. Treat with this compound and include appropriate controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[8]
-
Mix the contents of the wells by placing the plate on an orbital shaker for 30-60 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Data Interpretation: An increase in luminescence is directly proportional to the amount of active caspase-3/7 in the sample.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[10][11] It enzymatically labels the free 3'-OH ends of DNA fragments with fluorescently labeled dUTPs.
Experimental Workflow:
Caption: General workflow for the TUNEL assay.
Protocol (for cells on coverslips):
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.
-
Fixation and Permeabilization:
-
TdT Reaction:
-
(Optional) Incubate with an equilibration buffer for 10 minutes.[12]
-
Prepare the TdT reaction cocktail containing TdT enzyme and fluorescently labeled dUTPs according to the manufacturer's protocol.
-
Incubate the coverslips with the TdT reaction cocktail for 60 minutes at 37°C in a humidified chamber.[12]
-
-
Washing: Wash the cells thoroughly with PBS.
-
Counterstaining (Optional): Stain the nuclei with a DNA dye such as DAPI to visualize all cells.
-
Imaging and Analysis: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Data Interpretation: The percentage of TUNEL-positive cells can be quantified by counting the number of fluorescent nuclei relative to the total number of nuclei (e.g., stained with DAPI).[11]
Conclusion
The choice of apoptosis assay depends on the specific research question and the stage of apoptosis being investigated. For early apoptotic events, Annexin V/PI staining is the method of choice. To measure the activity of key executioner enzymes, caspase-3/7 assays are highly specific and sensitive. For the detection of late-stage apoptosis characterized by DNA fragmentation, the TUNEL assay is a reliable method. By employing these detailed protocols, researchers can effectively and accurately measure apoptosis induced by this compound, providing valuable insights into its anti-cancer activity and the underlying molecular mechanisms.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A novel Aurora kinase A inhibitor this compound predicts TPX2 as a therapeutic biomarker in non-Hodgkin lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 9. Caspase 3/7 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 10. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. antbioinc.com [antbioinc.com]
- 12. clyte.tech [clyte.tech]
Application Notes and Protocols for MK-8745 in Non-Hodgkin Lymphoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8745 is a potent and highly selective small-molecule inhibitor of Aurora kinase A, a key regulator of mitotic progression.[1][2][3] Research has demonstrated its potential as a therapeutic agent in non-Hodgkin lymphoma (NHL) by inducing cell cycle arrest and apoptosis.[1][2] A significant finding in the preclinical evaluation of this compound is the identification of the microtubule-associated protein TPX2 (Targeting Protein for Xenopus Kinase-like Protein 2) as a potential biomarker for predicting sensitivity to the drug.[1][2] This document provides detailed application notes and experimental protocols based on the available research for utilizing this compound in the context of NHL studies.
Mechanism of Action
This compound selectively inhibits Aurora kinase A, leading to a cascade of events that disrupt mitotic progression in cancer cells.[1][2] This inhibition results in the dephosphorylation of Aurora A and its substrates, which are crucial for the proper formation and function of the mitotic spindle.[4] The cellular consequences of this compound treatment in NHL cell lines include:
-
G2/M Phase Cell Cycle Arrest: Treatment with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle.[1][5]
-
Induction of Apoptosis: Following cell cycle arrest, this compound induces programmed cell death (apoptosis).[1][5]
-
TPX2-Dependent Sensitivity: The sensitivity of NHL cell lines to this compound is directly correlated with the expression levels of the Aurora A activator, TPX2.[1][2] Higher TPX2 expression is associated with increased resistance, while lower expression or knockdown of TPX2 enhances sensitivity.[1][2]
Data Presentation
In Vitro Efficacy of this compound
While specific IC50 values for cell viability across a range of non-Hodgkin lymphoma cell lines are not presented in a tabular format in the primary literature, the following table summarizes the reported effects of this compound on various NHL cell lines. The sensitivity is described qualitatively based on the degree of G2/M arrest and apoptosis induction.
| Cell Line | Histological Subtype | TPX2 Expression Level | Sensitivity to this compound (1 µM) | Reference |
| Z138C | Mantle Cell Lymphoma | High | High | [5][6] |
| KAI3 | Not Specified | Not Specified | High | [5] |
| Granta 519 | Mantle Cell Lymphoma | Low | Low | [5][6] |
| JVM2 | Mantle Cell Lymphoma | Not Specified | Moderate | [5][6] |
| Akata | Burkitt Lymphoma | Not Specified | Moderate | [5][6] |
Note: The primary literature indicates a strong correlation between TPX2 expression and sensitivity, with Z138C cells showing high TPX2 levels and high sensitivity, while Granta 519 has lower TPX2 levels and is less sensitive.[5]
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits Aurora A kinase, leading to G2/M arrest and apoptosis.
Caption: Workflow for evaluating this compound's effects on NHL cell lines.
Experimental Protocols
Cell Culture
-
Cell Lines: Granta 519, Jeko1, JVM2, Z138C, and Akata non-Hodgkin lymphoma cell lines.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
Cell Viability Assay
-
Method: MTS or similar colorimetric assay to assess cell proliferation.
-
Procedure:
-
Seed 1 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL of culture medium.
-
After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.01 µM to 10 µM) or vehicle control (DMSO).
-
Incubate for 48 to 96 hours.
-
Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Cell Cycle Analysis by Flow Cytometry
-
Method: Propidium iodide (PI) staining to determine DNA content.
-
Procedure:
-
Seed 1 x 10^6 cells in a 6-well plate and treat with this compound (e.g., 1 µM) or vehicle control for various time points (e.g., 24, 48, 72, 96 hours).
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash cells once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Wash the cells twice with PBS to remove ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.
-
Western Blot Analysis
-
Purpose: To assess the protein expression levels of Aurora A, phosphorylated Aurora A, TPX2, and other relevant proteins.
-
Procedure:
-
Treat cells with this compound as described for the cell cycle analysis.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 30-50 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Rabbit anti-Aurora A
-
Rabbit anti-phospho-Aurora A (Thr288)
-
Mouse anti-TPX2
-
Mouse anti-β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
siRNA-mediated Knockdown of TPX2
-
Purpose: To investigate the effect of TPX2 depletion on the sensitivity of NHL cells to this compound.
-
Procedure:
-
Use a commercially available siRNA targeting human TPX2 and a non-targeting control siRNA.
-
One day before transfection, seed cells to achieve 50-70% confluency on the day of transfection.
-
Transfect the cells with TPX2 siRNA or control siRNA using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's protocol. A final siRNA concentration of 20-50 nM is typically effective.
-
After 24-48 hours of transfection, confirm TPX2 knockdown by Western blot analysis.
-
Treat the transfected cells with this compound and perform cell viability assays as described above to assess changes in drug sensitivity.
-
In Vivo and Clinical Data
As of the latest available information, there are no published in vivo studies of this compound in non-Hodgkin lymphoma animal models.[5] Furthermore, a comprehensive search of clinical trial databases did not yield any registered clinical trials for this compound in non-Hodgkin lymphoma or any other indication. The development of this compound may have been discontinued in the preclinical phase.
Conclusion
This compound is a specific inhibitor of Aurora kinase A that has demonstrated anti-proliferative and pro-apoptotic activity in preclinical models of non-Hodgkin lymphoma. The expression level of TPX2 has been identified as a promising biomarker for predicting the sensitivity of NHL cells to this compound. The protocols provided in this document offer a framework for researchers to further investigate the therapeutic potential and mechanism of action of this compound in NHL. The lack of in vivo and clinical data suggests that further research is needed to translate these preclinical findings into clinical applications.
References
Application Notes and Protocols for Xenograft Models in the Preclinical Evaluation of MK-8745
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8745 is a potent and highly selective small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1] Overexpression of Aurora A is implicated in the pathogenesis of various malignancies, making it an attractive target for cancer therapy. This compound exerts its anti-tumor effects by disrupting mitotic spindle formation, leading to G2/M phase cell cycle arrest. The cellular fate following treatment with this compound is largely dependent on the p53 tumor suppressor status of the cancer cells. In p53 wild-type cells, inhibition of Aurora A by this compound typically induces apoptosis, while in cells with mutant or null p53, it often results in endoreduplication and polyploidy.[1][2] Furthermore, the expression level of the Aurora A activator, Targeting Protein for Xenopus Klp2 (TPX2), has been identified as a potential biomarker for predicting sensitivity to this compound.[3][4]
These application notes provide a comprehensive overview and detailed protocols for utilizing xenograft models in the preclinical assessment of this compound's anti-tumor efficacy.
Mechanism of Action and Signaling Pathway
This compound selectively binds to the ATP-binding pocket of Aurora A kinase, inhibiting its catalytic activity. This prevents the phosphorylation of downstream substrates essential for mitotic progression, such as TACC3, Eg5, and TPX2. The inhibition of this pathway disrupts the formation and function of the mitotic spindle, leading to cell cycle arrest at the G2/M phase. The ultimate outcome for the cancer cell is influenced by the p53 pathway.
Data Presentation: In Vitro Sensitivity of Cancer Cell Lines to this compound
| Cell Line | Cancer Type | p53 Status | IC50 (nM) | Cellular Outcome | Reference |
| HCT116 | Colon Carcinoma | Wild-Type | ~5 | Apoptosis | [1] |
| HCT116 p53-/- | Colon Carcinoma | Null | >1000 | Polyploidy | [1] |
| Granta 519 | Non-Hodgkin Lymphoma | Mutant | - | G2/M Arrest, Cell Death | [3] |
| Jeko-1 | Non-Hodgkin Lymphoma | Mutant | - | G2/M Arrest, Cell Death | [3] |
| Z138C | Non-Hodgkin Lymphoma | Wild-Type | - | G2/M Arrest, Cell Death | [3] |
Note: Specific IC50 values for all cell lines are not consistently reported in the cited literature.
Experimental Protocols
The following protocols provide a general framework for conducting xenograft studies to evaluate the efficacy of this compound. As detailed in vivo protocols for this compound are not publicly available, this section provides a representative methodology based on studies with other selective Aurora A kinase inhibitors and general xenograft procedures.
Experimental Workflow
Protocol 1: Subcutaneous Xenograft Model Establishment
1. Cell Culture:
- Culture the selected cancer cell line (e.g., HCT116 for colon cancer, Z138C for Non-Hodgkin Lymphoma) in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Harvest cells during the exponential growth phase using trypsin-EDTA.
- Wash the cells twice with sterile phosphate-buffered saline (PBS).
- Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.
2. Animal Model:
- Use female athymic nude mice or SCID mice, 6-8 weeks of age.
- Allow mice to acclimatize for at least one week before the experiment.
3. Cell Implantation:
- Anesthetize the mouse using isoflurane.
- Inject 0.1 mL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.
4. Tumor Growth Monitoring:
- Monitor the mice daily for general health and tumor appearance.
- Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.
- Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
- Randomize the mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.
Protocol 2: this compound Formulation and Administration
1. Formulation:
- Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
- For in vivo administration, a suggested vehicle consists of a mixture of DMSO, PEG300, Tween® 80, and saline. A representative formulation for oral administration could be 5% DMSO, 40% PEG300, 5% Tween® 80, and 50% saline. The final concentration of this compound should be adjusted based on the desired dosage.
2. Administration:
- Route of Administration: While specific data for this compound is limited, oral gavage is a common route for small molecule inhibitors.
- Dosage and Schedule: Based on preclinical studies of similar Aurora A inhibitors like Alisertib (MLN8237), a starting dosage for this compound could be in the range of 10-30 mg/kg, administered once or twice daily for a cycle of 5-14 days, followed by a rest period. Dose-finding studies are recommended to determine the maximum tolerated dose (MTD) and optimal biological dose.
Protocol 3: Efficacy Evaluation and Endpoint Analysis
1. Monitoring:
- Continue to measure tumor volumes and mouse body weights 2-3 times per week throughout the treatment period. Body weight is a key indicator of toxicity.
- The primary efficacy endpoint is tumor growth inhibition (TGI). TGI can be calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
2. Study Endpoint:
- The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if signs of excessive toxicity are observed in the treated groups (e.g., >20% body weight loss).
3. Tumor Harvesting and Analysis:
- At the end of the study, euthanize the mice and excise the tumors.
- A portion of the tumor can be snap-frozen in liquid nitrogen for Western blot analysis of pharmacodynamic markers (e.g., phospho-Aurora A, total Aurora A, cleaved caspase-3).
- The remaining tumor tissue should be fixed in 10% neutral buffered formalin for immunohistochemical (IHC) analysis of biomarkers such as Ki-67 (proliferation), cleaved caspase-3 (apoptosis), and phospho-histone H3 (mitotic marker).
Concluding Remarks
The use of xenograft models is a critical step in the preclinical development of targeted therapies like this compound. The protocols outlined above provide a foundational framework for these studies. It is imperative for researchers to optimize these protocols for their specific cancer models and to conduct thorough pharmacodynamic analyses to correlate target inhibition with anti-tumor efficacy. The p53 and TPX2 status of the selected cell lines should be carefully considered in the experimental design and interpretation of results. Further investigation into the in vivo efficacy and safety profile of this compound in well-characterized xenograft models will be essential for its clinical translation.
References
- 1. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel Aurora kinase A inhibitor this compound predicts TPX2 as a therapeutic biomarker in non-Hodgkin lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
MK-8745 Application in Pancreatic Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
MK-8745 is a potent and highly selective small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1] In the context of pancreatic cancer, the application of this compound has demonstrated a distinct dependency on the tumor suppressor p53 status of the cancer cells. Pancreatic cancer is characterized by a high frequency of TP53 mutations, making the differential effect of this compound a critical consideration for its therapeutic potential.[2][3][4]
Mechanism of Action:
This compound functions by inhibiting the kinase activity of Aurora A. This inhibition disrupts the proper formation and function of the mitotic spindle, leading to a cell cycle arrest at the G2/M phase. The cellular outcome following this arrest is largely dictated by the p53 status.
-
In p53 wild-type pancreatic cancer cells: Inhibition of Aurora A by this compound leads to the activation of the p53 signaling pathway. This results in a transient mitotic delay followed by the induction of apoptosis, or programmed cell death. This apoptotic response is associated with the activation of caspase-3 and the release of cytochrome c.
-
In p53 mutant or null pancreatic cancer cells: In the absence of functional p53, cells are unable to efficiently undergo apoptosis in response to mitotic spindle disruption. Instead, treatment with this compound leads to a prolonged mitotic arrest, followed by mitotic slippage and endoreduplication, resulting in the formation of polyploid cells. While not immediate cell death, the induction of polyploidy can lead to mitotic catastrophe and eventual cell death in a subset of these cells.
Therapeutic Implications:
The p53-dependent mechanism of action of this compound suggests that its efficacy as a monotherapy in pancreatic cancer may be most pronounced in tumors harboring wild-type p53. For the larger subset of pancreatic cancers with mutated or null p53, combination therapies aimed at either restoring p53 function or targeting pathways that are essential for the survival of polyploid cells may be necessary to achieve a robust anti-tumor response.
Data Presentation
The following table summarizes the observed effects of this compound on pancreatic cancer cell lines with different p53 statuses.
| Cell Line | p53 Status | Treatment | Observed Effect | Quantitative Data |
| CAPAN-2 | Wild-type | 5 µM this compound for 48h | Apoptosis | 15% of cells underwent apoptosis. |
| PANC-1 | Mutant | 5 µM this compound for 48h | Polyploidy | 56% of cells became polyploid. |
Mandatory Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Wild type and gain of function mutant TP53 can regulate the sensitivity of pancreatic cancer cells to chemotherapeutic drugs, EGFR/Ras/Raf/MEK, and PI3K/mTORC1/GSK-3 pathway inhibitors, nutraceuticals and alter metabolic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wild type and gain of function mutant TP53 can regulate the sensitivity of pancreatic cancer cells to chemotherapeutic drugs, EGFR/Ras/Raf/MEK, and PI3K/mTORC1/GSK-3 pathway inhibitors, nutraceuticals and alter metabolic properties | Aging [aging-us.com]
- 4. Mutations of p53 associated with pancreatic cancer and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
Determining the In Vitro IC50 of MK-8745: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of MK-8745, a potent and selective Aurora A kinase inhibitor, in an in vitro setting. Detailed protocols for a luminescence-based kinase assay are provided, along with guidelines for data analysis and presentation. Additionally, the relevant signaling pathway and experimental workflow are visualized to facilitate a deeper understanding of the experimental process.
Introduction to this compound
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for Aurora A kinase, a key regulator of mitotic progression.[1] Overexpression of Aurora A is implicated in various malignancies, making it an attractive target for cancer therapy.[2][3] this compound exerts its anti-proliferative effects by inducing a G2/M phase cell cycle arrest, which is followed by p53-dependent apoptosis in cancer cells.[1][2][4] The sensitivity of cell lines to this compound has been correlated with the expression levels of the Aurora A activator, TPX2, suggesting its potential as a therapeutic biomarker.[5][6]
Biochemical assays are crucial for characterizing the potency of kinase inhibitors like this compound. The IC50 value, representing the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%, is a critical parameter in drug discovery and development.[7] This application note details a robust in vitro method for determining the IC50 of this compound against Aurora A kinase.
Table 1: Reported In Vitro Potency of this compound
| Target | IC50 (nM) | Selectivity vs. Aurora B |
| Aurora A | 0.6[1] | >450-fold[1] |
Signaling Pathway of Aurora A Kinase
Aurora A kinase plays a pivotal role in cell cycle regulation, particularly during mitosis. Its activation and downstream signaling are critical for centrosome maturation, spindle assembly, and proper chromosome segregation. Inhibition of Aurora A by this compound disrupts these processes, leading to mitotic arrest and ultimately, cell death.
Caption: Aurora A signaling pathway and its inhibition by this compound.
Experimental Protocol: In Vitro Aurora A Kinase Assay for IC50 Determination
This protocol outlines a luminescence-based kinase assay using the ADP-Glo™ Kinase Assay system, which measures the amount of ADP produced during the kinase reaction. This method is highly sensitive and suitable for high-throughput screening.
Materials and Reagents
Table 2: Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Recombinant Human Aurora A Kinase | Promega | V1931 |
| ADP-Glo™ Kinase Assay | Promega | V9101 |
| Kemptide (LRRASLG) Peptide Substrate | BPS Bioscience | - |
| ATP (10 mM) | Promega | V9151 |
| This compound | Selleck Chemicals | S7065 |
| Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT) | - | Prepare in-house |
| DMSO | Sigma-Aldrich | D2650 |
| White, opaque 96-well or 384-well plates | Corning | - |
| Multichannel pipettes and tips | - | - |
| Plate reader with luminescence detection | - | - |
Experimental Workflow
Caption: Experimental workflow for determining the IC50 of this compound.
Detailed Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Prepare a serial dilution of this compound in DMSO. A common starting point for the final assay concentration is 1 µM, with 10-point, 3-fold serial dilutions.
-
Dilute the recombinant Aurora A kinase and Kemptide substrate in kinase buffer to the desired working concentrations. The optimal enzyme concentration should be determined empirically but is typically in the low nM range.
-
Prepare the ATP solution at the desired concentration (e.g., 10 µM) in kinase buffer.
-
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted this compound or DMSO (for vehicle control) to the wells of a 384-well plate.
-
Include "no enzyme" controls (kinase buffer only) and "no inhibitor" controls (DMSO only).
-
-
Kinase Reaction:
-
Add 2 µL of diluted Aurora A kinase to each well, except for the "no enzyme" controls.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to all wells. The final reaction volume is 5 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis and Presentation
-
Data Normalization:
-
Subtract the average luminescence of the "no enzyme" control from all other wells.
-
Normalize the data by setting the "no inhibitor" (vehicle) control as 100% activity and the highest inhibitor concentration as 0% activity.
-
-
IC50 Calculation:
-
Plot the normalized percent inhibition against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Table 3: Example Data for IC50 Determination of this compound
| This compound Conc. (nM) | Log [this compound] | % Inhibition |
| 1000 | 3.00 | 98.5 |
| 333 | 2.52 | 95.2 |
| 111 | 2.04 | 89.1 |
| 37 | 1.57 | 75.4 |
| 12.3 | 1.09 | 60.1 |
| 4.1 | 0.61 | 48.9 |
| 1.37 | 0.14 | 35.2 |
| 0.46 | -0.34 | 20.7 |
| 0.15 | -0.82 | 9.8 |
| 0.05 | -1.30 | 2.1 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Conclusion
This application note provides a detailed framework for the in vitro determination of the IC50 value of this compound against Aurora A kinase. The described luminescence-based assay is a reliable and high-throughput method for characterizing the potency of this and other kinase inhibitors. Accurate determination of the IC50 is a fundamental step in the preclinical evaluation of potential therapeutic agents and provides valuable data for further drug development efforts.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. promega.com [promega.com]
- 3. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. assayquant.com [assayquant.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. courses.edx.org [courses.edx.org]
Application Notes and Protocols for Live-Cell Imaging with MK-8745
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8745 is a potent and highly selective small-molecule inhibitor of Aurora A kinase with an IC50 of 0.6 nM.[1] Its high selectivity, over 450-fold for Aurora A versus Aurora B, makes it a valuable tool for dissecting the specific roles of Aurora A in cellular processes.[1] Aurora A kinase is a critical regulator of mitosis, playing essential roles in centrosome maturation, spindle assembly, and mitotic entry.[2][3] Dysregulation of Aurora A is frequently observed in various cancers, making it an attractive target for therapeutic intervention.[4][5]
These application notes provide detailed protocols for utilizing this compound in live-cell imaging studies to investigate its effects on cell cycle progression, apoptosis, and endoreduplication. The provided methodologies and data will enable researchers to effectively design and execute experiments to explore the cellular consequences of Aurora A kinase inhibition.
Mechanism of Action
This compound inhibits Aurora A kinase, leading to a cascade of cellular events that are largely dependent on the p53 tumor suppressor status of the cells.
-
In p53-proficient cells: Inhibition of Aurora A by this compound leads to a G2/M phase cell cycle arrest.[1][4] This is followed by the induction of p53-dependent apoptosis, characterized by the activation of caspase-3 and the release of cytochrome c.[6][7]
-
In p53-deficient cells: In the absence of functional p53, cells treated with this compound undergo a prolonged mitotic arrest.[6][7] Subsequently, these cells exit mitosis without proper cytokinesis, leading to endoreduplication and the formation of polyploid cells.[6][7]
The sensitivity of cell lines to this compound has been correlated with the expression level of the Aurora A activator, TPX2 (Targeting Protein for Xenopus Klp2).[4]
Data Presentation
Quantitative Effects of this compound on Cell Fate
The following tables summarize the quantitative effects of this compound on different cell lines based on their p53 status. The data is derived from studies using a concentration of 5 µM this compound for 48 hours.[6]
| Cell Line | p53 Status | Phenotype | Percentage of Cells with Phenotype (%) |
| CAPAN2 (Pancreatic) | Wild-Type | Apoptosis | 15 |
| PANC1 (Pancreatic) | Mutant | Polyploidy | 56 |
| DSCRT (Sarcoma) | Wild-Type | Apoptosis | Not specified |
| ST88 (Sarcoma) | Mutant | Polyploidy | Not specified |
| SK-Mel32 (Melanoma) | Wild-Type | Apoptosis | 9.6 |
| SK-Mel28 (Melanoma) | Mutant | Polyploidy | 40 |
Table 1: p53-Dependent Cellular Response to 5 µM this compound for 48 hours.[6]
Time Course of Cellular Events in Response to this compound
The timing of cellular events following treatment with 5 µM this compound in HCT116 cells is outlined below.[6]
| Time Point | Event in HCT116 (p53 Wild-Type) | Event in HCT116 (p53-null) |
| 6 hours | Accumulation of 4N DNA content cells | Prolonged mitotic arrest |
| 10 hours | Onset of apoptosis | Continued mitotic arrest |
| 17 hours | Increased apoptosis and cytokinesis (return to 2N DNA content) | Continued mitotic arrest |
| 22-40 hours | Continued apoptosis and cytokinesis | Mitotic exit without cytokinesis, leading to endoreduplication and polyploidy |
Table 2: Time course of events in HCT116 cells treated with 5 µM this compound.[6]
Experimental Protocols
Protocol 1: Live-Cell Imaging of Mitotic Progression and Apoptosis in p53-Proficient Cells
This protocol is designed to visualize the dynamics of mitotic arrest and subsequent apoptosis in p53-proficient cells treated with this compound. The use of a fluorescently tagged histone (e.g., H2B-GFP) allows for the visualization of chromatin condensation, chromosome segregation, and nuclear morphology changes characteristic of apoptosis.
Materials:
-
p53-proficient cancer cell line (e.g., HCT116, CAPAN2) stably expressing a fluorescent histone marker (e.g., H2B-GFP).
-
Complete cell culture medium.
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM).
-
This compound (dissolved in DMSO to create a stock solution).
-
Glass-bottom imaging dishes or plates.
-
Live-cell imaging microscope system with environmental control (37°C, 5% CO2).
-
Apoptosis indicator dye (e.g., Annexin V conjugated to a fluorescent probe), optional.
Procedure:
-
Cell Seeding:
-
Seed the H2B-GFP expressing cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging.
-
Allow cells to adhere and grow for 24 hours in a standard cell culture incubator.
-
-
This compound Treatment:
-
Prepare the desired final concentration of this compound in pre-warmed live-cell imaging medium. A concentration range of 1-5 µM can be used as a starting point.[6] Include a vehicle control (DMSO) at the same final concentration as the this compound treatment.
-
Gently aspirate the culture medium from the imaging dishes and replace it with the medium containing this compound or the vehicle control.
-
-
Live-Cell Imaging:
-
Place the imaging dish on the microscope stage within the environmental chamber.
-
Allow the temperature and CO2 levels to equilibrate for at least 30 minutes before starting image acquisition.
-
Acquire images using both transmitted light (e.g., phase-contrast or DIC) and fluorescence channels (for H2B-GFP and, if used, the apoptosis indicator).
-
Set up a time-lapse acquisition with images taken every 15-30 minutes for a total duration of 24-48 hours.
-
Use the lowest possible laser power and exposure time to minimize phototoxicity.
-
-
Data Analysis:
-
Analyze the time-lapse movies to observe mitotic entry (cell rounding and chromatin condensation), duration of mitotic arrest, and the onset of apoptosis (cell shrinkage, membrane blebbing, and nuclear fragmentation).
-
Quantify the percentage of cells that undergo mitotic arrest and subsequent apoptosis in the this compound treated group compared to the control.
-
If an apoptosis indicator is used, quantify the fluorescence intensity over time.
-
Protocol 2: Live-Cell Imaging of Endoreduplication in p53-Deficient Cells
This protocol focuses on visualizing the process of endoreduplication and the formation of polyploid cells in p53-deficient cells following this compound treatment.
Materials:
-
p53-deficient cancer cell line (e.g., HCT116 p53-/-, PANC1) stably expressing a fluorescent histone marker (e.g., H2B-GFP).
-
All other materials are the same as in Protocol 1.
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from Protocol 1, using the p53-deficient cell line.
-
-
Live-Cell Imaging:
-
Follow step 3 from Protocol 1. Due to the prolonged mitotic arrest in p53-deficient cells, a longer imaging duration (up to 72 hours) may be necessary to observe mitotic exit and endoreduplication.
-
-
Data Analysis:
-
Analyze the time-lapse movies to observe the prolonged mitotic arrest.
-
Identify cells that exit mitosis without undergoing cytokinesis, resulting in a single cell with a larger nucleus (polyploidy).
-
Quantify the percentage of cells that become polyploid in the this compound treated group.
-
Measure the nuclear area or DNA content (if using a DNA dye) to confirm the increase in ploidy.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Aurora A signaling and the effects of this compound inhibition.
Caption: Experimental workflow for live-cell imaging with this compound.
Caption: p53-dependent apoptosis pathway induced by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 4. A novel Aurora kinase A inhibitor this compound predicts TPX2 as a therapeutic biomarker in non-Hodgkin lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detection of p53 Activation by MK-8745 using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8745 is a potent and selective small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2][3] Inhibition of Aurora A kinase by this compound has been shown to induce cell cycle arrest and apoptosis in a manner dependent on the tumor suppressor protein p53.[1][3][4] In cells expressing wild-type p53, treatment with this compound leads to the stabilization and activation of p53, triggering a downstream apoptotic cascade.[1][2][3] This application note provides a detailed protocol for utilizing Western blotting to detect the activation of p53 in response to this compound treatment, a critical step in evaluating the cellular response to this anti-cancer agent.
The activation of p53 is a hallmark of the cellular response to various stressors, including treatment with Aurora A kinase inhibitors. Upon activation, p53 undergoes post-translational modifications, most notably phosphorylation, which leads to its stabilization and accumulation in the nucleus. One of the key phosphorylation events is at serine 15 (Ser15), which is often indicative of p53 activation.[1][2][3] Activated p53 then acts as a transcription factor, upregulating the expression of target genes involved in cell cycle arrest, such as p21 (CDKN1A), and apoptosis.[5][6] This protocol details the methodology to observe the increase in total p53 levels and the specific phosphorylation at Ser15 following this compound treatment.
Signaling Pathway of this compound Mediated p53 Activation
Caption: this compound inhibits Aurora A kinase, leading to p53 activation via phosphorylation and subsequent apoptosis.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Utilize a cell line expressing wild-type p53 (e.g., HCT116) for optimal results. A p53-null or mutant cell line (e.g., HCT116 p53-/-) can be used as a negative control.[1][3]
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO.[2] Further dilute the stock solution in complete cell culture medium to the desired final concentrations. A dose-response experiment (e.g., 0.1, 0.5, 1, 5 µM) is recommended to determine the optimal concentration.[7]
-
Treatment: Treat the cells with varying concentrations of this compound for a specified time course (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO-treated) group.
Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Transfer the supernatant containing the soluble protein to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with RIPA buffer to ensure equal loading.
Western Blotting
-
Sample Preparation: Add 4X Laemmli sample buffer to the normalized protein lysates to a final concentration of 1X and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane into a 10% or 12% Tris-Glycine SDS-PAGE gel.
-
Electrophoresis: Run the gel at 100-120 V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Rabbit anti-p53
-
Rabbit anti-phospho-p53 (Ser15)
-
Mouse anti-β-actin (as a loading control)
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
Experimental Workflow
Caption: Workflow for Western blot analysis of p53 activation by this compound.
Data Presentation
The following tables represent expected quantitative data from a Western blot experiment investigating the effect of this compound on p53 and phospho-p53 (Ser15) levels in HCT116 cells after 24 hours of treatment. Data is presented as the mean fold change relative to the vehicle control (DMSO) from three independent experiments, normalized to β-actin.
Table 1: Effect of this compound on Total p53 Protein Levels
| Treatment Concentration (µM) | Mean Fold Change in Total p53 | Standard Deviation |
| 0 (DMSO) | 1.0 | 0.0 |
| 0.1 | 1.8 | 0.2 |
| 0.5 | 3.2 | 0.4 |
| 1.0 | 4.5 | 0.6 |
| 5.0 | 4.8 | 0.5 |
Table 2: Effect of this compound on Phospho-p53 (Ser15) Levels
| Treatment Concentration (µM) | Mean Fold Change in p-p53 (Ser15) | Standard Deviation |
| 0 (DMSO) | 1.0 | 0.0 |
| 0.1 | 2.5 | 0.3 |
| 0.5 | 5.8 | 0.7 |
| 1.0 | 8.2 | 1.1 |
| 5.0 | 8.5 | 1.3 |
Troubleshooting
| Issue | Possible Cause | Recommendation |
| No or weak p53/p-p53 signal | Insufficient this compound concentration or treatment duration. | Perform a dose-response and time-course experiment. |
| Inefficient protein transfer. | Verify transfer efficiency with Ponceau S staining. | |
| Antibody integrity issues. | Use fresh or validated primary and secondary antibodies. | |
| High background | Insufficient washing. | Increase the number and duration of washing steps. |
| Blocking is inadequate. | Increase blocking time or try a different blocking agent (e.g., BSA). | |
| Antibody concentration is too high. | Decrease the concentration of the primary or secondary antibodies. | |
| Uneven loading (variable β-actin) | Inaccurate protein quantification. | Ensure accurate protein quantification and careful loading. |
| Air bubbles during transfer. | Ensure no bubbles are present between the gel and the membrane. |
These application notes and protocols provide a comprehensive guide for researchers to effectively utilize Western blotting for the detection and quantification of p53 activation in response to the Aurora A kinase inhibitor, this compound. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, crucial for advancing research and drug development in oncology.
References
- 1. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic lethality of Chk1 inhibition combined with p53 and/or p21 loss during a DNA damage response in normal and tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p21 in cancer: intricate networks and multiple activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifetechindia.com [lifetechindia.com]
Application Notes and Protocols for Generating MK-8745 Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8745 is a potent and highly selective small molecule inhibitor of Aurora kinase A (AurkA), a key regulator of mitotic progression.[1] Its therapeutic potential is linked to its ability to induce G2/M cell cycle arrest and p53-dependent apoptosis in cancer cells.[1][2] However, the development of drug resistance remains a significant challenge in cancer therapy. These application notes provide a comprehensive guide to understanding the mechanisms of resistance to this compound and detailed protocols for the generation and characterization of this compound resistant cell lines, an essential tool for studying resistance mechanisms and developing novel therapeutic strategies.
Mechanisms of Resistance to this compound
Resistance to this compound can be multifactorial, involving both genetic and non-genetic alterations. The primary known determinants of sensitivity and resistance revolve around the p53 signaling pathway and the expression levels of the Aurora kinase A activator, TPX2.
-
p53 Status: The tumor suppressor p53 plays a critical role in the cellular response to this compound. In p53 wild-type cells, inhibition of Aurora kinase A by this compound typically leads to apoptosis.[2] Conversely, in cells with mutated or null p53, treatment with this compound is more likely to result in endoreduplication and polyploidy, a state that can contribute to genomic instability and the emergence of resistant clones.[2]
-
TPX2 Expression: TPX2 (Targeting Protein for Xenopus Klp2) is a microtubule-associated protein that is essential for the localization and activation of Aurora kinase A at the mitotic spindle. Overexpression of TPX2 has been shown to confer resistance to this compound.[3][4] Increased levels of TPX2 can stabilize and activate Aurora kinase A, potentially requiring higher concentrations of the inhibitor to achieve a therapeutic effect.[5][6][7]
-
Other Potential Mechanisms: As with other kinase inhibitors, acquired resistance to this compound could also arise from:
-
Mutations in the Aurora Kinase A ATP-Binding Pocket: Specific point mutations could alter the conformation of the ATP-binding site, reducing the affinity of this compound for its target.
-
Activation of Bypass Signaling Pathways: Upregulation of parallel signaling pathways that promote cell survival and proliferation can compensate for the inhibition of Aurora kinase A.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Target | Aurora Kinase A | [1] |
| IC50 (Aurora A) | 0.6 nM | [1] |
| Ki (Aurora A) | 0.41 nM | [1] |
| IC50 (Aurora B) | 280 nM | [2] |
| Ki (Aurora B) | 66.8 nM | [1] |
| Selectivity (AurA vs. AurB) | >450-fold | [1] |
Table 2: Cellular Sensitivity to this compound (Representative Examples)
| Cell Line | Cancer Type | p53 Status | TPX2 Expression | Reported Sensitivity/Response | Reference |
| Granta 519 | Non-Hodgkin Lymphoma | Mutant | High | Less Sensitive | [4] |
| Z138C | Non-Hodgkin Lymphoma | Not Reported | Low | Highly Sensitive | [4] |
| HCT116 | Colon Carcinoma | Wild-type | Not Reported | Apoptosis | [2] |
| HCT116 p53-/- | Colon Carcinoma | Null | Not Reported | Endoreduplication/Polyploidy | [2] |
| PANC1 | Pancreatic Cancer | Mutant | Not Reported | Endoreduplication/Polyploidy | [2] |
| CAPAN2 | Pancreatic Cancer | Wild-type | Not Reported | Apoptosis | [2] |
Mandatory Visualizations
Caption: Signaling pathway of this compound action and resistance.
Caption: Experimental workflow for generating resistant cell lines.
Experimental Protocols
Protocol 1: Determination of this compound IC50 in Parental Cell Lines
Objective: To determine the baseline sensitivity of the parental cancer cell line to this compound.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the parental cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the assay (typically 2,000-5,000 cells/well). Allow cells to adhere overnight.
-
Drug Dilution: Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 0.1 nM to 1 µM. Ensure the final DMSO concentration does not exceed 0.1% and is consistent across all wells, including the vehicle control.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle (DMSO) only as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the normalized viability against the log of the this compound concentration and use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
Protocol 2: Generation of this compound Resistant Cell Lines by Dose Escalation
Objective: To generate a cell line with acquired resistance to this compound through continuous exposure to increasing concentrations of the drug.
Materials:
-
Parental cancer cell line with a known this compound IC50
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks (T-25 or T-75)
-
Cryopreservation medium
Procedure:
-
Initial Exposure: Begin by culturing the parental cells in their complete medium supplemented with this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits growth by 10-20%), as determined from the initial IC50 curve.[8]
-
Cell Recovery and Expansion: Initially, a significant portion of the cells may undergo apoptosis or cell cycle arrest. Continue to culture the surviving cells, replacing the medium with fresh this compound-containing medium every 2-3 days. Allow the surviving cell population to recover and reach approximately 80% confluency.
-
Dose Escalation: Once the cells are proliferating steadily at the initial concentration, increase the this compound concentration by approximately 1.5 to 2-fold.[8]
-
Iterative Process: Repeat the process of cell recovery, expansion, and dose escalation. This is a lengthy process and can take several months.
-
Cryopreservation: At each stage of successful growth at a higher concentration, it is advisable to cryopreserve a batch of cells. This provides a backup and allows for later analysis of the progressive changes leading to resistance.
-
Monitoring Resistance: Periodically (e.g., every 4-6 weeks), determine the IC50 of the cultured cells to this compound using Protocol 1. A significant increase in the IC50 (e.g., >10-fold) compared to the parental cell line indicates the development of resistance.
-
Establishment of a Resistant Line: Once the desired level of resistance is achieved and the cell line can be stably maintained at a high concentration of this compound, the resistant cell line is considered established.
Protocol 3: Generation of this compound Resistant Cell Lines by Genetic Engineering
Objective: To generate a cell line with a specific resistance mechanism, such as TPX2 overexpression.
Materials:
-
Parental cancer cell line
-
Expression vector containing the full-length human TPX2 cDNA or a control vector (e.g., empty vector)
-
Transfection reagent or viral transduction system
-
Selection antibiotic (e.g., puromycin, G418)
-
Complete cell culture medium
Procedure:
-
Transfection/Transduction: Transfect or transduce the parental cells with the TPX2 expression vector or the control vector according to the manufacturer's protocol.
-
Selection: Two days post-transfection/transduction, begin selecting for stably transfected/transduced cells by adding the appropriate selection antibiotic to the culture medium.
-
Expansion of Stable Clones: Culture the cells in the selection medium, replacing it every 2-3 days, until resistant colonies appear. Isolate and expand individual clones.
-
Verification of Overexpression: Confirm the overexpression of TPX2 in the selected clones by Western blot analysis and/or qRT-PCR.
-
Characterization of Resistance: Determine the IC50 of the TPX2-overexpressing and control cell lines to this compound using Protocol 1. A significant increase in the IC50 of the TPX2-overexpressing cells compared to the control cells will confirm that TPX2 overexpression confers resistance to this compound.
Characterization of Resistant Cell Lines
Once a resistant cell line has been established, a thorough characterization is essential to understand the underlying mechanisms of resistance.
-
Determination of Resistance Index: Calculate the resistance index (RI) by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.
-
Western Blot Analysis: Analyze the protein expression levels of key components of the Aurora kinase A pathway, including:
-
Total and phosphorylated Aurora kinase A (p-AurkA T288)
-
TPX2
-
p53 and its downstream targets (e.g., p21)
-
Apoptosis markers (e.g., cleaved PARP, cleaved caspase-3)
-
-
Gene Expression Analysis: Use qRT-PCR to quantify the mRNA levels of AURKA, TPX2, TP53, and genes encoding drug efflux pumps (e.g., ABCB1).
-
Sequencing: Sequence the coding region of the AURKA gene in the resistant cell line to identify any potential mutations in the kinase domain that may interfere with this compound binding.
-
Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution of parental and resistant cells in the presence and absence of this compound.
By following these protocols and characterization methods, researchers can effectively generate and analyze this compound resistant cell lines, providing valuable insights into the mechanisms of drug resistance and paving the way for the development of more effective cancer therapies.
References
- 1. frontiersin.org [frontiersin.org]
- 2. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel Aurora kinase A inhibitor this compound predicts TPX2 as a therapeutic biomarker in non-Hodgkin lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aurora kinase A drives the evolution of resistance to third-generation EGFR inhibitors in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AurkA nuclear localization is promoted by TPX2 and counteracted by protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Contribution of AurkA/TPX2 Overexpression to Chromosomal Imbalances and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MK-8745 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of MK-8745, a selective Aurora A kinase inhibitor, in combination with conventional chemotherapy agents. The protocols outlined below are based on established methodologies for similar Aurora A kinase inhibitors and are intended to serve as a guide for investigating the synergistic potential of this compound in various cancer models.
Introduction
This compound is a potent and highly selective small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1] Overexpression of Aurora A is common in many human cancers and is often associated with poor prognosis.[2] this compound induces a p53-dependent apoptotic response in cancer cells with wild-type p53, while cells with mutant or null p53 tend to undergo endoreduplication and become polyploid.[3] The rationale for combining this compound with chemotherapy stems from the potential for synergistic anti-tumor activity. By targeting the mitotic machinery, this compound can sensitize cancer cells to the DNA-damaging effects of chemotherapeutic agents, potentially overcoming resistance and enhancing therapeutic efficacy.[4][5]
Mechanism of Action: Aurora A Kinase Inhibition
Aurora A kinase is a serine/threonine kinase that plays a critical role in several mitotic events, including centrosome maturation and separation, bipolar spindle assembly, and mitotic entry.[2] this compound selectively inhibits Aurora A, leading to mitotic arrest, predominantly at the G2/M phase of the cell cycle, and subsequent cell death.[1][6] The cellular outcome following this compound treatment is largely dependent on the p53 tumor suppressor status.[3]
Signaling Pathway of this compound Action
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibiting aurora kinases reduces tumor growth and suppresses tumor recurrence after chemotherapy in patient-derived triple-negative breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
MK-8745 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of the Aurora A kinase inhibitor, MK-8745. Below you will find troubleshooting guides and frequently asked questions to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1] It is practically insoluble in water.[1] For optimal results, use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[1]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the integrity of this compound. Recommendations are summarized in the table below. It is highly advisable to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What is happening and how can I prevent this?
A3: This is a common issue known as "crashing out" and occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is much lower. The abrupt change in solvent polarity causes the compound to precipitate. Please refer to the Troubleshooting Guide below for detailed steps on how to address this.
Q4: Is this compound sensitive to light?
A4: While specific photostability data for this compound is not publicly available, it is a general best practice to protect all small molecule inhibitors from light, especially when in solution. Store stock solutions in amber vials or tubes wrapped in foil and keep them away from direct light.
Q5: How does pH affect the solubility and stability of this compound?
A5: The solubility of many kinase inhibitors is pH-dependent, particularly for weakly basic compounds. While a specific pH-stability profile for this compound is not available, such molecules tend to be more soluble at a lower pH where they can be protonated. If you are experiencing solubility issues in a neutral or basic aqueous buffer, testing a range of pH values (if your experimental system allows) may help. Be aware that extreme pH values can also lead to degradation.
Q6: How stable is this compound in cell culture media at 37°C?
Data Presentation
Table 1: Solubility of this compound
| Solvent/Vehicle | Reported Solubility | Source |
| In Vitro | ||
| DMSO | ≥ 100 mg/mL (~231.5 mM) | [2] |
| DMSO | 86 mg/mL (~199.1 mM) | [1] |
| Ethanol | ~1 mg/mL | [1] |
| Water | Insoluble | [1] |
| In Vivo Formulations | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL (~5.79 mM) | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (~5.79 mM) | [2] |
| 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL (~5.79 mM) | [2] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Notes | Source |
| Lyophilized Powder | -20°C | 3 years | Keep desiccated. | [1] |
| Lyophilized Powder | 4°C | 2 years | [2] | |
| Stock Solution in DMSO | -80°C | 1 year | Aliquot to avoid freeze-thaw cycles. | [1] |
| Stock Solution in DMSO | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. | [1] |
Troubleshooting Guides
Issue: Compound Precipitation in Aqueous Media
This guide provides a step-by-step process to troubleshoot and resolve the precipitation of this compound when diluting a DMSO stock solution into aqueous buffers or cell culture media.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method to determine the chemical stability of this compound under your specific cell culture conditions. This is crucial for interpreting experimental results accurately, as compound degradation can lead to a decrease in the effective concentration over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Complete cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO₂)
-
Analytical instrument (e.g., HPLC-UV, LC-MS) for quantification
-
Quenching solvent (e.g., cold acetonitrile)
Methodology:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Spike the Media: Dilute the stock solution into the pre-warmed cell culture media to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically <0.5%) and consistent with your planned experiments.
-
Time Zero (T=0) Sample: Immediately after spiking and mixing, take an aliquot of the media. This serves as your T=0 reference point. Process this sample immediately as described in step 6.
-
Incubation: Dispense the remaining spiked media into sterile tubes or wells and place them in a 37°C incubator.
-
Time-Course Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove one tube or well from the incubator.
-
Sample Processing: To stop degradation and prepare for analysis, precipitate proteins by adding 3 volumes of a cold quenching solvent (e.g., acetonitrile) to your media sample. Vortex thoroughly and centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Carefully transfer the supernatant to a clean tube or HPLC vial. Analyze the concentration of this compound in the processed samples using a validated HPLC or LC-MS/MS method.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
Signaling Pathway Context
This compound is a potent and selective inhibitor of Aurora A kinase, a key regulator of mitotic events. Its inhibition disrupts the proper progression of cell division, which can lead to cell cycle arrest or apoptosis, depending on the cellular context.
References
Technical Support Center: Optimizing MK-8745 Concentration for Apoptosis Induction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of MK-8745, a selective Aurora A kinase inhibitor, to induce apoptosis in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in inducing apoptosis?
A1: this compound is a potent and selective small-molecule inhibitor of Aurora A kinase.[1] Inhibition of Aurora A kinase in cells with functional p53 leads to a mitotic delay, followed by cytokinesis and subsequent apoptosis.[2] This process is p53-dependent and is associated with the activation of caspase-3 and the release of cytochrome c.[2] In cells with mutant or null p53, this compound treatment typically results in endoreduplication and polyploidy rather than apoptosis.[2][3]
Q2: What is a typical starting concentration range for this compound in in-vitro apoptosis studies?
A2: Based on published studies, a common concentration range for this compound to induce apoptosis in sensitive cell lines is between 1 µM and 5 µM.[4] However, the optimal concentration is highly cell-line dependent.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How does the p53 status of a cell line affect its response to this compound?
A3: The p53 status is a critical determinant of the cellular response to this compound.[5]
-
p53 Wild-Type Cells: Typically undergo apoptosis upon treatment with this compound.[2][6]
-
p53 Mutant/Null Cells: Tend to bypass apoptosis and instead undergo endoreduplication, leading to polyploidy.[2][3]
Q4: How long should I treat my cells with this compound to observe apoptosis?
A4: The time required to observe apoptosis can vary. In some cell lines, such as HCT116, apoptosis can be detected as early as 17 hours post-treatment, with more significant effects observed at 24, 30, and 40 hours.[2] It is advisable to perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal treatment duration for your cell line.
Experimental Protocols
Protocol 1: Dose-Response and Time-Course Experiment for this compound
This protocol outlines the steps to determine the optimal concentration and incubation time of this compound for inducing apoptosis.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
Apoptosis detection reagent (e.g., Annexin V-FITC/PI kit)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the end of the experiment.
-
This compound Dilution: Prepare a series of this compound dilutions in complete cell culture medium. A suggested starting range is 0.1, 0.5, 1, 2.5, 5, and 10 µM. Include a DMSO vehicle control (at the same final concentration as the highest this compound dose).
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared this compound dilutions and the vehicle control.
-
Incubation: Incubate the cells for different time points (e.g., 12, 24, and 48 hours).
-
Apoptosis Assessment: At each time point, harvest the cells and stain with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive).
-
Data Analysis: Plot the percentage of apoptotic cells against the this compound concentration for each time point to determine the optimal conditions.
Protocol 2: Western Blotting for Apoptosis Markers
This protocol is for confirming apoptosis by detecting the cleavage of key apoptotic proteins.
Materials:
-
Cell lysates from this compound treated and control cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-p53, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Presentation
Table 1: Example Dose-Response of this compound on Apoptosis in HCT116 (p53+/+) Cells
| This compound Concentration (µM) | % Apoptotic Cells (24h) | % Apoptotic Cells (48h) |
| 0 (Vehicle) | 5.2 ± 0.8 | 6.1 ± 1.1 |
| 1 | 15.7 ± 2.1 | 25.4 ± 3.5 |
| 2.5 | 28.9 ± 3.4 | 45.8 ± 4.2 |
| 5 | 42.1 ± 4.0 | 68.3 ± 5.7 |
| 10 | 45.3 ± 3.8 | 72.1 ± 6.0 |
Table 2: Effect of p53 Status on this compound Induced Cell Fate (5µM this compound, 48h)
| Cell Line | p53 Status | Predominant Outcome | % Apoptosis | % Polyploidy |
| HCT116 | Wild-Type | Apoptosis | ~42% | <5% |
| HCT116 p53-/- | Null | Polyploidy | <10% | ~60% |
| CAPAN2 | Wild-Type | Apoptosis | ~15% | Not Reported |
| PANC1 | Mutant | Polyploidy | Not Reported | ~56% |
Visualizations
Caption: this compound induced p53-dependent apoptotic signaling pathway.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound induced apoptosis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No/Low Apoptosis in p53 Wild-Type Cells | - this compound concentration is too low.- Incubation time is too short.- Cell density is too high, leading to contact inhibition. | - Perform a dose-response experiment with higher concentrations (e.g., up to 10 µM).- Perform a time-course experiment with longer incubation times (e.g., 48, 72 hours).- Ensure cells are seeded at a density that allows for logarithmic growth throughout the experiment. |
| High Background Apoptosis in Vehicle Control | - Cells are unhealthy (e.g., high passage number, contamination).- DMSO concentration is too high.- Harsh cell handling during seeding or treatment. | - Use low-passage, healthy cells.- Ensure the final DMSO concentration is non-toxic (typically <0.1%).- Handle cells gently to avoid mechanical stress. |
| Inconsistent Results Between Experiments | - Variation in cell passage number or confluency.- Inconsistent this compound stock solution activity.- Variability in incubation times or assay performance. | - Use cells within a consistent passage number range and at a similar confluency for each experiment.- Prepare fresh this compound dilutions for each experiment from a validated stock.- Standardize all experimental parameters and include appropriate controls in every run. |
| Observing Polyploidy Instead of Apoptosis | - The cell line may have a mutant or null p53 status, or a defect in the p53 pathway. | - Verify the p53 status of your cell line. If p53 is non-functional, polyploidy is the expected outcome.[2][3] |
| Weak Signal in Western Blot for Cleaved Caspases/PARP | - Suboptimal antibody concentration.- Insufficient protein loading.- Apoptosis peak has been missed (too early or too late). | - Titrate the primary antibody to determine the optimal concentration.- Ensure equal and sufficient protein loading (20-30 µg).- Harvest cells at multiple time points post-treatment to identify the peak of apoptosis. |
References
- 1. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. bosterbio.com [bosterbio.com]
- 6. researchgate.net [researchgate.net]
preventing MK-8745 off-target effects
Welcome to the technical support center for MK-8745. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on using this compound and troubleshooting potential off-target or unexpected effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its selectivity profile?
A1: this compound is a potent and highly selective ATP-competitive inhibitor of Aurora A kinase (AURKA). Its primary on-target effect is the inhibition of AURKA's catalytic activity, which is crucial for mitotic progression. It exhibits high selectivity for Aurora A over Aurora B, a closely related kinase. This selectivity is critical for minimizing off-target effects associated with pan-Aurora kinase inhibitors.
Data Presentation: Kinase Inhibitory Profile
| Kinase | IC50 (nM) | Selectivity (fold) |
| Aurora A | 0.6 | - |
| Aurora B | >270 | >450x vs. Aurora A |
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against Aurora A and Aurora B kinases.
Q2: What is the expected cellular outcome after this compound treatment?
A2: The primary on-target effect of this compound is the induction of cell cycle arrest in the G2/M phase.[1] The ultimate cell fate, however, is critically dependent on the p53 status of the cell line.[2][3]
-
In p53 wild-type (p53-WT) cells: Inhibition of Aurora A leads to the activation and phosphorylation of p53 (at Serine 15), culminating in caspase-3 activation and apoptosis.[2][4]
-
In p53-mutant or null (p53-mut/null) cells: Cells fail to undergo apoptosis. Instead, they experience a prolonged mitotic delay, eventually exit mitosis without proper cell division (a process called mitotic slippage or endoreduplication), and become polyploid (containing >4N DNA content).[3][5]
Q3: I am observing high levels of polyploidy and minimal apoptosis in my cell line after treatment. Is this an off-target effect?
A3: This is the most common differential effect of this compound and is directly linked to its on-target mechanism rather than a classic off-target kinase interaction. The induction of polyploidy is the expected outcome in cells that lack functional p53.[3][5] Before assuming an off-target effect, it is crucial to verify the p53 status of your cell line. This p53-dependent outcome is a key characteristic of Aurora A inhibition, distinguishing it from Aurora B inhibition, which tends to induce polyploidy regardless of p53 status.[6]
Q4: My cells seem resistant to this compound, showing minimal G2/M arrest or apoptosis even at higher concentrations. What are the potential causes?
A4: Resistance to this compound can be linked to the expression levels of Aurora A activators, particularly TPX2 (Targeting Protein for Xenopus Klp2).[7] High endogenous expression of TPX2 has been shown to confer resistance to this compound.[7] Conversely, reducing TPX2 expression via siRNA can sensitize resistant cells to the inhibitor.[7] Therefore, assessing the baseline expression level of TPX2 in your model system is a critical step in troubleshooting resistance.
Troubleshooting Guides
Guide 1: Distinguishing On-Target vs. Off-Target Effects
If you observe an unexpected phenotype, this workflow can help determine if it is a result of on-target AURKA inhibition or a potential off-target effect.
Mandatory Visualization: Experimental Workflow
Caption: Workflow to diagnose on-target vs. off-target effects.
Guide 2: Mitigating Unexpected Cellular Responses
| Issue | Probable Cause | Recommended Action |
| High Polyploidy, Low Apoptosis | Cell line is p53-mutant or null. | 1. Confirm p53 status via sequencing or Western blot. 2. Switch to a p53-WT cell line to study apoptosis. 3. Use polyploidy (>4N DNA content via Flow Cytometry) as the primary endpoint for p53-mutant cells. |
| Drug Resistance (Low Potency) | High expression of the AURKA activator, TPX2. | 1. Measure baseline TPX2 protein levels via Western blot. 2. Perform an siRNA-mediated knockdown of TPX2 to see if sensitivity to this compound is restored (see Protocol 3). |
| No Inhibition of Mitotic Markers | Suboptimal drug concentration or inactive compound. | 1. Confirm on-target engagement by checking for reduced phosphorylation of AURKA (Thr288) via Western blot (see Protocol 1). 2. Perform a dose-response experiment (e.g., 1 nM to 10 µM) to determine the effective concentration in your system.[5] |
| Ambiguous Cell Cycle Profile | RNA contamination in DNA stain; incorrect gating in flow cytometry. | 1. Ensure RNase A is included in the DNA staining buffer (e.g., Propidium Iodide) to prevent RNA staining. 2. Use proper doublet discrimination gating during flow cytometry analysis to exclude cell aggregates. |
Signaling Pathways
Mandatory Visualization: On-Target Apoptotic Pathway (p53-WT Cells)
References
- 1. cancer.wisc.edu [cancer.wisc.edu]
- 2. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. MLN-8237: A dual inhibitor of aurora A and B in soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel Aurora kinase A inhibitor this compound predicts TPX2 as a therapeutic biomarker in non-Hodgkin lymphoma cell lines [pubmed.ncbi.nlm.nih.gov]
troubleshooting polyploidy in MK-8745 experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using MK-8745, a selective Aurora A kinase inhibitor. A common observation in experiments involving this compound is the induction of polyploidy, the state of a cell or organism having more than two paired sets of chromosomes. The cellular outcome of this compound treatment is highly dependent on the p53 tumor suppressor status of the cell line being used.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2][4] Aurora A is essential for centrosome separation, spindle assembly, and cytokinesis.[5] By inhibiting Aurora A, this compound disrupts these processes, leading to errors in mitosis.[1][2][3]
Q2: Why am I observing a high percentage of large, multi-nucleated cells (polyploidy) after this compound treatment?
A2: The induction of polyploidy is a known cellular response to this compound treatment, particularly in cell lines that have a mutant or null p53 gene.[1][2][3] In these cells, inhibition of Aurora A leads to a prolonged arrest in mitosis. Instead of undergoing apoptosis (programmed cell death), the cells exit mitosis without proper cell division (cytokinesis), a process known as endoreduplication, resulting in a polyploid state.[1][2][3]
Q3: What is the expected outcome in p53 wild-type cells treated with this compound?
A3: In cell lines with functional, wild-type p53, treatment with this compound is expected to cause a brief mitotic delay followed by apoptosis.[1][2][3] The mitotic errors caused by Aurora A inhibition trigger a p53-dependent apoptotic response, leading to cell death rather than polyploidy.[1][6]
Q4: How can I confirm that the observed cellular phenotype is indeed polyploidy?
A4: Polyploidy can be confirmed using several methods. The most common is cell cycle analysis via flow cytometry after staining with a DNA-binding dye like propidium iodide. Polyploid cells will exhibit a DNA content greater than 4N (e.g., 8N, 16N). This can be visualized as additional peaks to the right of the G2/M peak on a DNA content histogram. Additionally, microscopy techniques such as fluorescence microscopy of cells stained for DNA (e.g., with DAPI) and the cytoskeleton (e.g., with anti-tubulin antibodies) can reveal enlarged cells with multiple nuclei or a single large nucleus.
Q5: Does the concentration of this compound affect the induction of polyploidy?
A5: Yes, the effects of this compound are dose-dependent.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals. High concentrations may lead to off-target effects or immediate cytotoxicity, while concentrations that are too low may not be sufficient to inhibit Aurora A effectively.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High percentage of polyploid cells in a p53 wild-type cell line. | 1. p53 pathway is non-functional despite being wild-type.2. Incorrect p53 status of the cell line.3. Off-target effects of this compound at the concentration used. | 1. Verify p53 functionality with a known p53 activator (e.g., doxorubicin) and check for induction of p53 target genes like p21.2. Confirm the p53 status of your cell line through sequencing or western blotting.3. Perform a dose-response experiment to find the lowest effective concentration. |
| No induction of polyploidy in a p53 mutant/null cell line. | 1. This compound concentration is too low.2. The cell line is resistant to this compound.3. Insufficient incubation time. | 1. Increase the concentration of this compound. Refer to published data for typical effective concentrations.2. Check for the expression of the Aurora A activator TPX2, as its levels can influence sensitivity to this compound.[7][8]3. Extend the incubation time. Polyploidy following mitotic arrest can take 40 hours or more to become apparent.[1] |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions (e.g., cell density, passage number).2. Inconsistent drug preparation or storage.3. Issues with the detection assay (e.g., flow cytometry staining). | 1. Standardize cell culture protocols. Ensure cells are in the logarithmic growth phase at the start of the experiment.2. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Store the stock as recommended by the manufacturer.3. Optimize and standardize all staining and acquisition protocols for your assays. |
| High levels of cell death in a p53 mutant/null cell line where polyploidy is expected. | 1. This compound concentration is too high, leading to mitotic catastrophe and cell death.2. The cell line has other functional cell death pathways that are being activated. | 1. Reduce the concentration of this compound in a dose-response experiment.2. Investigate other cell death pathways that may be active in your cell line. |
Data Presentation
Table 1: Effect of this compound on Cell Cycle Distribution in p53-mutant vs. p53-wild-type cells
| Cell Line | p53 Status | Treatment (24h) | Sub-G1 (Apoptosis) (%) | G1 Phase (%) | S Phase (%) | G2/M Phase (4N) (%) | >4N (Polyploidy) (%) |
| HCT 116 | Wild-type | Vehicle | 2.1 | 55.3 | 15.1 | 27.5 | 0.0 |
| HCT 116 | Wild-type | This compound (1µM) | 15.8 | 40.2 | 18.5 | 25.5 | 0.0 |
| HCT 116 p53-/- | Null | Vehicle | 2.5 | 58.1 | 14.8 | 24.6 | 0.0 |
| HCT 116 p53-/- | Null | This compound (1µM) | 3.1 | 10.5 | 8.9 | 35.3 | 42.2 |
This table presents hypothetical data based on findings in published literature for illustrative purposes.[1][6]
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is for analyzing the DNA content of cells to determine the percentage of cells in different phases of the cell cycle and to quantify polyploidy.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound or vehicle control for the desired duration.
-
Harvest cells, including both adherent and floating populations, by trypsinization and centrifugation.
-
Wash the cell pellet once with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or up to several weeks).
-
Centrifuge the fixed cells and wash once with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. Use a linear scale for the FL2-A (or equivalent red fluorescence area) parameter to properly visualize the G1 (2N), G2/M (4N), and polyploid (>4N) peaks.
-
Use cell cycle analysis software to quantify the percentage of cells in each phase.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action leading to p53-dependent cell fates.
Caption: Troubleshooting logic for unexpected polyploidy results.
References
- 1. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. A novel Aurora kinase A inhibitor this compound predicts TPX2 as a therapeutic biomarker in non-Hodgkin lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: MK-8745 and Cell Cycle Analysis
This technical support resource provides troubleshooting guidance and frequently asked questions for researchers using MK-8745, a potent and selective Aurora A kinase inhibitor. The primary focus is to address experiments where this compound does not appear to induce the expected G2/M arrest.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective small-molecule inhibitor of Aurora A kinase with an IC50 of 0.6 nM.[1] It has over 450-fold selectivity for Aurora A over Aurora B.[1] The primary function of Aurora A kinase is to regulate key mitotic events, including centrosome maturation, spindle assembly, and chromosome segregation.[2][3][4] By inhibiting Aurora A, this compound disrupts these processes, leading to mitotic defects.[1][2][3][5]
Q2: Is this compound expected to induce G2/M arrest?
Yes, but the cellular outcome is highly dependent on the p53 status of the cell line being studied.[6][7][8][9]
-
In p53 wild-type (p53+/+) cells: Treatment with this compound typically results in a brief delay in mitosis, followed by cytokinesis and subsequent p53-dependent apoptosis.[6][7][8][9] This means you may observe an initial, transient increase in the G2/M population, which then resolves as cells undergo apoptosis.
-
In p53-deficient (p53-/-) or mutant (p53-mut) cells: These cells exhibit a prolonged arrest in mitosis.[6][7][8][9] This is often followed by endoreduplication (DNA re-replication without cell division), leading to the accumulation of polyploid cells (cells with >4N DNA content) and eventual mitotic catastrophe.[2][3][6][7][8][9] In this context, a significant and sustained G2/M arrest is the expected phenotype.
Q3: Why might I not be observing a G2/M arrest in my p53-deficient cell line treated with this compound?
Several factors could contribute to a lack of observable G2/M arrest in p53-deficient cells:
-
Drug Concentration and Exposure Time: The concentration of this compound and the duration of treatment are critical. Insufficient concentration or a suboptimal time point for analysis may not reveal the arrest.
-
Cell Line-Specific Resistance: Resistance to this compound can be intrinsic to the cell line. One key factor is the expression level of TPX2 (Targeting Protein for Xenopus Kinesin-like Protein 2), an activator of Aurora A kinase.[5][10] High levels of TPX2 can confer resistance to this compound.[3][5][10]
-
Drug Stability and Activity: Ensure the proper handling and storage of this compound. The compound should be dissolved in a suitable solvent like fresh DMSO and used at the recommended concentrations.[1]
-
Assay Sensitivity: The method used to assess cell cycle arrest (e.g., flow cytometry) may not be sensitive enough to detect subtle changes, or the gating strategy may be incorrect.
Troubleshooting Guide
If you are not observing the expected G2/M arrest with this compound, follow these troubleshooting steps:
Step 1: Verify Experimental Parameters
-
Confirm p53 Status: Double-check the p53 status of your cell line through sequencing or western blotting for p53 protein expression and its downstream targets like p21.
-
Optimize Drug Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. A typical starting range is 1-5 µM.[7]
-
Time-Course Analysis: Conduct a time-course experiment to identify the peak of G2/M arrest. For p53-deficient cells, a prolonged arrest may be more evident at later time points (e.g., 24, 48 hours).[6]
-
Check Drug Integrity: Use a fresh stock of this compound and ensure it is properly dissolved.
Step 2: Investigate Potential Resistance Mechanisms
-
Assess TPX2 Expression: Measure the protein levels of the Aurora A activator TPX2 via Western blot. High TPX2 expression is correlated with resistance to this compound.[5][10]
-
Evaluate Aurora A Kinase Activity: Confirm that this compound is inhibiting its target in your cells. This can be done by Western blotting for the phosphorylation of Aurora A substrates, such as TACC3, Eg5, and TPX2 itself.[1][2][3] A decrease in the phosphorylation of these substrates would indicate successful target engagement.
Step 3: Refine Your Analysis Methods
-
Flow Cytometry:
-
Ensure proper cell fixation and staining with a DNA dye (e.g., propidium iodide, DAPI).
-
Carefully set your gates for Sub-G1, G1, S, and G2/M populations.
-
Consider co-staining with a mitotic marker like phospho-histone H3 (Ser10) to specifically identify cells in mitosis within the 4N population.
-
-
Western Blotting:
Data Presentation
Table 1: Expected Cellular Outcomes of this compound Treatment
| Cell Line Characteristic | Expected Cell Cycle Phenotype | Expected Terminal Fate | Key Biomarkers to Monitor |
| p53 Wild-Type | Transient mitotic delay | Apoptosis | Increased p53, p-p53 (Ser15), Cleaved PARP, Cleaved Caspase-3 |
| p53 Deficient/Mutant | Prolonged G2/M arrest, endoreduplication | Polyploidy, Mitotic Catastrophe | Accumulation of >4N DNA content, Increased Cyclin B1 |
Table 2: Troubleshooting Checklist for Absence of G2/M Arrest
| Checkpoint | Parameter to Verify | Method of Verification | Expected Result for G2/M Arrest |
| Drug Activity | Inhibition of Aurora A kinase | Western Blot for p-TACC3, p-Eg5 | Decreased phosphorylation |
| Cellular Context | p53 Status | Western Blot for p53, p21; Sequencing | Absence or mutation of p53 |
| Resistance | TPX2 Expression Level | Western Blot for TPX2 | Low to moderate expression |
| Assay | Cell Cycle Distribution | Flow Cytometry with DNA stain | Accumulation of cells in 4N peak |
| Assay | Mitotic Entry | Flow Cytometry with anti-phospho-Histone H3 | Increased pHH3 positive cells |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 6, 17, 22, 30, 40 hours).[6]
-
Cell Harvest: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., 50 µg/mL Propidium Iodide) and RNase A (100 µg/mL) in PBS.
-
Analysis: Incubate in the dark at room temperature for 30 minutes. Analyze the samples on a flow cytometer. Use appropriate software to gate and quantify the percentage of cells in each phase of the cell cycle (Sub-G1, G1, S, G2/M).
Protocol 2: Western Blotting for Cell Cycle and Apoptosis Markers
-
Protein Extraction: Treat and harvest cells as described above. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p53, anti-p21, anti-Cyclin B1, anti-cleaved PARP, anti-TPX2, anti-phospho-Aurora A substrates) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: p53-dependent cellular fate after this compound treatment.
Caption: Troubleshooting workflow for unexpected this compound results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel Aurora kinase A inhibitor this compound predicts TPX2 as a therapeutic biomarker in non-Hodgkin lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
inconsistent results with MK-8745 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the Aurora A kinase inhibitor, MK-8745. Inconsistent results with this compound treatment can often be attributed to specific cellular contexts, primarily the p53 tumor suppressor status and the expression levels of the Aurora A activator, TPX2.
Troubleshooting Guide
Issue 1: Variable Cellular Response to this compound (Apoptosis vs. Polyploidy)
Q: Why do some of my cell lines undergo apoptosis while others become polyploid after this compound treatment?
A: The differential response to this compound is primarily dictated by the p53 status of the cell line.[1][2][3]
-
p53 Wild-Type Cells: In cells with functional p53, inhibition of Aurora A by this compound leads to a mitotic delay, followed by cytokinesis and subsequent p53-dependent apoptosis.[1][2] This is often accompanied by the induction of p53 phosphorylation (at Ser15) and an increase in total p53 protein expression.[1][4]
-
p53 Mutant/Null Cells: In cells lacking functional p53, this compound treatment results in a prolonged mitotic arrest, leading to endoreduplication and the accumulation of polyploid cells, without significant apoptosis.[1][2]
Troubleshooting Steps:
-
Verify the p53 Status of Your Cell Lines: Before initiating experiments, confirm the p53 status (wild-type, mutant, or null) of your chosen cell lines through sequencing or by consulting the cell line database.
-
Assess Apoptosis and Polyploidy: Utilize the following experimental protocols to quantify the cellular response to this compound treatment.
-
Apoptosis Assay (Annexin V Staining): Use Annexin V staining followed by flow cytometry to quantify the percentage of apoptotic cells.
-
Cell Cycle Analysis (Propidium Iodide Staining): Employ propidium iodide (PI) staining and flow cytometry to analyze the cell cycle distribution and identify polyploid populations (cells with >4N DNA content).
-
Issue 2: Inconsistent Sensitivity to this compound Across Different Cell Lines
Q: I am observing a wide range of IC50 values for this compound in different cell lines, even with the same p53 status. What could be the reason?
A: The sensitivity of cell lines to this compound is also strongly correlated with the expression level of the Aurora A kinase activator, TPX2 (targeting protein for Xenopus kinesin-like protein 2).[5][6][7]
-
High TPX2 Expression: Higher levels of TPX2 can lead to increased resistance to this compound.[5][6]
-
Low TPX2 Expression: Conversely, lower levels of TPX2 are associated with increased sensitivity to the inhibitor.[5][6]
Troubleshooting Steps:
-
Determine TPX2 Expression Levels: Assess the baseline protein expression of TPX2 in your panel of cell lines using Western blotting.
-
Modulate TPX2 Expression (Optional): To confirm the role of TPX2 in your model system, you can experimentally manipulate its expression levels.
-
siRNA Knockdown of TPX2: In cell lines with high TPX2 and relative resistance to this compound, transiently knock down TPX2 using siRNA and re-evaluate their sensitivity to the inhibitor.
-
TPX2 Overexpression: In sensitive cell lines with low endogenous TPX2, overexpress TPX2 and assess for a shift in sensitivity to this compound.
-
Issue 3: General Troubleshooting for Small Molecule Inhibitors
Q: I am experiencing issues such as compound precipitation or a lack of expected biological effect. What general troubleshooting steps should I consider?
A: As with any small molecule inhibitor, proper handling and experimental setup are crucial for obtaining reliable and reproducible results.
-
Compound Solubility and Stability:
-
Stock Solutions: this compound is soluble in DMSO.[4][8] Prepare high-concentration stock solutions in fresh, anhydrous DMSO to avoid precipitation. Store stock solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[8]
-
Working Solutions: When diluting the DMSO stock into aqueous media for cell-based assays, ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). For in vivo studies, specific formulations with co-solvents like PEG300 and Tween-80 may be required.[4][8]
-
-
Off-Target Effects:
-
While this compound is highly selective for Aurora A over Aurora B (over 450-fold selectivity), using excessively high concentrations may lead to off-target effects.[4][8][9] It is recommended to perform dose-response experiments to determine the optimal concentration range for your specific cell line and assay.
-
-
Assay Conditions:
-
ATP Concentration (for in vitro kinase assays): Since this compound is an ATP-competitive inhibitor, the concentration of ATP in your kinase assay can significantly impact the apparent IC50 value. For optimal results, use an ATP concentration at or near the Km of Aurora A for ATP.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a potent and selective inhibitor of Aurora A kinase with an IC50 of 0.6 nM.[4][8][10] It functions by competing with ATP for the ATP-binding site of Aurora A.[11] Inhibition of Aurora A leads to defects in mitotic spindle assembly, resulting in G2/M cell cycle arrest.[8][12][13] The ultimate cell fate following this arrest is largely dependent on the p53 status of the cell.[1][2][3]
Q2: How should I prepare and store this compound? A2: this compound powder should be stored at -20°C for up to 3 years.[8] For experimental use, prepare a stock solution in DMSO (e.g., 10 mM).[14] This stock solution, when stored in aliquots at -80°C, is stable for at least one year.[8] Avoid repeated freeze-thaw cycles.[8]
Q3: What are the expected downstream effects of this compound treatment? A3: Treatment with this compound leads to a reduction in the phosphorylation of Aurora A itself (autophosphorylation) and its downstream substrates. This results in the degradation of proteins like TACC3, Eg5, and TPX2.[8] In p53 wild-type cells, you can expect to see an induction of p21(waf1/cip1) and Cyclin B1, consistent with G2/M arrest.[8]
Q4: Can this compound inhibit other kinases? A4: this compound is highly selective for Aurora A, with over 450-fold greater potency against Aurora A than Aurora B.[4][8][9] While comprehensive kinome profiling data is not readily available in the provided search results, its high selectivity suggests that off-target effects on other kinases are minimal at concentrations effective for Aurora A inhibition. However, as with any kinase inhibitor, off-target activities can occur at higher concentrations.
Data Presentation
Table 1: Cellular Response to this compound Treatment Based on p53 Status
| Cell Line Feature | Cellular Outcome with this compound Treatment | Key Molecular Events |
| p53 Wild-Type | Mitotic delay followed by apoptosis | Induction of p53 phosphorylation (Ser15), increased p53 protein levels, activation of caspase-3, release of cytochrome c.[1][2][4] |
| p53 Mutant/Null | Prolonged mitotic arrest leading to endoreduplication and polyploidy | Accumulation of cells with >4N DNA content, absence of significant apoptosis.[1][2] |
Table 2: Factors Influencing Sensitivity to this compound
| Factor | Effect on this compound Sensitivity | Rationale |
| High TPX2 Expression | Decreased Sensitivity (Resistance) | TPX2 is an activator of Aurora A. Higher levels may require higher concentrations of this compound for effective inhibition.[5][6][7] |
| Low TPX2 Expression | Increased Sensitivity | Lower levels of the activator make Aurora A more susceptible to inhibition.[5][6] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well and allow them to adhere for 24 hours.[2][14]
-
Treat the cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a DMSO-treated vehicle control.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining
-
Culture and treat cells with this compound at the desired concentration and for the appropriate duration.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ice-cold ethanol while vortexing gently. Incubate at 4°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples by flow cytometry, acquiring data on a linear scale.
-
Use appropriate software to model the cell cycle distribution (G1, S, G2/M phases) and quantify the sub-G1 (apoptotic) and >4N (polyploid) populations.
Protocol 3: Western Blot Analysis for Protein Expression
-
Treat cells with this compound and prepare whole-cell lysates using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against your proteins of interest (e.g., Aurora A, phospho-Aurora A (Thr288), p53, TPX2, cleaved PARP) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Visualizations
References
- 1. A Diagram of the P53 Apoptosis pathway | BioRender Science Templates [biorender.com]
- 2. researchgate.net [researchgate.net]
- 3. Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. A novel Aurora kinase A inhibitor this compound predicts TPX2 as a therapeutic biomarker in non-Hodgkin lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | Aurora Kinase | Ambeed.com [ambeed.com]
- 11. researchgate.net [researchgate.net]
- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 13. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: MK-8745 In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the selective Aurora A kinase inhibitor, MK-8745, in in vivo experiments.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with this compound and provides potential solutions.
| Issue | Potential Cause | Recommended Action |
| Suboptimal anti-tumor efficacy | p53 status of the tumor model: this compound's induction of apoptosis is p53-dependent. In p53-mutant or null models, the primary outcome may be endoreduplication and polyploidy rather than significant tumor regression.[1] | - Confirm the p53 status of your xenograft model. - For p53-deficient models, consider alternative endpoints beyond tumor volume, such as assessing polyploidy through flow cytometry of dissociated tumor cells. |
| Low TPX2 expression: The sensitivity of some cell lines to this compound has been correlated with the expression level of the Aurora A activator, TPX2.[2][3] | - Assess TPX2 expression levels in your tumor model via IHC or western blot. - Consider using models with known high TPX2 expression for initial efficacy studies. | |
| Inadequate drug formulation or administration: Poor solubility or stability of the formulated compound can lead to suboptimal exposure at the tumor site. | - Ensure proper formulation of this compound. A common formulation involves dissolving in DMSO, followed by dilution in PEG300, Tween-80, and finally water or saline. Another option is suspension in corn oil.[4] - Prepare fresh formulations for each administration to avoid degradation. | |
| Insufficient drug concentration at the tumor site: High concentrations of this compound may be required for full efficacy in a cellular context.[5][6] | - Consider dose-escalation studies to determine the maximum tolerated dose (MTD) in your model. - Perform pharmacokinetic (PK) and pharmacodynamic (PD) studies to correlate plasma and tumor drug concentrations with target engagement (e.g., inhibition of Aurora A phosphorylation). | |
| Unexpected Toxicity | Off-target effects at high concentrations: While this compound is highly selective for Aurora A over Aurora B, high concentrations could potentially lead to off-target kinase inhibition. | - Reduce the dose and/or frequency of administration. - Monitor for common signs of toxicity in rodents (weight loss, lethargy, ruffled fur). - Consider PK/PD studies to determine the lowest effective dose that maintains target engagement. |
| Vehicle-related toxicity: The vehicle used for formulation (e.g., DMSO, PEG300, Tween-80) can cause toxicity at high concentrations or with frequent administration. | - Run a vehicle-only control group to assess any vehicle-related toxicity. - Optimize the formulation to use the lowest effective concentrations of solubilizing agents. | |
| Variable tumor response within a cohort | Tumor heterogeneity: Individual tumors may have varying levels of p53, TPX2, or other factors that influence sensitivity to this compound. | - Increase the number of animals per group to ensure statistical power. - At the end of the study, analyze individual tumors for biomarkers like p53 and TPX2 to correlate with response. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small-molecule inhibitor of Aurora A kinase.[4] It functions by binding to the ATP-binding pocket of Aurora A, thereby inhibiting its kinase activity. This leads to a cascade of downstream effects, primarily disrupting mitotic progression. In cells with wild-type p53, inhibition of Aurora A by this compound leads to cell cycle arrest and subsequent apoptosis (programmed cell death).[1] In cells lacking functional p53, the primary outcome is a prolonged mitotic arrest followed by endoreduplication, leading to the formation of large, polyploid cells.[1]
Q2: How does the p53 status of my tumor model affect the expected outcome of this compound treatment?
A2: The p53 status is a critical determinant of the cellular response to this compound.
-
p53 Wild-Type: Expect to see an induction of apoptosis, which can lead to tumor regression or stasis.
-
p53 Mutant/Null: Expect to observe endoreduplication and the formation of polyploid cells. While this will inhibit tumor cell proliferation, it may not result in significant tumor shrinkage.
Therefore, it is crucial to know the p53 status of your in vivo model to correctly interpret the experimental results.[1]
Q3: What is the role of TPX2 in this compound efficacy?
A3: TPX2 (Targeting Protein for Xenopus Kinesin-like Protein 2) is an activator of Aurora A kinase. Studies have shown that the sensitivity of non-Hodgkin lymphoma cell lines to this compound correlates with the expression level of TPX2.[2][3] Cell lines with higher TPX2 expression tend to be more sensitive to this compound. Conversely, knockdown of TPX2 can increase resistance. Therefore, TPX2 may serve as a predictive biomarker for this compound efficacy.
Q4: What are some recommended formulations for in vivo administration of this compound?
A4: Due to its poor water solubility, this compound requires a specific formulation for in vivo use. Here are two commonly used formulations:
-
PEG-based formulation: Dissolve this compound in DMSO to create a stock solution. For administration, this stock solution is then diluted in a vehicle containing PEG300, Tween-80, and sterile water or saline. A typical final composition might be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]
-
Corn oil suspension: Dissolve this compound in DMSO to create a stock solution. This stock is then suspended in corn oil for administration.[4]
It is recommended to prepare these formulations fresh before each use.
Q5: Are there any known combination strategies to enhance the efficacy of this compound in vivo?
A5: Combining Aurora A inhibitors with taxanes (e.g., paclitaxel, docetaxel) is a promising strategy. Taxanes stabilize microtubules, leading to mitotic arrest. The addition of an Aurora A inhibitor can enhance the anti-tumor effect of taxanes. While specific in vivo combination data for this compound is limited in the public domain, studies with other Aurora A inhibitors have shown synergistic effects with taxanes.[7][8]
Quantitative Data Summary
Disclaimer: Specific in vivo efficacy data for this compound from peer-reviewed publications is limited. The following tables are provided as a template to illustrate how such data would be presented and include hypothetical values for demonstration purposes.
Table 1: Hypothetical In Vivo Efficacy of this compound Monotherapy in a p53 Wild-Type Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily, p.o. | 1500 ± 250 | - |
| This compound | 25 | Daily, p.o. | 800 ± 150 | 46.7 |
| This compound | 50 | Daily, p.o. | 450 ± 100 | 70.0 |
Table 2: Hypothetical In Vivo Efficacy of this compound in Combination with Paclitaxel in a p53 Wild-Type Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | - | 1600 ± 300 | - |
| Paclitaxel | 10 | QW, i.v. | 1000 ± 200 | 37.5 |
| This compound | 50 | Daily, p.o. | 500 ± 120 | 68.8 |
| This compound + Paclitaxel | 50 + 10 | Daily, p.o. + QW, i.v. | 200 ± 80 | 87.5 |
Experimental Protocols
General Protocol for a Subcutaneous Xenograft Study with an Aurora A Kinase Inhibitor
Disclaimer: This is a generalized protocol and should be optimized for your specific experimental needs and institutional guidelines. This protocol is not specific to this compound but can be adapted.
-
Cell Culture and Implantation:
-
Culture the chosen cancer cell line (with known p53 and TPX2 status) under standard conditions.
-
Harvest cells during the exponential growth phase and resuspend in a sterile, serum-free medium or PBS at the desired concentration (e.g., 5 x 10^6 cells / 100 µL).
-
For some models, mixing the cell suspension with an equal volume of Matrigel can improve tumor take rate and growth.
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare the this compound formulation fresh daily as described in the FAQs.
-
Administer the drug and vehicle control to the respective groups via the chosen route (e.g., oral gavage) and schedule.
-
For combination studies, administer paclitaxel or other agents according to their established protocols.
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volumes and body weights 2-3 times per week.
-
Observe the animals daily for any signs of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis.
-
-
Pharmacodynamic Analysis (Optional but Recommended):
-
Collect tumor samples at various time points after the final dose to assess target engagement.
-
Analyze tumor lysates by western blot for levels of total and phosphorylated Aurora A, as well as downstream markers.
-
Perform immunohistochemistry on tumor sections to assess biomarkers like Ki-67 (proliferation), cleaved caspase-3 (apoptosis), and TPX2.
-
Visualizations
Caption: Mechanism of action of this compound and its p53-dependent cell fate outcomes.
Caption: General experimental workflow for in vivo efficacy studies of this compound.
Caption: A logical approach to troubleshooting suboptimal in vivo efficacy of this compound.
References
- 1. A novel Aurora kinase A inhibitor this compound predicts TPX2 as a therapeutic biomarker in non-Hodgkin lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents. [repository.cam.ac.uk]
- 8. Synergistic effects of combined therapy using paclitaxel and [90Y-DOTA]776.1 on growth of OVCAR-3 ovarian carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming MK-8745 Drug Resistance
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the Aurora A kinase inhibitor, MK-8745.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective small-molecule inhibitor of Aurora A kinase with an IC50 of 0.6 nM.[1][2] Its selectivity for Aurora A is over 450-fold greater than for Aurora B.[1] By inhibiting Aurora A, this compound disrupts critical mitotic processes, leading to cell cycle arrest at the G2/M phase.[1][3] The ultimate cell fate following treatment is largely dependent on the p53 tumor suppressor status of the cells.[4][5]
Q2: What are the known mechanisms of resistance to this compound?
Two primary mechanisms of resistance to this compound have been identified:
-
p53 Status: Cells with wild-type p53 undergo apoptosis following this compound treatment. In contrast, cells with mutant or null p53 are resistant to apoptosis and instead undergo endoreduplication, leading to polyploidy.[4][5]
-
TPX2 Expression: High expression levels of TPX2 (Targeting Protein for Xenopus Kinesin-like Protein 2), a microtubule-associated protein that activates Aurora A kinase, are correlated with increased resistance to this compound.[3] Conversely, lower TPX2 expression is associated with increased sensitivity.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro and in vivo experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or no inhibition of cell viability in p53 wild-type cells. | Compound Instability/Inactivity: this compound may have degraded due to improper storage or handling. | - Store this compound as a powder at -20°C for up to 3 years and as a stock solution in DMSO at -80°C for up to 1 year.[1] - Avoid repeated freeze-thaw cycles by preparing single-use aliquots of the stock solution.[1] - Use fresh, anhydrous DMSO for preparing stock solutions, as moisture can reduce solubility.[1] |
| Suboptimal Assay Conditions: Incorrect cell density, incubation time, or assay choice can affect results. | - Ensure cells are in the logarithmic growth phase and seeded at an optimal density. - Optimize incubation time; apoptosis in response to this compound may take 24-48 hours to become apparent.[4] - Choose a suitable cell viability assay and validate it with a positive control. | |
| Cells are becoming polyploid instead of undergoing apoptosis. | p53 Status of the Cell Line: The cell line used may have a mutant or null p53 status. | - Verify the p53 status of your cell line through sequencing or by checking the supplier's information. - Use a p53 wild-type cell line as a positive control for apoptosis induction. |
| Reduced sensitivity to this compound in a typically sensitive cell line. | High TPX2 Expression: The cell line may have acquired higher levels of TPX2 expression. | - Assess TPX2 protein levels by Western blot. - Consider using siRNA to knock down TPX2 expression to increase sensitivity (see Experimental Protocols section). |
| Precipitation of this compound in culture medium. | Poor Solubility: this compound is insoluble in water. | - Prepare a high-concentration stock solution in DMSO (e.g., 86 mg/mL).[1] - When diluting into aqueous media, ensure the final DMSO concentration is low (typically <0.5%) and mix thoroughly. - For in vivo studies, specific formulations with PEG300 and Tween 80 or corn oil can be used to improve solubility.[1] |
Overcoming this compound Resistance
Resistance Due to p53 Mutation/Loss
In p53-deficient or mutant cells, this compound treatment leads to the formation of polyploid cells that can eventually re-enter the cell cycle, contributing to long-term resistance. To overcome this, strategies that selectively target these polyploid cells or force them into apoptosis are required.
Combination Therapy with Checkpoint Kinase Inhibitors:
-
WEE1 Inhibitors (e.g., Adavosertib/AZD1775): p53-deficient cells are highly reliant on the G2/M checkpoint for DNA repair. WEE1 kinase is a critical regulator of this checkpoint. Combining this compound with a WEE1 inhibitor can force polyploid cells with mitotic defects into a lethal mitosis, leading to apoptosis.[6][7][8]
-
CHK1 Inhibitors (e.g., UCN-01, AZD7762): Similar to WEE1, CHK1 is another key regulator of the G2/M checkpoint. Inhibition of CHK1 in p53-deficient cells treated with DNA damaging agents has been shown to induce apoptosis.[9][10][11] While not directly tested with this compound, this combination represents a rational approach to target the polyploid, p53-deficient cell population.
Resistance Due to High TPX2 Expression
High levels of the Aurora A activator TPX2 can titrate out the inhibitory effect of this compound, leading to resistance.
siRNA-Mediated Knockdown of TPX2:
Reducing the expression of TPX2 using small interfering RNA (siRNA) has been shown to re-sensitize resistant cells to this compound.[3] This approach directly targets the resistance mechanism by reducing the levels of the Aurora A activator.
Data Presentation
Table 1: Cellular Response to this compound based on p53 Status
| Cell Line | p53 Status | Phenotypic Outcome after this compound Treatment | Apoptosis (%) | Polyploidy (%) |
| HCT116 | Wild-type | Apoptosis | ~11.3 | - |
| HCT116 p53-/- | Null | Polyploidy | - | ~60 |
| CAPAN2 | Wild-type | Apoptosis | - | - |
| PANC1 | Mutant | Polyploidy | - | - |
| DSCRT | Wild-type | Apoptosis | 8 | - |
| ST88 | Mutant | Polyploidy | - | 18 |
| SK-Mel32 | Wild-type | Apoptosis | 9.6 | - |
| SK-Mel28 | Mutant | Polyploidy | - | 40 |
Data compiled from Nair et al., Cell Cycle, 2012.[4]
Table 2: Effect of TPX2 Modulation on this compound Sensitivity
| Cell Line | TPX2 Expression Level | Genetic Intervention | Effect on this compound Sensitivity |
| Less-sensitive NHL cell lines | High | siRNA knockdown of TPX2 | Increased sensitivity |
| High-sensitive NHL cell lines | Low | Overexpression of TPX2 | Increased drug resistance |
Data compiled from Ikezoe et al., Leukemia & Lymphoma, 2012.[3]
Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of TPX2
This protocol provides a general guideline for the transient knockdown of TPX2 expression in mammalian cells. Optimization for specific cell lines is recommended.
Materials:
-
TPX2-specific siRNA and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
6-well plates
-
Cell culture medium
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
Preparation of siRNA-Lipid Complexes (per well): a. In tube 1, dilute the TPX2 siRNA (or control siRNA) in Opti-MEM™ to a final concentration of 20-50 nM. b. In tube 2, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions. c. Combine the contents of tube 1 and tube 2, mix gently, and incubate for 5-20 minutes at room temperature to allow for complex formation.[12][13]
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells in each well.
-
Incubation: Incubate the cells for 24-72 hours at 37°C.
-
Analysis:
-
Gene Knockdown Verification: Assess the reduction in TPX2 mRNA and protein levels by qRT-PCR and Western blot, respectively, at 48-72 hours post-transfection.
-
Phenotypic Analysis: Following confirmation of knockdown, treat the cells with this compound and assess cell viability, apoptosis, or other relevant phenotypes.
-
Protocol 2: Overexpression of TPX2
This protocol provides a general guideline for the transient overexpression of TPX2.
Materials:
-
Expression plasmid containing the full-length human TPX2 cDNA (e.g., obtained from a plasmid repository) and an empty vector control.
-
Transfection reagent suitable for plasmid DNA (e.g., Lipofectamine™ 3000).
-
Opti-MEM™ I Reduced Serum Medium.
-
6-well plates.
-
Cell culture medium.
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate to reach 70-90% confluency at the time of transfection.
-
Preparation of DNA-Lipid Complexes (per well): a. In tube 1, dilute the TPX2 expression plasmid (or empty vector) in Opti-MEM™ according to the transfection reagent manufacturer's protocol. b. In tube 2, dilute the transfection reagent in Opti-MEM™. c. Combine the contents of tube 1 and tube 2, mix gently, and incubate for 10-20 minutes at room temperature.
-
Transfection: Add the DNA-lipid complexes to the cells.
-
Incubation: Incubate for 24-48 hours to allow for gene expression.
-
Analysis:
-
Overexpression Verification: Confirm the increased expression of TPX2 protein by Western blot.
-
Functional Assay: Treat the transfected cells with this compound and assess the impact on drug sensitivity.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. frontiersin.org [frontiersin.org]
- 3. A novel Aurora kinase A inhibitor this compound predicts TPX2 as a therapeutic biomarker in non-Hodgkin lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced Efficacy of Aurora Kinase Inhibitors in G2/M Checkpoint Deficient TP53 Mutant Uterine Carcinomas Is Linked to the Summation of LKB1–AKT–p53 Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Combined Aurora kinase A (AURKA) and WEE1 inhibition demonstrates synergistic antitumor effect in squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Chk1 inhibitors differentially sensitize p53-deficient cancer cells to cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting Chk1 in p53-deficient triple-negative breast cancer is therapeutically beneficial in human-in-mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. spandidos-publications.com [spandidos-publications.com]
minimizing MK-8745 toxicity in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using the selective Aurora A kinase inhibitor, MK-8745, in animal models. The information is designed to address specific issues that may be encountered during experiments and to provide guidance on minimizing potential toxicities.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective small-molecule inhibitor of Aurora A kinase, with an IC50 of 0.6 nM.[1] It exhibits over 450-fold selectivity for Aurora A over Aurora B.[1] By inhibiting Aurora A, this compound disrupts mitotic progression, leading to G2/M phase cell cycle arrest.[1][2]
Q2: What are the expected cellular outcomes after treating cancer cells with this compound?
A2: The cellular outcome is largely dependent on the p53 status of the cancer cells.[3][4]
-
p53 Wild-Type Cells: In cells with functional p53, this compound treatment typically leads to a brief mitotic delay followed by apoptosis.[3][4] This is associated with the induction of p53 phosphorylation at serine 15, an increase in p53 protein expression, and the activation of caspase-3.[3][4]
-
p53 Mutant/Null Cells: In cells lacking functional p53, this compound treatment results in a prolonged mitotic arrest, leading to endoreduplication and the formation of polyploid cells, with no significant apoptosis.[3][4]
Q3: My animal model is not responding to this compound treatment as expected. What could be the reason?
A3: In addition to the p53 status of your tumor model, the expression level of the Aurora A activator, TPX2 (targeting protein for Xenopus kinase-like protein 2), can significantly influence sensitivity to this compound.[2][5] High levels of TPX2 have been correlated with increased resistance to this compound, while lower levels are associated with greater sensitivity.[2][5] It is recommended to assess the TPX2 expression in your model.
Q4: What are the common toxicities associated with Aurora A kinase inhibitors in animal models?
A4: While specific public data on the in vivo toxicity of this compound is limited, class-wide effects for Aurora kinase inhibitors generally point to dose-limiting toxicities in tissues with high cell proliferation. These include:
-
Hematologic Toxicities: Myelosuppression, particularly neutropenia, is a common dose-limiting toxicity.
-
Gastrointestinal Toxicities: Diarrhea, nausea, and vomiting can also occur.
It is crucial to closely monitor animal models for signs of these toxicities.
Q5: How can I monitor for toxicity in my animal models during an this compound study?
A5: Regular monitoring of the following parameters is recommended:
-
Clinical Signs: Daily observation for signs of distress such as piloerection, hunched posture, lethargy, or reduced activity.
-
Body Weight: Monitor body weight at least three times per week. A significant drop in body weight can be an early indicator of toxicity.
-
Complete Blood Counts (CBCs): If hematologic toxicity is a concern, periodic blood collection for CBCs can provide quantitative data on hematologic parameters.
-
Histopathology: At the end of the study, or if an animal is euthanized due to toxicity, histopathological examination of key organs (e.g., bone marrow, spleen, gastrointestinal tract, liver) can provide definitive evidence of organ toxicity.
Q6: Are there any strategies to minimize the toxicity of this compound in my experiments?
A6: Based on general strategies for mitigating toxicity of kinase inhibitors, you could consider the following:
-
Dose Optimization: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model.
-
Dosing Schedule Modification: Intermittent dosing schedules (e.g., daily for a number of days followed by a break) may be better tolerated than continuous daily dosing.
-
Supportive Care: Provide supportive care measures such as nutritional supplements or hydration if animals show signs of gastrointestinal distress.
-
Combination Therapy: Combining this compound with other agents may allow for a lower, less toxic dose of this compound to be used while maintaining efficacy.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Animal Morbidity/Mortality | Dose of this compound is too high. | Review the literature for tolerated doses of similar Aurora A inhibitors. Conduct a dose-finding study to determine the MTD in your model. |
| Animal model is particularly sensitive to Aurora A inhibition. | Consider using a more resistant strain or model if appropriate for your research question. | |
| Significant Body Weight Loss (>15%) | Gastrointestinal toxicity. | Monitor for signs of diarrhea or dehydration. Consider reducing the dose or modifying the dosing schedule. Provide supportive care. |
| Systemic toxicity. | Perform a complete necropsy and histopathology to identify affected organs. | |
| Lack of Tumor Growth Inhibition | p53 mutant/null tumor model leading to polyploidy instead of apoptosis. | Confirm the p53 status of your cell line/tumor model. Note that polyploidy is still a form of cell cycle arrest and can contribute to tumor growth inhibition. |
| High TPX2 expression in the tumor model. | Measure TPX2 levels in your tumor model. Consider using a model with lower TPX2 expression. | |
| Inadequate drug exposure. | Verify the formulation and administration of this compound. Perform pharmacokinetic studies to assess drug levels in plasma and tumor tissue. | |
| Inconsistent Results Between Animals | Variability in drug administration. | Ensure accurate and consistent dosing for all animals. |
| Biological variability within the animal cohort. | Increase the number of animals per group to improve statistical power. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Selectivity |
| Aurora A Kinase | 0.6 | >450-fold vs. Aurora B |
| Source: Selleck Chemicals[1] |
Table 2: Cellular Effects of this compound Based on p53 Status
| Cell Line p53 Status | Primary Outcome | Key Molecular Events |
| Wild-Type | Apoptosis | p53 phosphorylation (Ser15), Caspase-3 activation |
| Mutant/Null | Endoreduplication & Polyploidy | Prolonged G2/M arrest |
| Source: The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PMC - NIH[4] |
Table 3: Tolerability of a Selective Aurora A Inhibitor (CAM2602) in NSG Mice
| Dose (mg/kg) | Dosing Schedule | Observed Toxicity |
| 50 | Daily for 7 days, 7 days off | No overt toxicity |
| 100 | Daily for 7 days, 7 days off | No overt toxicity |
| 150 | Daily for 7 days, 7 days off | No overt toxicity |
| Source: Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents | Journal of Medicinal Chemistry[6] | |
| (Note: This data is for a different selective Aurora A inhibitor, CAM2602, and serves as a reference due to the lack of publicly available MTD data for this compound.) |
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study for this compound
-
Animal Model: Select a suitable rodent model (e.g., BALB/c or athymic nude mice).
-
Group Allocation: Assign at least 3-5 animals per dose group. Include a vehicle control group.
-
Dose Selection: Based on available data for similar compounds, start with a conservative dose and escalate in subsequent groups (e.g., 30, 60, 100, 150 mg/kg).
-
Drug Formulation and Administration: Prepare this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O). Administer via the desired route (e.g., oral gavage or intraperitoneal injection) on a defined schedule (e.g., daily for 14 days).
-
Monitoring:
-
Record body weight and clinical observations daily.
-
At the end of the study, collect blood for complete blood counts.
-
Perform a gross necropsy and collect major organs (liver, spleen, kidney, heart, lungs, bone marrow, GI tract) for histopathological analysis.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause greater than 15-20% body weight loss or significant clinical signs of toxicity.
Protocol 2: Assessment of Pharmacodynamic Markers in Tumor Xenografts
-
Model: Use tumor-bearing mice (e.g., subcutaneous xenografts).
-
Treatment: Administer a single dose of this compound at a pre-determined effective and tolerated dose. Include a vehicle control group.
-
Tissue Collection: Euthanize cohorts of animals at various time points post-treatment (e.g., 4, 8, 24, 48 hours).
-
Sample Processing: Excise tumors and immediately snap-freeze in liquid nitrogen or fix in formalin.
-
Analysis:
-
Western Blot: Prepare protein lysates from frozen tumors to analyze the levels of phosphorylated Aurora A (p-AurA) and total Aurora A.
-
Immunohistochemistry (IHC): Use formalin-fixed, paraffin-embedded tumor sections to stain for markers of cell cycle arrest (e.g., phospho-Histone H3) and apoptosis (e.g., cleaved Caspase-3).
-
Visualizations
Caption: Mechanism of action of this compound based on p53 status.
Caption: Experimental workflow for an in vivo MTD study.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
proper controls for MK-8745 experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on designing and troubleshooting experiments involving MK-8745, a potent and selective Aurora A kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that selectively targets Aurora A kinase, a key regulator of mitotic progression.[1][2][3] It functions by competing with ATP for the ATP-binding site of Aurora A, thereby inhibiting its kinase activity.[4] Inhibition of Aurora A leads to G2/M phase cell cycle arrest and subsequent cellular outcomes that are largely dependent on the p53 tumor suppressor status.[1][2][5][6] In cells with wild-type p53, this compound treatment typically induces p53-dependent apoptosis.[1][2][4][5] Conversely, in cells with mutant or null p53, inhibition of Aurora A by this compound often results in endoreduplication and polyploidy.[1][2]
Q2: What are the recommended positive and negative controls for a cell-based assay with this compound?
A2: Proper controls are critical for interpreting the results of your this compound experiments. Here are our recommendations:
-
Positive Controls:
-
Compound with known Aurora A inhibitory activity: Use a well-characterized Aurora A inhibitor, such as Alisertib (MLN8237), to confirm that the observed cellular phenotype is consistent with Aurora A inhibition.[7]
-
Cell line with known sensitivity: Employ a cell line known to be sensitive to Aurora A inhibition, such as one with high levels of the Aurora A activator TPX2 or wild-type p53.[6][8]
-
-
Negative Controls:
-
Vehicle Control: The most crucial negative control is the vehicle (e.g., DMSO) used to dissolve this compound, administered at the same final concentration as in the experimental conditions. This accounts for any effects of the solvent on the cells.
-
Inactive Enantiomer/Structurally Similar but Inactive Molecule: If available, an inactive enantiomer or a structurally related molecule with no inhibitory activity against Aurora A is an excellent negative control to rule out off-target effects unrelated to kinase inhibition.
-
Aurora B-selective inhibitor: To demonstrate the specificity of this compound for Aurora A, consider using an Aurora B-selective inhibitor like AZD1152-HQPA.[1][7] This is particularly important if you are assessing phenotypes that could be influenced by Aurora B, such as histone H3 phosphorylation at Serine 10.[1]
-
Cell line with known resistance: Utilize a cell line known to be resistant to Aurora A inhibition, for instance, a p53-null cell line if you are studying apoptosis, or a line with low TPX2 expression.[1][6][8]
-
Q3: My cells are not showing the expected apoptotic phenotype with this compound. What could be the issue?
A3: Several factors could contribute to a lack of apoptosis. Consider the following troubleshooting steps:
-
p53 Status: The primary determinant of this compound-induced apoptosis is the presence of functional, wild-type p53.[1][2][3] Verify the p53 status of your cell line. p53-mutant or null cells are likely to undergo polyploidy rather than apoptosis.[1][2]
-
Compound Concentration and Incubation Time: Ensure you are using an appropriate concentration of this compound and a sufficient incubation time. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
TPX2 Expression Levels: The expression level of the Aurora A activator, TPX2, can influence sensitivity to this compound.[6][8][9] Low levels of TPX2 may confer resistance.[6][9]
-
Compound Integrity: Verify the purity and stability of your this compound stock solution. Improper storage can lead to degradation.
-
Off-Target Effects: While this compound is highly selective for Aurora A over Aurora B, off-target effects on other kinases could potentially interfere with the expected apoptotic pathway.[5]
Troubleshooting Guides
Guide 1: Unexpected Cell Cycle Arrest Profile
Problem: The observed cell cycle arrest profile after this compound treatment is not a clear G2/M arrest.
| Possible Cause | Troubleshooting Step |
| Suboptimal Compound Concentration | Perform a dose-response experiment to identify the concentration that induces a robust G2/M arrest without causing immediate, widespread cell death. |
| Incorrect Timing of Analysis | Conduct a time-course experiment to determine the optimal time point for observing maximal G2/M accumulation. The peak of G2/M arrest can be transient. |
| Cell Line-Specific Differences | Different cell lines may exhibit varied kinetics of cell cycle arrest. Characterize the response in your specific cell model. |
| Issues with Cell Cycle Analysis Technique | Ensure proper fixation and staining for flow cytometry. Use appropriate controls for setting gates. |
Guide 2: Inconsistent In Vitro Kinase Assay Results
Problem: High variability in the IC50 values obtained from in vitro kinase assays.
| Possible Cause | Troubleshooting Step |
| ATP Concentration | The IC50 value of an ATP-competitive inhibitor like this compound is highly dependent on the ATP concentration. Use an ATP concentration at or near the Km for Aurora A for more consistent results.[10] |
| Enzyme Purity and Activity | Ensure the use of a highly purified and active recombinant Aurora A kinase. Enzyme activity can vary between batches. |
| Buffer Components | Check the composition of your kinase assay buffer. Components like detergents or salts can influence inhibitor activity. |
| Inhibitor Dilution Series | Prepare fresh serial dilutions of this compound for each experiment to avoid issues with compound precipitation or degradation. |
Quantitative Data Summary
| Parameter | Value | Notes |
| This compound IC50 (Aurora A) | 0.6 nM | Potent inhibitor of Aurora A kinase.[5] |
| This compound Selectivity | >450-fold | Highly selective for Aurora A over Aurora B.[5] |
Experimental Protocols
Protocol 1: Cellular Viability Assay (MTS/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours to allow for the conversion of the reagent by viable cells.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).
Protocol 2: In Vitro Aurora A Kinase Assay (Radiometric)
-
Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing kinase buffer, purified recombinant Aurora A kinase, and a specific peptide substrate (e.g., a biotinylated PLK1 peptide).[1]
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction wells. Include a known Aurora A inhibitor as a positive control.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.[11]
-
Reaction Initiation: Start the kinase reaction by adding a mixture of ATP and [γ-33P]ATP.[11]
-
Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Signal Detection: Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate. Wash the plate to remove unincorporated [γ-33P]ATP. Measure the radioactivity in each well using a scintillation counter.[11]
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Mechanism of action of this compound and resulting cellular fates.
Caption: Workflow for a cell viability assay using this compound.
References
- 1. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. A novel Aurora kinase A inhibitor this compound predicts TPX2 as a therapeutic biomarker in non-Hodgkin lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
impact of serum concentration on MK-8745 activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum concentration on the activity of MK-8745, a potent and selective Aurora A kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective small-molecule inhibitor of Aurora A kinase, with an IC50 of 0.6 nM in biochemical assays.[1] It exhibits over 450-fold selectivity for Aurora A over the closely related Aurora B kinase.[1] Mechanistically, this compound inhibits the kinase activity of Aurora A, a key regulator of mitotic progression. This inhibition leads to a cascade of downstream effects, including the degradation of Aurora A substrates such as TACC3, Eg5, and TPX2.[1] Ultimately, this disruption of mitotic processes results in G2/M phase cell cycle arrest.[1][2]
Q2: What are the expected cellular outcomes following treatment with this compound?
A2: The cellular response to this compound is largely dependent on the p53 status of the cancer cells.
-
In p53 wild-type cells: Inhibition of Aurora A by this compound leads to a brief delay in mitosis, followed by apoptosis.[1] This apoptotic response is associated with the phosphorylation of p53 at serine 15 and an overall increase in p53 protein expression.[1]
-
In p53-deficient or mutant cells: Cells are unable to undergo apoptosis in response to this compound treatment. Instead, they experience a prolonged mitotic arrest, which eventually leads to endoreduplication and the formation of polyploid cells.
Q3: How does the expression of TPX2 affect cellular sensitivity to this compound?
A3: TPX2 (Targeting Protein for Xenopus Klp2) is an activator of Aurora A kinase. The expression level of TPX2 has been shown to correlate with cellular sensitivity to this compound.[2][3]
-
High TPX2 expression: Has been associated with increased resistance to this compound.
-
Low TPX2 expression (e.g., via siRNA knockdown): Can increase cellular sensitivity to this compound.[2][3]
Therefore, TPX2 may serve as a potential biomarker for predicting the therapeutic efficacy of this compound.[3]
Q4: How does serum concentration in cell culture media impact the apparent activity of this compound?
Troubleshooting Guides
Issue 1: Lower than expected potency (higher IC50) in cell-based assays compared to biochemical assays.
-
Question: My cell-based assays show a significantly higher IC50 for this compound than the reported biochemical IC50 of 0.6 nM. Why is this happening?
-
Answer: This is a common observation and can be attributed to several factors:
-
Serum Protein Binding: As detailed in the FAQ, serum proteins in your cell culture medium can bind to this compound, reducing its bioavailability. The standard 10% Fetal Bovine Serum (FBS) in culture media can significantly increase the apparent IC50.
-
Cellular Uptake and Efflux: The compound must cross the cell membrane to reach its intracellular target. Inefficient uptake or active efflux by membrane transporters can lower the intracellular concentration of the inhibitor.
-
High ATP Concentration: In cellular environments, ATP concentrations are much higher than those typically used in biochemical kinase assays. As an ATP-competitive inhibitor, the efficacy of this compound can be reduced by high intracellular ATP levels.
-
-
Troubleshooting Steps:
-
Perform a Serum Titration: To quantify the effect of serum, conduct your cell viability assay with varying concentrations of FBS (e.g., 10%, 5%, 2%, and 0.5%). This will help you understand the relationship between serum concentration and the IC50 of this compound in your specific cell line.
-
Use Serum-Free or Low-Serum Conditions: If experimentally feasible, adapt your cells to grow in low-serum or serum-free media for the duration of the drug treatment. This will minimize the impact of protein binding.
-
Increase Incubation Time: A longer incubation period may allow for greater cellular uptake of the compound, potentially leading to a lower observed IC50.
-
Issue 2: Inconsistent results between experimental replicates.
-
Question: I am observing significant variability in the effects of this compound between different experiments. What could be the cause?
-
Answer: Inconsistent results can arise from several experimental variables:
-
Cell Health and Confluency: The physiological state of your cells can impact their response to drug treatment. Cells that are overly confluent, have a high passage number, or are otherwise stressed may respond differently.
-
Inhibitor Preparation and Storage: this compound, like many small molecules, can degrade if not stored properly. Repeated freeze-thaw cycles of stock solutions should be avoided.
-
Serum Lot-to-Lot Variability: Different lots of FBS can have varying protein compositions, which can lead to differences in inhibitor binding and, consequently, activity.
-
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase at the start of each experiment. Use cells with a consistent and low passage number.
-
Proper Inhibitor Handling: Prepare fresh dilutions of this compound from a stable, concentrated stock solution for each experiment. Aliquot your stock solution upon receipt to minimize freeze-thaw cycles.
-
Test a Single Serum Lot: If possible, purchase a larger batch of a single lot of FBS and use it for a series of related experiments to minimize variability.
-
Issue 3: Discrepancy in cellular phenotype (apoptosis vs. polyploidy).
-
Question: I am not observing the expected apoptotic phenotype in my cells treated with this compound. Instead, the cells are becoming large and multinucleated. Why?
-
Answer: The cellular outcome of Aurora A inhibition by this compound is critically dependent on the p53 status of your cell line.
-
Check p53 Status: Verify the p53 status (wild-type, mutant, or null) of your cell line through literature search, database lookup (e.g., IARC TP53 Database), or direct sequencing.
-
Expected Phenotypes:
-
p53 Wild-Type: Expect to see an increase in markers of apoptosis (e.g., cleaved PARP, Annexin V staining) following this compound treatment.
-
p53 Mutant/Null: The expected phenotype is endoreduplication and polyploidy, which can be observed through flow cytometry analysis of DNA content or microscopy.
-
-
Data Presentation
Table 1: Biochemical Potency of this compound
| Kinase | IC50 (nM) | Selectivity vs. Aurora A |
| Aurora A | 0.6 | 1-fold |
| Aurora B | >270 | >450-fold |
Data sourced from publicly available information.[1]
Table 2: Illustrative Impact of Serum on Aurora A Inhibitor Activity (Alisertib/MLN8237)
| Assay Condition | Parameter | Value |
| Biochemical Assay | IC50 (Aurora A) | 1.2 nM |
| Cell-based Assay (10% FBS) | High Protein Binding | >97% |
| Cell-based Assay (10% FBS) | IC50 Range | 3 - 1710 nM |
This table uses the closely related Aurora A inhibitor Alisertib (MLN8237) as an example to illustrate the potential impact of serum on the apparent IC50 in cell-based assays. A similar effect can be anticipated for this compound.
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere and resume logarithmic growth for 24 hours.
-
Compound Preparation: Prepare a 2X stock of this compound at various concentrations in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the wells and add 100 µL of the 2X this compound dilutions to the appropriate wells. Include vehicle control (e.g., 0.1% DMSO) wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, or until a visible color change has occurred.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Target Engagement
-
Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Aurora A (Thr288), total Aurora A, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
References
Technical Support Center: MK-8745 Treatment Guidelines
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving the Aurora A kinase inhibitor, MK-8745. The following question-and-answer format directly addresses common issues and provides detailed experimental protocols and data summaries.
Frequently Asked Questions (FAQs)
Q1: What is the optimal duration of this compound treatment to observe the maximal effect?
The maximal effect of this compound is dependent on the cell line, its p53 status, and the specific biological endpoint being measured. There is no single universal treatment duration. Based on preclinical studies, significant effects are observed at various time points:
-
Cell Cycle Arrest (G2/M Phase): In cell lines such as the non-Hodgkin lymphoma (NHL) line Granta 519 and the colon cancer cell line HCT 116, an accumulation of cells with 4N DNA content, indicative of G2/M arrest, can be observed as early as 6 hours after treatment with concentrations around 5 µM.[1] This arrest can be sustained and lead to different cell fates over more extended periods.[2][3][4]
-
Apoptosis (in p53 wild-type cells): In p53 wild-type cells, apoptosis is a common outcome. For instance, in HCT 116 parental cells, an increase in the sub-G1 population (indicative of apoptosis) is seen after 17 hours of exposure to 5 µM this compound and continues to increase at 22, 30, and 40 hours.[1] In pancreatic cancer cells (CAPAN2), 15% apoptosis was observed after 48 hours of treatment with 5 µM this compound.[1]
-
Polyploidy (in p53-mutant/null cells): In cells lacking functional p53, prolonged mitotic arrest induced by this compound can lead to endoreduplication and polyploidy. This effect is typically observed after a prolonged delay in mitosis, around 40 hours.[1] For example, in the p53-mutant pancreatic cancer cell line PANC1, 56% of cells became polyploid after 48 hours of treatment with 5 µM this compound.[1]
Recommendation: To determine the maximal effect for a specific experiment, it is crucial to perform a time-course experiment (e.g., 6, 12, 24, 48, and 72 hours) at a fixed, effective concentration of this compound (typically in the low micromolar range).
Q2: How does the p53 status of a cell line influence its response to this compound?
The p53 status is a critical determinant of the cellular response to this compound.
-
p53 Wild-Type Cells: These cells tend to undergo a brief mitotic delay followed by apoptosis.[1][5][6] This apoptotic response is associated with the phosphorylation of p53 at Ser15, an increase in total p53 protein expression, and the activation of caspase 3.[1][6]
-
p53-Mutant or Null Cells: These cells typically exhibit a prolonged mitotic arrest, fail to undergo apoptosis, and instead undergo endoreduplication, leading to the formation of polyploid cells.[1][5][6]
Q3: What are the key molecular markers to assess the cellular response to this compound?
Several biomarkers can be used to monitor the on-target effects of this compound:
-
Phospho-Aurora A (Thr288): A direct indicator of Aurora A kinase activity. Treatment with this compound should lead to a decrease in the phosphorylation of Aurora A at this site.
-
Downstream Substrates: The phosphorylation levels of Aurora A substrates such as TPX2, Eg5, and TACC3 are expected to decrease following this compound treatment.[2][3]
-
Cell Cycle Markers: An increase in the expression of p21(waf1/cip1) and Cyclin B1 is indicative of cell cycle arrest at the G2/M phase.[7]
-
Apoptosis Markers: In p53 wild-type cells, look for cleavage of caspase-3 and PARP, and an increase in the sub-G1 population by flow cytometry.
-
Biomarker for Sensitivity: The expression level of the Aurora A activator, TPX2, has been shown to correlate with sensitivity to this compound.[2][3][4] High TPX2 expression may confer resistance.[2][4]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No observable effect on cell cycle or viability. | 1. Sub-optimal drug concentration: The IC50 of this compound can vary between cell lines. 2. Insufficient treatment duration: The maximal effect may require longer incubation times. 3. Drug instability: Improper storage or handling of the compound. 4. Cellular resistance: High expression of TPX2 or other resistance mechanisms. | 1. Perform a dose-response curve (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for your cell line. 2. Conduct a time-course experiment (e.g., 6 to 72 hours). 3. Ensure this compound is stored as a powder at -20°C for long-term storage and as a stock solution in DMSO at -80°C for up to a year.[7] Avoid repeated freeze-thaw cycles.[7] 4. Assess the expression level of TPX2 in your cell line via Western blot or qPCR. |
| High variability between replicates. | 1. Inconsistent cell seeding density. 2. Uneven drug distribution. 3. Errors in pipetting. | 1. Ensure a uniform single-cell suspension before seeding. 2. Mix the culture plate gently after adding this compound. 3. Calibrate pipettes regularly and use appropriate pipetting techniques. |
| Unexpected cell death in control (DMSO-treated) cells. | DMSO toxicity. | Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%). Prepare serial dilutions of the this compound stock solution to minimize the volume of DMSO added. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | Concentration (µM) | Duration (hours) | Observed Effect |
| HCT 116 | Colon Carcinoma | Wild-Type | 5 | 6 | Accumulation of 4N DNA cells |
| HCT 116 | Colon Carcinoma | Wild-Type | 5 | 17-40 | Increased apoptosis (sub-G1 peak) |
| HCT 116 | Colon Carcinoma | p53-null | 5 | 40 | Endoreduplication and polyploidy |
| CAPAN2 | Pancreatic | Wild-Type | 5 | 48 | 15% apoptosis |
| PANC1 | Pancreatic | Mutant | 5 | 48 | 56% polyploidy |
| Granta 519, Jeko1, JVM2, Z138C, Akata | Non-Hodgkin Lymphoma | Not specified | Not specified | Not specified | G2/M arrest, tetraploidy, cell death |
Data compiled from published studies.[1][2][3]
Experimental Protocols
Protocol 1: Assessment of Cell Cycle Progression by Flow Cytometry
-
Cell Seeding: Seed cells in a 6-well plate at a density that will not exceed 80% confluency by the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Treat cells with the desired concentration of this compound or vehicle control (DMSO).
-
Incubation: Incubate for the desired time points (e.g., 6, 12, 24, 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content using a flow cytometer.
Protocol 2: Western Blot Analysis of Key Biomarkers
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-phospho-Aurora A (Thr288), anti-TPX2, anti-cleaved caspase-3, anti-p53, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action leading to cell cycle arrest and subsequent cell fates.
Experimental Workflow for Determining Optimal Treatment Duration
Caption: Workflow for a time-course experiment to identify the maximal effect of this compound.
References
- 1. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A novel Aurora kinase A inhibitor this compound predicts TPX2 as a therapeutic biomarker in non-Hodgkin lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
cell density considerations for MK-8745 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding cell density considerations for assays involving the Aurora A kinase inhibitor, MK-8745.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective small-molecule inhibitor of Aurora A kinase.[1] Its primary mechanism of action involves the disruption of mitotic progression. By inhibiting Aurora A kinase, this compound leads to cell cycle arrest in the G2/M phase, which is characterized by an accumulation of cells with 4N DNA content.[1][2][3][4] The ultimate cell fate following this arrest is largely dependent on the p53 tumor suppressor status of the cells. In p53 wild-type cells, this compound treatment typically induces apoptosis.[1][5] In contrast, cells with mutant or null p53 are more likely to undergo endoreduplication, resulting in polyploidy, after a prolonged mitotic delay.[5]
Q2: Why is initial cell seeding density a critical parameter for this compound assays?
The initial cell seeding density is a critical parameter because it directly influences the proliferative state of the cells, the local cellular microenvironment, and nutrient availability, all of which can significantly impact the cellular response to a cell cycle inhibitor like this compound. Key considerations include:
-
Proliferative State: this compound targets cells undergoing mitosis. Assays initiated with a low cell density will have a higher proportion of actively dividing cells, potentially leading to a more pronounced effect of the inhibitor. Conversely, at high densities, cells may experience contact inhibition, causing them to exit the cell cycle and arrest in the G0/G1 phase, thus becoming less sensitive to a mitotic inhibitor.[6][7]
-
IC50 Values: The half-maximal inhibitory concentration (IC50) can be highly dependent on cell density. Higher seeding densities have been shown to increase the IC50 values of various anti-cancer drugs, a phenomenon attributed to factors like reduced drug availability per cell and altered cellular metabolism.[5][8][9]
-
Nutrient and Growth Factor Availability: At high cell densities, essential nutrients in the culture medium can be rapidly depleted, and waste products can accumulate.[10][11] This can induce cellular stress responses that may confound the effects of this compound.
-
Assay Signal Window: The optimal cell number is crucial for achieving a robust signal-to-noise ratio in endpoint assays (e.g., viability, apoptosis). Too few cells may result in a signal that is below the limit of detection, while too many cells can lead to signal saturation.[12]
Q3: How does cell confluence affect the outcomes of this compound cell cycle analysis?
Cell confluence at the time of analysis is a critical factor. For cell cycle analysis, it is recommended to harvest cells during their exponential growth phase (typically 50-70% confluency).[7] If cells become overly confluent, they can undergo contact inhibition, leading to a G0/G1 arrest.[6][7] This can mask the G2/M arrest induced by this compound, leading to a misinterpretation of the drug's effect.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability in IC50 values between experiments. | Inconsistent initial cell seeding density. | Standardize the cell seeding protocol. Perform a cell density optimization experiment to determine the optimal seeding number that provides a consistent response within the linear range of your viability assay.[12][13] |
| Cells reaching high confluency during the assay. | Choose a lower initial seeding density to ensure cells remain in the exponential growth phase for the duration of the experiment.[7][14] | |
| No significant G2/M arrest observed after this compound treatment. | Cells were at a high confluency and already arrested in G0/G1 due to contact inhibition. | Ensure that cells are seeded at a density that allows for logarithmic growth throughout the experiment and are harvested at 50-70% confluency for cell cycle analysis.[7][15] |
| Incorrect timing of analysis. | Perform a time-course experiment to determine the optimal incubation time with this compound for observing maximum G2/M arrest in your specific cell line. | |
| Unexpectedly low levels of apoptosis in p53 wild-type cells. | High cell density may confer a protective effect or alter signaling pathways. | Optimize the seeding density to a lower number of cells per well. Denser cultures can sometimes be less sensitive to drug treatment.[4][13] |
| Nutrient depletion in the media is inducing stress responses that interfere with apoptosis. | Consider using a lower cell density or replenishing the media during a longer incubation period. | |
| Control (untreated) cells show signs of stress or death. | Over-confluence leading to nutrient depletion and accumulation of toxic byproducts. | Reduce the initial seeding density and/or the duration of the experiment. Ensure that the culture medium volume is adequate for the number of cells.[3] |
Experimental Protocols
Protocol 1: Optimization of Cell Seeding Density for IC50 Determination
This protocol aims to identify the optimal cell seeding density for a 72-hour drug treatment with this compound using a colorimetric viability assay (e.g., MTT).
-
Cell Preparation: Culture cells under standard conditions, ensuring they are in the logarithmic growth phase.
-
Seeding: In a 96-well plate, create a serial dilution of cells to achieve a range of seeding densities (e.g., 1,000, 2,500, 5,000, 10,000, and 20,000 cells per well).
-
Incubation: Incubate the plate for 24 hours to allow for cell attachment.
-
Treatment: Add serial dilutions of this compound to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) controls.
-
Incubation: Incubate for the desired treatment period (e.g., 72 hours).
-
Viability Assay: Perform the MTT assay according to the manufacturer's protocol.
-
Analysis:
-
For each seeding density, calculate the IC50 value from the dose-response curve.
-
Select the seeding density that provides a robust signal in the linear range of the assay and demonstrates a clear dose-dependent inhibition. An ideal density will result in control wells being approximately 70-90% confluent at the end of the assay.[16]
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution following this compound treatment.
-
Seeding: Seed cells in 6-well plates at a density that will ensure they reach 50-60% confluency at the time of harvest. This needs to be determined empirically for each cell line.
-
Treatment: After allowing cells to attach (typically 24 hours), treat with the desired concentration of this compound or vehicle control.
-
Incubation: Incubate for a predetermined time (e.g., 24 or 48 hours).
-
Harvesting: Harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Analysis: Analyze the samples on a flow cytometer. The resulting DNA content histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound leading to p53-dependent cell fates.
Experimental Workflow for Optimizing Cell Density
Caption: Workflow for determining the optimal cell seeding density for this compound assays.
References
- 1. biocompare.com [biocompare.com]
- 2. Interdependence of initial cell density, drug concentration and exposure time revealed by real-time impedance spectroscopic cytotoxicity assay - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. bitesizebio.com [bitesizebio.com]
- 4. promega.com [promega.com]
- 5. The effect of cell monolayer density on the cytotoxicity of metal ions which are released from dental alloys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.physiology.org [journals.physiology.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. biotium.com [biotium.com]
- 13. promegaconnections.com [promegaconnections.com]
- 14. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of Cell Cycle Phases and Progression in Cultured Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Validating MK-8745 Target Engagement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the target engagement of MK-8745, a potent and selective Aurora A kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor that selectively targets Aurora A kinase, a key regulator of mitotic progression.[1] It exhibits high potency with an IC50 value of 0.6 nM for Aurora A, showing over 450-fold selectivity against the closely related Aurora B kinase.[1]
Q2: What is the mechanism of action of this compound?
A2: this compound inhibits the kinase activity of Aurora A, leading to a cascade of downstream effects. This inhibition disrupts normal mitotic processes, causing cell cycle arrest at the G2/M phase.[1][2] In cells with functional p53, this arrest ultimately triggers apoptosis.[3][4][5] In cells with mutated or null p53, inhibition of Aurora A by this compound can lead to endoreduplication and polyploidy.[3][4]
Q3: How can I confirm that this compound is engaging its target, Aurora A kinase, in my cellular experiments?
A3: Target engagement can be confirmed through several methods:
-
Direct Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET Target Engagement Assays can directly measure the binding of this compound to Aurora A in live cells.
-
Indirect Assays: Monitoring the downstream effects of Aurora A inhibition is a common way to infer target engagement. This includes:
-
Western Blotting: Assessing the phosphorylation status of Aurora A at Threonine 288 (p-AurA) and its downstream substrates.[6][7]
-
Flow Cytometry: Analyzing the cell cycle profile for an increase in the G2/M population.
-
Apoptosis Assays: Measuring markers of apoptosis, such as caspase-3 activation, particularly in p53 wild-type cells.[3][4]
-
Q4: What is the role of p53 in the cellular response to this compound?
A4: The tumor suppressor protein p53 is a critical determinant of the cellular outcome following treatment with this compound. In p53 wild-type cells, this compound treatment leads to the phosphorylation of p53 (at Ser15), an increase in p53 protein levels, and subsequent induction of apoptosis.[1][3][4] Conversely, in p53-deficient or mutant cells, the apoptotic response is diminished, and cells are more likely to undergo endoreduplication and become polyploid.[3][4]
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound across different parameters.
Table 1: In Vitro IC50 Values of this compound
| Target/Cell Line | IC50 (nM) | Notes |
| Aurora A Kinase | 0.6[1] | Potent and selective inhibition. |
| Aurora B Kinase | >270 | Demonstrates high selectivity for Aurora A over Aurora B. |
| HCT116 (p53+/+) | Varies | Cell viability IC50 is dependent on assay duration. |
| HCT116 (p53-/-) | Varies | Generally less sensitive to apoptosis induction compared to p53 wild-type.[3][4] |
Table 2: Cellular Effects of this compound Treatment
| Cell Line | Concentration | Time (h) | G2/M Arrest (% of cells) | Apoptosis (% of cells) | p53 Status | Reference |
| HCT116 | 800 nM | 48 | Not specified | ~27% | Wild-type | [8][9][10] |
| HCT116 p53-/- | 800 nM | 48 | Not specified | ~35% | Null | [8][9][10] |
| HCT116 p21-/- | 800 nM | 48 | Not specified | ~15% | Wild-type | [8][9][10] |
| Z138C (NHL) | 1 µM | 96 | ~5.5-fold increase | Not specified | Not specified | [11] |
| Granta 519 (NHL) | 1 µM | 24 | G2/M arrest observed | Apoptotic cell death observed | Not specified | [6] |
Note: The observed percentages can vary depending on the specific experimental conditions, including cell density and passage number.
Experimental Protocols
Here are detailed methodologies for key experiments to validate this compound target engagement.
Western Blotting for Phospho-Aurora A and Downstream Substrates
This protocol allows for the detection of changes in the phosphorylation of Aurora A and its substrates, providing indirect evidence of target engagement.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Aurora A (Thr288)
-
Rabbit anti-Aurora A
-
Mouse anti-p53
-
Rabbit anti-phospho-p53 (Ser15)
-
Rabbit anti-TACC3
-
Rabbit anti-TPX2
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with desired concentrations of this compound or vehicle control (e.g., DMSO) for the indicated time.
-
Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine protein concentration of the lysates.
-
SDS-PAGE: Denature an equal amount of protein from each sample and separate by SDS-PAGE.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add chemiluminescent substrate and visualize the bands using an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the G2/M cell cycle arrest induced by this compound.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control.
-
Harvesting: Harvest cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix for at least 30 minutes on ice.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases.
Caspase-3 Activity Assay
This colorimetric or fluorometric assay measures the activity of caspase-3, a key executioner of apoptosis.
Materials:
-
Cell lysis buffer (assay-specific)
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)
-
Assay buffer
-
96-well plate
-
Plate reader
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control to induce apoptosis.
-
Lysis: Lyse the cells according to the kit manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the caspase-3 substrate and assay buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.
-
Analysis: Calculate the fold-increase in caspase-3 activity relative to the vehicle control.
Troubleshooting Guides
Western Blotting
Q: I am not seeing a signal or the signal is very weak for my protein of interest.
-
A:
-
Antibody Concentration: The primary or secondary antibody concentration may be too low. Try increasing the concentration or incubating for a longer period (e.g., overnight at 4°C for the primary antibody).
-
Protein Loading: Ensure that a sufficient amount of protein was loaded onto the gel. Use a loading control like β-actin to verify equal loading.
-
Transfer Efficiency: Check the transfer of proteins from the gel to the membrane using Ponceau S staining.
-
Substrate Activity: Ensure the chemiluminescent substrate has not expired and is active.
-
Q: I am observing high background on my Western blot.
-
A:
-
Blocking: Increase the blocking time or try a different blocking agent (e.g., switch from non-fat milk to BSA, especially for phospho-antibodies).
-
Antibody Concentration: The primary or secondary antibody concentration may be too high.
-
Washing: Increase the number and duration of the washing steps.
-
Flow Cytometry
Q: My cell cycle histogram has broad peaks.
-
A:
-
Cell Clumping: Ensure a single-cell suspension before fixation and staining. Filter the cells if necessary.
-
Staining Time: Optimize the propidium iodide staining time.
-
Flow Rate: Use a low flow rate during acquisition.
-
Q: I am seeing a high percentage of debris in my samples.
-
A:
-
Cell Health: Ensure cells are healthy before treatment. Excessive cell death can lead to debris.
-
Gating: Adjust the forward scatter (FSC) and side scatter (SSC) gating to exclude debris and dead cells.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits Aurora A, leading to G2/M arrest and p53-dependent apoptosis.
Caption: Workflow for Western blot analysis of this compound target engagement.
Caption: Workflow for cell cycle analysis by flow cytometry after this compound treatment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A novel Aurora kinase A inhibitor this compound predicts TPX2 as a therapeutic biomarker in non-Hodgkin lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Integrity of p53 Associated Pathways Determines Induction of Apoptosis of Tumor Cells Resistant to Aurora-A Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Integrity of p53 Associated Pathways Determines Induction of Apoptosis of Tumor Cells Resistant to Aurora-A Kinase Inhibitors | PLOS One [journals.plos.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Troubleshooting MK-8745 Western Blot Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting Western blot results when studying the Aurora A kinase inhibitor, MK-8745.
I. Frequently Asked Questions (FAQs) about this compound
Q1: What is the primary mechanism of action for this compound? this compound is a potent and highly selective small-molecule inhibitor of Aurora A kinase, with an IC50 of 0.6 nM.[1] It exhibits over 450-fold selectivity for Aurora A compared to Aurora B.[1] Its primary function is to disrupt mitotic progression by inhibiting the catalytic activity of Aurora A kinase, which is essential for successful cell division.[2][3]
Q2: What are the expected cellular outcomes after treating cancer cells with this compound? The cellular response to this compound is largely dependent on the p53 status of the cell line.[2][4]
-
In p53 wild-type cells: this compound treatment typically leads to a brief delay in mitosis, followed by cytokinesis and p53-dependent apoptosis.[1][2][4] This is often accompanied by an increase in p53 protein expression and its phosphorylation at serine 15.[1][2][4]
-
In p53 mutant or null cells: Cells undergo a prolonged mitotic arrest, which is then followed by endoreduplication, leading to polyploidy without significant apoptosis.[2][4]
Q3: Which protein markers are most relevant for a Western blot analysis of this compound's effects? Key proteins to monitor include:
-
Direct Target: Phospho-Aurora A (p-AURKA) at Threonine 288 to confirm target engagement.
-
Downstream Substrates: Levels of Aurora A substrates such as TPX2, TACC3, and Eg5 are expected to decrease.[1][5][6]
-
Cell Cycle Markers: Cyclin B1 and p21 are often induced, indicating G2/M arrest.[1][7]
-
Apoptosis Markers (in p53-WT cells): Phospho-p53 (Ser15), total p53, and cleaved caspases (e.g., caspase-3).[2]
II. Western Blot Troubleshooting Guide
This guide addresses common issues encountered during Western blot analysis of this compound-treated samples.
Problem 1: Weak or No Signal for the Target Protein
Q: I'm not detecting my target protein (e.g., p-AURKA, p-p53) after this compound treatment. What went wrong?
| Potential Cause | Recommended Solution |
| Low Target Protein Abundance | Increase the amount of protein loaded onto the gel (20-40 µg of total lysate is a good starting point).[8] For very low-abundance targets, consider enriching the protein through immunoprecipitation before running the Western blot.[9] |
| Inefficient Protein Extraction | Ensure your lysis buffer is appropriate for the target protein's subcellular localization and contains protease and phosphatase inhibitors to prevent degradation.[8] Sonication can help shear DNA and reduce viscosity.[10][11] |
| Poor Antibody Performance | The primary antibody may have low activity or affinity. Verify its activity using a positive control (e.g., a cell line known to express the target protein).[9] Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[12] |
| Inefficient Protein Transfer | Confirm successful transfer by staining the membrane with Ponceau S after transfer.[8] For high molecular weight proteins, consider adding a low percentage of SDS (0.01-0.05%) to the transfer buffer and extending the transfer time. For low molecular weight proteins, use a membrane with a smaller pore size (0.2 µm) to prevent them from passing through.[9][12] |
| Excessive Washing | Over-washing the membrane can strip away the antibody. Reduce the number or duration of wash steps.[9][13] |
| Inactive Detection Reagent | The chemiluminescent substrate may have lost activity. Use a fresh substrate and ensure it is incubated for the recommended time (typically 1-5 minutes).[9][14] |
Problem 2: High Background on the Blot
Q: My Western blot has a high background, making it difficult to see specific bands. How can I fix this?
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Blocking prevents non-specific antibody binding. Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C.[12] Increase the concentration of the blocking agent (e.g., 5-7% non-fat milk or BSA).[15][16] Note: For detecting phosphoproteins, use BSA instead of milk, as milk contains phosphoproteins that can cause background interference.[15][17] |
| Antibody Concentration Too High | High concentrations of primary or secondary antibodies can lead to non-specific binding.[17] Titrate your antibodies by performing a dilution series to find the optimal concentration that provides a strong signal with low background.[16] |
| Inadequate Washing | Insufficient washing fails to remove unbound antibodies. Increase the number and/or duration of wash steps (e.g., 3-5 washes for 5-10 minutes each).[12][16] Ensure the wash buffer contains a detergent like Tween 20 (0.05-0.1%).[16] |
| Membrane Dried Out | Never allow the membrane to dry out at any stage of the process, as this causes irreversible and non-specific antibody binding.[17] Ensure the membrane is fully submerged during all incubation and washing steps.[18] |
| Contaminated Buffers | Old or contaminated buffers can lead to background issues. Prepare all buffers fresh, especially antibody dilution buffers.[16] |
Problem 3: Multiple Non-Specific Bands
Q: My blot shows multiple bands in addition to the band for my target protein. What does this mean?
| Potential Cause | Recommended Solution |
| Primary Antibody Concentration Too High | A high concentration can cause the primary antibody to bind to proteins with similar epitopes.[19] Reduce the primary antibody concentration and try incubating at 4°C, which can decrease non-specific binding.[19][20] |
| Protein Degradation | Degraded protein samples can appear as multiple bands below the expected molecular weight.[17] Always prepare fresh lysates and use protease inhibitors. Avoid repeated freeze-thaw cycles of your samples.[11][20] |
| Secondary Antibody Cross-Reactivity | The secondary antibody may be binding non-specifically. Run a control lane where the primary antibody is omitted to check for non-specific binding of the secondary antibody.[15] Use pre-adsorbed secondary antibodies to minimize cross-reactivity.[15] |
| Too Much Protein Loaded | Overloading the gel with too much protein can cause "ghost bands" and increase the likelihood of non-specific antibody binding.[12][20] Load between 20-30 µg of lysate per well.[20] |
III. Quantitative Data Summary: Expected Protein Changes
The following table summarizes the expected changes in key protein markers in p53 wild-type cells following effective treatment with this compound.
| Protein Target | Expected Change After this compound Treatment | Rationale |
| p-AURKA (T288) | ↓ Decrease | Direct inhibition of Aurora A autophosphorylation.[5][6] |
| Total AURKA | ↑ Increase or ↔ No Change | Treatment can cause mitotic arrest, leading to an accumulation of mitotic proteins, including Aurora A.[3] |
| TPX2 | ↓ Decrease | This compound treatment can lead to the degradation of Aurora A substrates.[1][5][6] |
| p-p53 (S15) | ↑ Increase | Activation of the p53 pathway in response to mitotic disruption.[1][2][4] |
| Total p53 | ↑ Increase | Stabilization and accumulation of p53 protein.[1][2][4] |
| p21 | ↑ Increase | A downstream target of p53, its induction indicates cell cycle arrest.[1][7] |
| Cleaved Caspase-3 | ↑ Increase | Indicates the execution phase of apoptosis.[2] |
IV. Key Experimental Protocols
Cell Lysis and Protein Extraction Protocol
This protocol is designed to extract total protein from cultured cells for Western blot analysis.
-
Cell Treatment: Plate cells and treat with the desired concentration of this compound for the appropriate duration. Include a vehicle control (e.g., DMSO).[1]
-
Cell Harvesting: Aspirate the culture medium and wash the cells once with ice-cold 1X Phosphate Buffered Saline (PBS).
-
Lysis: Add ice-cold RIPA buffer (or a similar lysis buffer) supplemented with a protease and phosphatase inhibitor cocktail to the plate (e.g., 100 µL for a well in a 6-well plate).[10]
-
Scraping and Collection: Use a cell scraper to scrape the adherent cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.[11]
-
Lysis Incubation: Incubate the lysate on ice for 30 minutes with periodic vortexing to ensure complete lysis.[11]
-
Sonication (Optional): Sonicate the lysate briefly (e.g., 3 cycles of 10 seconds on, 10 seconds off) to shear genomic DNA and reduce viscosity.[10][11]
-
Centrifugation: Centrifuge the lysate at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.[11]
-
Supernatant Collection: Carefully transfer the supernatant (which contains the soluble protein) to a new, pre-chilled tube.
-
Quantification: Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
-
Sample Preparation: Add 4x Laemmli sample buffer to the lysate to achieve a 1x final concentration. Heat the samples at 95-100°C for 5 minutes.[11][21] Samples are now ready for loading or can be stored at -80°C.
SDS-PAGE and Western Blotting Protocol
-
Gel Electrophoresis: Load 20-30 µg of each protein sample into the wells of an SDS-PAGE gel.[20] The gel percentage should be chosen based on the molecular weight of the target protein(s).[14] Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. A wet transfer system is often recommended for higher efficiency.[8] Ensure no air bubbles are trapped between the gel and the membrane.[8]
-
Blocking: After transfer, wash the membrane briefly in TBST (Tris-Buffered Saline with 0.1% Tween 20). Incubate the membrane in a blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies or 5% non-fat milk for other targets) for at least 1 hour at room temperature with gentle agitation.[10]
-
Primary Antibody Incubation: Dilute the primary antibody in the appropriate blocking buffer at the manufacturer's recommended concentration. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[10]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[21]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[21]
-
Final Washes: Repeat the washing step (Step 5) to remove unbound secondary antibody.
-
Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate for 1-5 minutes.[14]
-
Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or autoradiography film.[11][14]
V. Diagrams and Workflows
Caption: this compound inhibits Aurora A, leading to G2/M arrest and p53-dependent apoptosis.
Caption: Standard workflow for Western blot from sample preparation to final analysis.
Caption: A decision tree to diagnose and solve common Western blot issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A novel Aurora kinase A inhibitor this compound predicts TPX2 as a therapeutic biomarker in non-Hodgkin lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 9. sinobiological.com [sinobiological.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. bio-rad.com [bio-rad.com]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 16. arp1.com [arp1.com]
- 17. clyte.tech [clyte.tech]
- 18. stjohnslabs.com [stjohnslabs.com]
- 19. azurebiosystems.com [azurebiosystems.com]
- 20. arp1.com [arp1.com]
- 21. ptglab.com [ptglab.com]
Validation & Comparative
A Comparative Guide to Aurora A Kinase Inhibitors: MK-8745 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The Aurora A kinase (AURKA) has emerged as a critical target in oncology due to its pivotal role in regulating mitotic progression. Its overexpression is frequently observed in various human cancers, correlating with poor prognosis and making it an attractive target for therapeutic intervention. This guide provides a detailed comparison of MK-8745, a potent and selective Aurora A inhibitor, with other notable inhibitors such as Alisertib (MLN8237) and MLN8054. The comparison is based on their biochemical potency, cellular activity, selectivity, and preclinical antitumor efficacy, supported by experimental data and detailed methodologies.
Mechanism of Action of Aurora A Kinase Inhibitors
Aurora A kinase inhibitors are a class of targeted therapies that primarily function by competing with ATP for the binding pocket of the Aurora A kinase, thereby inhibiting its catalytic activity.[1] This inhibition disrupts downstream signaling pathways essential for mitotic processes, including centrosome maturation, bipolar spindle assembly, and chromosome alignment.[1] The ultimate cellular consequences of Aurora A inhibition can vary depending on the cellular context, particularly the p53 tumor suppressor status. In p53 wild-type cells, inhibition of Aurora A, for instance by this compound, typically leads to a mitotic delay followed by p53-dependent apoptosis.[2][3] Conversely, in cells with mutated or null p53, Aurora A inhibition often results in endoreduplication and polyploidy, leading to mitotic catastrophe and cell death.[3]
Quantitative Comparison of Inhibitor Performance
The following tables summarize the quantitative data for this compound, Alisertib (MLN8237), and MLN8054, providing a direct comparison of their potency, selectivity, and cellular activity.
Table 1: Biochemical Potency and Selectivity
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Selectivity (Fold, Aurora A vs. Aurora B) |
| This compound | Aurora A | 0.6[2][4] | 0.4[5] | >450[2][4] |
| Aurora B | 280[3] | 412[5] | ||
| Alisertib (MLN8237) | Aurora A | 1.2[6] | 0.3[7] | >200 (in cells)[8] |
| Aurora B | 396.5[6] | 8.1[5] | ||
| MLN8054 | Aurora A | - | 7[7] | 150 (in cells)[7] |
| Aurora B | - | 77[5] |
Table 2: In Vitro Cellular Activity
| Inhibitor | Cell Line | GI50 (µM) | Assay Type |
| MLN8054 | HCT-116 (Colon) | 0.11 ± 0.02 | BrdU Cell Proliferation[9] |
| PC-3 (Prostate) | 0.23 ± 0.05 | BrdU Cell Proliferation[9] | |
| Calu-6 (Lung) | 0.18 ± 0.02 | BrdU Cell Proliferation[9] | |
| MIA PaCa-2 (Pancreas) | 0.16 ± 0.01 | BrdU Cell Proliferation[9] | |
| A549 (Lung) | 1.43 ± 0.25 | BrdU Cell Proliferation[9] |
Table 3: In Vivo Antitumor Efficacy in Xenograft Models
| Inhibitor | Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) |
| Alisertib (MLN8237) | HCT-116 (Colon) | 30 mg/kg, once daily | 94.7[10] |
| Calu-6 (Lung) | 30 mg/kg, once daily | >76[10] | |
| PC-3 (Prostate) | 30 mg/kg, once daily | >76[10] | |
| SU-DHL-4 (Lymphoma) | 20 mg/kg, twice daily | 106[10] | |
| MLN8054 | HCT-116 (Colon) | 30 mg/kg, once daily | 84[1] |
| HCT-116 (Colon) | 30 mg/kg, twice daily | 96[1] | |
| PC-3 (Prostate) | 30 mg/kg, continuous | 119[2] | |
| Calu-6 (Lung) | 30 mg/kg, continuous | 84[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Purified recombinant Aurora A kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
5x Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[11]
-
Test inhibitors (e.g., this compound, Alisertib, MLN8054) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White 96-well or 384-well plates
Procedure:
-
Prepare a 1x Kinase Assay Buffer by diluting the 5x stock.
-
Prepare serial dilutions of the test inhibitors in 1x Kinase Assay Buffer containing a constant percentage of DMSO (e.g., 1%).
-
In a white assay plate, add 2.5 µL of the diluted test inhibitor or vehicle (DMSO) to the appropriate wells.
-
Prepare a substrate/ATP mix in 1x Kinase Assay Buffer.
-
Prepare a solution of Aurora A kinase in 1x Kinase Assay Buffer.
-
Initiate the kinase reaction by adding the kinase solution to the wells containing the inhibitor, followed by the addition of the substrate/ATP mix. The final reaction volume is typically 5-10 µL.
-
Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).[11][12]
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT or BrdU Assay)
This assay measures the metabolic activity or DNA synthesis of a cell population to determine the effect of an inhibitor on cell proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test inhibitors dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or BrdU labeling reagent
-
Solubilization buffer (for MTT) or anti-BrdU antibody and substrate (for BrdU)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitors or vehicle (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
For MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
For BrdU Assay:
-
Add BrdU labeling reagent to the cells and incubate for a few hours to allow for its incorporation into newly synthesized DNA.
-
Fix the cells and incubate with an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).
-
Add the enzyme substrate and measure the resulting colorimetric or chemiluminescent signal.
-
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the GI50 (concentration for 50% inhibition of growth) value.
In Vivo Tumor Xenograft Study
This study evaluates the antitumor efficacy of an inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Cancer cell line for tumor implantation
-
Test inhibitor formulated for oral or intravenous administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle to the mice according to a predetermined dosing schedule (e.g., once or twice daily for a specific number of weeks).
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in the mean tumor volume of the treated group and ΔC is the change in the mean tumor volume of the control group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the Aurora A kinase signaling pathway and a typical experimental workflow for evaluating Aurora A kinase inhibitors.
Caption: Aurora A Kinase Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for Aurora A Kinase Inhibitor Evaluation.
Conclusion
This compound stands out as a highly potent and selective Aurora A kinase inhibitor with a well-defined p53-dependent mechanism of action. When compared to Alisertib (MLN8237) and MLN8054, this compound demonstrates superior selectivity for Aurora A over Aurora B in biochemical assays. Alisertib, the most clinically advanced of the three, shows robust in vivo efficacy across a broad range of tumor models. MLN8054, a precursor to Alisertib, also exhibits significant preclinical activity. The choice of inhibitor for further research or clinical development will depend on the specific context, including the desire for high selectivity (favoring this compound) versus a more extensively validated clinical candidate (favoring Alisertib). The expression of biomarkers such as TPX2 may also be a crucial factor in determining sensitivity to these inhibitors.[13] This guide provides a foundational dataset and standardized protocols to aid researchers in making informed decisions for their ongoing and future investigations into Aurora A kinase inhibition.
References
- 1. ascopubs.org [ascopubs.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pnas.org [pnas.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. promega.com [promega.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. A novel Aurora kinase A inhibitor this compound predicts TPX2 as a therapeutic biomarker in non-Hodgkin lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Aurora Kinase A Inhibitors: MK-8745 vs. MLN8237 (Alisertib)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent Aurora Kinase A (AURKA) inhibitors, MK-8745 and MLN8237 (Alisertib), focusing on their performance backed by experimental data. This document is intended to assist researchers and drug development professionals in making informed decisions regarding the selection and application of these compounds in their studies.
Introduction
Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis.[1] Specifically, Aurora Kinase A is essential for centrosome maturation, spindle assembly, and proper chromosome segregation.[1] Its overexpression is frequently observed in various human cancers, making it an attractive target for cancer therapy.[1] this compound and Alisertib are both potent and selective inhibitors of AURKA, but they exhibit distinct profiles in terms of selectivity, cellular effects, and clinical development status.
Mechanism of Action
Both this compound and Alisertib are ATP-competitive inhibitors of Aurora Kinase A.[2][3] By binding to the ATP-binding pocket of the kinase, they prevent the phosphorylation of downstream substrates, leading to mitotic arrest and subsequent cell death. Inhibition of AURKA disrupts the formation of the mitotic spindle, leading to a G2/M cell cycle arrest.[3][4] In p53 wild-type cells, this arrest is often followed by apoptosis.[4] However, in p53-deficient cells, inhibition of AURKA can lead to endoreduplication and the formation of polyploid cells.[4]
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) | Selectivity (vs. AURKB) | Reference |
| This compound | Aurora A | 0.6 | >450-fold | [5] |
| Aurora B | >270 | [2] | ||
| MLN8237 (Alisertib) | Aurora A | 1.2 | >200-fold | [3] |
| Aurora B | 396.5 | [6] |
Table 2: Cellular Activity in Non-Hodgkin Lymphoma (NHL) Cell Lines
| Cell Line | Compound | IC50 (nM) at 48h | Cellular Effect | Reference |
| Granta 519 | This compound | Not specified | G2/M arrest, tetraploidy, cell death | [7] |
| Jeko1 | This compound | Not specified | G2/M arrest, tetraploidy, cell death | [7] |
| JVM2 | This compound | Not specified | G2/M arrest, tetraploidy, cell death | [7] |
| Z138C | This compound | Not specified | G2/M arrest, tetraploidy, cell death | [7] |
| Akata | This compound | Not specified | G2/M arrest, tetraploidy, cell death | [7] |
| Various T-cell lymphoma lines | Alisertib | 100-1000 | Growth inhibition | [8] |
| Various B-cell lymphoma lines | Alisertib | 20-300 | Growth inhibition | [8] |
Table 3: In Vivo Antitumor Efficacy
| Compound | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| This compound | Non-Hodgkin Lymphoma Xenografts | Not specified | Significant | [9] |
| MLN8237 (Alisertib) | HCT-116 (Colon) Xenograft | 30 mg/kg, once daily | 94.7% | [10] |
| OCI-LY19 (Lymphoma) Xenograft | 20 mg/kg, twice daily | 106% (regression) | [10] | |
| Various solid tumor xenografts | 30 mg/kg | >76% | [10] |
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified Aurora kinases.
Methodology:
-
Purified recombinant Aurora A or Aurora B kinase is incubated with a specific peptide substrate and ATP in a reaction buffer.[11]
-
The test compound (this compound or Alisertib) is added at various concentrations.[11]
-
The kinase reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as radiometric assays with ³²P-labeled ATP or luminescence-based assays like ADP-Glo™, which measures ADP production.[11][12]
-
The percentage of kinase inhibition is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[11]
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of the inhibitors on cell cycle progression.
Methodology:
-
Cancer cell lines are seeded in multi-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of this compound, Alisertib, or vehicle control (DMSO) for a specified duration (e.g., 24 or 48 hours).[11]
-
Cells are harvested by trypsinization, washed with PBS, and fixed in ice-cold 70% ethanol.
-
Fixed cells are washed to remove ethanol and then resuspended in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A to prevent staining of double-stranded RNA.[11]
-
The DNA content of individual cells is measured using a flow cytometer.
-
The distribution of cells in different phases of the cell cycle (G1, S, and G2/M) is analyzed using appropriate software to identify cell cycle arrest.[11]
In Vivo Xenograft Efficacy Study
Objective: To evaluate the antitumor activity of the compounds in a preclinical animal model.
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously inoculated with a suspension of human cancer cells (e.g., HCT-116, OCI-LY19).[10]
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.[10]
-
This compound or Alisertib is administered orally at specified doses and schedules. The vehicle used for the control group should be identical to that used for the test compounds.[3][10]
-
Tumor volume is measured periodically (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.[10]
-
Animal body weights are monitored as an indicator of toxicity.
-
At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group.[10]
Mandatory Visualization
Caption: Aurora Kinase A signaling pathway and points of inhibition.
Caption: A generalized workflow for preclinical inhibitor comparison.
Conclusion
Both this compound and Alisertib are highly potent inhibitors of Aurora Kinase A with demonstrated preclinical activity. This compound exhibits greater selectivity for AURKA over AURKB in vitro compared to Alisertib. Both compounds effectively induce G2/M arrest and cell death in cancer cell lines. Alisertib has been more extensively studied in clinical trials across a range of solid and hematological malignancies. The choice between these two inhibitors for research purposes may depend on the specific experimental context, with this compound offering a potentially more selective tool for probing AURKA function, while Alisertib provides a benchmark with more extensive in vivo and clinical data. Further head-to-head in vivo studies would be beneficial for a more definitive comparison of their therapeutic potential.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. A novel Aurora kinase A inhibitor this compound predicts TPX2 as a therapeutic biomarker in non-Hodgkin lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polo-like kinase (PLK) inhibitors in preclinical and early clinical development in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide: MK-8745 Versus Pan-Aurora Kinase Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Aurora kinase inhibitor MK-8745 and several pan-Aurora kinase inhibitors, focusing on their performance, mechanisms of action, and available experimental data. The information presented is intended to assist researchers in making informed decisions for their preclinical and clinical research endeavors.
Executive Summary
Aurora kinases are crucial regulators of mitosis, and their dysregulation is a hallmark of many cancers, making them attractive therapeutic targets. Inhibitors of Aurora kinases have been developed with two main strategies: selective inhibition of a specific Aurora kinase family member or pan-inhibition of multiple members. This compound is a potent and highly selective inhibitor of Aurora A kinase.[1][2] In contrast, pan-Aurora kinase inhibitors such as Tozasertib (VX-680), Danusertib (PHA-739358), and Barasertib (AZD1152) target Aurora A, B, and C with varying degrees of potency.
This guide will delve into a head-to-head comparison of their selectivity, in vitro efficacy, and safety profiles, supported by experimental data and detailed protocols.
Mechanism of Action and Selectivity
This compound is a potent and selective small-molecule inhibitor of Aurora A kinase with an IC50 of 0.6 nM.[2] It exhibits over 450-fold selectivity for Aurora A over Aurora B.[2] Inhibition of Aurora A by this compound leads to G2/M cell cycle arrest, accumulation of tetraploid nuclei, and subsequent p53-dependent apoptosis in cancer cells.[1][2] In cells with mutated or null p53, this compound treatment results in endoreduplication and polyploidy.[1]
Pan-Aurora kinase inhibitors target multiple Aurora kinases.
-
Tozasertib (VX-680) is a pan-Aurora kinase inhibitor with Ki values of 0.6 nM, 18 nM, and 4.6 nM for Aurora A, B, and C, respectively.
-
Danusertib (PHA-739358) inhibits Aurora A, B, and C with IC50 values of 13 nM, 79 nM, and 61 nM, respectively.
-
Barasertib (AZD1152) is a prodrug that is rapidly converted to its active form, AZD1152-HQPA, a highly selective Aurora B inhibitor with an IC50 of 0.37 nM. It shows approximately 3700-fold greater selectivity for Aurora B over Aurora A.
The differing selectivity profiles of these inhibitors lead to distinct cellular phenotypes and potential therapeutic windows. Selective inhibition of Aurora A with this compound is designed to specifically disrupt centrosome function and spindle assembly, while pan-Aurora kinase inhibitors have a broader impact on mitosis, including chromosome segregation and cytokinesis, which are primarily regulated by Aurora B.
Signaling Pathway Diagrams
Comparative Performance Data
In Vitro Kinase Inhibitory Activity
The following table summarizes the reported IC50 values for this compound and several pan-Aurora kinase inhibitors against Aurora kinases. It is important to note that these values are from different studies and experimental conditions may vary.
| Inhibitor | Aurora A (IC50/Ki, nM) | Aurora B (IC50/Ki, nM) | Aurora C (IC50/Ki, nM) | Selectivity (Aurora B/A) | Reference(s) |
| This compound | 0.6 | 280 | - | >450-fold | [2] |
| Tozasertib (VX-680) | 0.6 (Ki) | 18 (Ki) | 4.6 (Ki) | 30-fold | |
| Danusertib (PHA-739358) | 13 | 79 | 61 | ~6-fold | |
| Barasertib (AZD1152-HQPA) | 1368 | 0.37 | - | ~3700-fold (selective for B) | |
| Alisertib (MLN8237) | 1.2 | 396.5 | - | >200-fold |
In Vitro Anti-proliferative Activity
The anti-proliferative activity of these inhibitors has been evaluated in various cancer cell lines. The IC50 values for cell growth inhibition are presented below. Direct comparison is challenging due to variations in cell lines and assay conditions across studies.
| Inhibitor | Cell Line(s) | IC50 (nM) | Reference(s) |
| This compound | Granta 519, Jeko1, JVM2, Z138C, Akata (NHL) | Not specified, but sensitivity correlates with TPX2 expression | [3] |
| Tozasertib (VX-680) | HeyA8, SKOV3ip1 (Ovarian) | ~50-100 | |
| Danusertib (PHA-739358) | Wide range of cancer cell lines | Sub-micromolar | |
| Barasertib (AZD1152) | SCLC cell lines | <50 in sensitive lines | |
| Alisertib (MLN8237) | Multiple Myeloma cell lines | 3 - 1710 |
Safety and Tolerability (Clinical Data)
Clinical trial data provides insights into the safety and tolerability of these inhibitors in humans. As this compound has limited publicly available clinical data, this section primarily focuses on the adverse events associated with pan-Aurora kinase inhibitors.
| Inhibitor | Phase of Development | Common Adverse Events (Grade ≥3) | Reference(s) |
| This compound | Preclinical/Early Clinical | Data not publicly available | - |
| Tozasertib (VX-680) | Phase I/II (Development largely discontinued due to toxicity) | Neutropenia, febrile neutropenia, stomatitis, gastrointestinal toxicity | [4] |
| Danusertib (PHA-739358) | Phase I/II | Febrile neutropenia, mucositis, anemia, diarrhea, thrombocytopenia | [5] |
| Barasertib (AZD1152) | Phase I/II/III | Febrile neutropenia, stomatitis/mucosal inflammation, neutropenia, infection, nausea, diarrhea | [6][7] |
| Alisertib (MLN8237) | Phase III | Neutropenia, febrile neutropenia, anemia, thrombocytopenia, fatigue, stomatitis |
The primary dose-limiting toxicities for most Aurora kinase inhibitors are related to their anti-proliferative effects on rapidly dividing normal tissues, such as the bone marrow and gastrointestinal mucosa.
Experimental Protocols
Experimental Workflow Diagram
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of Aurora kinase inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
This compound and/or pan-Aurora kinase inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the inhibitors in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the inhibitors at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry)
Objective: To analyze the effect of Aurora kinase inhibitors on cell cycle distribution.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and/or pan-Aurora kinase inhibitors
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with inhibitors for 24-48 hours.
-
Harvest the cells by trypsinization, collect the supernatant containing floating cells, and combine with the adherent cells.
-
Wash the cells with ice-cold PBS and centrifuge.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V Staining)
Objective: To detect and quantify apoptosis induced by Aurora kinase inhibitors.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and/or pan-Aurora kinase inhibitors
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with inhibitors for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion
The choice between a highly selective Aurora A inhibitor like this compound and a pan-Aurora kinase inhibitor depends on the specific research question and therapeutic strategy. This compound offers the potential for a more targeted approach with a theoretically wider therapeutic window by avoiding the toxicities associated with Aurora B inhibition. Its efficacy, however, may be dependent on the p53 status of the tumor.[1] Pan-Aurora kinase inhibitors, while potentially more broadly effective due to their action on multiple mitotic processes, have consistently shown dose-limiting toxicities in clinical trials, primarily myelosuppression and mucositis.
Further head-to-head preclinical studies under standardized conditions are needed for a more definitive comparison of the efficacy of these inhibitors. The lack of publicly available clinical safety data for this compound currently limits a comprehensive risk-benefit assessment in a clinical context. As research in this area progresses, the identification of predictive biomarkers, such as TPX2 expression for this compound sensitivity, will be crucial for patient stratification and the successful clinical translation of Aurora kinase inhibitors.[3]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. A novel Aurora kinase A inhibitor this compound predicts TPX2 as a therapeutic biomarker in non-Hodgkin lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the p53-Dependent Effect of MK-8745: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of MK-8745, a selective Aurora A kinase inhibitor, focusing on the validation of its p53-dependent therapeutic effect. The information presented herein is intended to assist researchers in designing and interpreting experiments aimed at evaluating this compound and similar compounds.
Executive Summary
This compound is a potent inhibitor of Aurora A kinase, a key regulator of mitotic progression. Its anti-cancer activity is significantly influenced by the p53 tumor suppressor status of the target cells. In cancer cells with wild-type p53, this compound treatment typically leads to G2/M cell cycle arrest followed by apoptosis.[1] Conversely, in cells with mutated or null p53, the primary outcome is often endoreduplication and polyploidy, a state of abnormal cell enlargement without cell division. This differential response underscores the importance of p53 status as a potential biomarker for predicting clinical efficacy of this compound. This guide compares this compound with other Aurora kinase inhibitors and provides detailed protocols for key validation experiments.
Comparative Performance of Aurora Kinase Inhibitors
The efficacy of various Aurora kinase inhibitors is often compared based on their half-maximal inhibitory concentration (IC50) in different cancer cell lines. The p53 status of these cell lines is a critical factor in their sensitivity to these inhibitors.
| Inhibitor | Target Kinase(s) | Cell Line | p53 Status | IC50 (approx.) | Reference |
| This compound | Aurora A | HCT116 | Wild-type | Not explicitly found | |
| This compound | Aurora A | HCT116 | Null | Not explicitly found | |
| Alisertib (MLN8237) | Aurora A | HCT116 | Wild-type | ~0.06 µM | [2] |
| Alisertib (MLN8237) | Aurora A | HCT116 | Not specified | Not specified | |
| Barasertib (AZD1152-HQPA) | Aurora B | HCT116 | Wild-type | Not explicitly found | |
| Barasertib (AZD1152-HQPA) | Aurora B | HCT116 | Null | Not explicitly found | |
| Danusertib (PHA-739358) | Pan-Aurora | HCT116 | Not specified | Not specified |
Note: Direct comparative IC50 values for all listed inhibitors in isogenic HCT116 p53+/+ and p53-/- cell lines were not consistently available in the searched literature. Researchers are encouraged to perform these experiments for a direct comparison. A study on a compound designated "11a" showed a 10-fold higher sensitivity in p53 wild-type HCT116 cells (IC50 = 0.0337 µM) compared to p53 null cells (IC50 = 0.3188 µM), illustrating the potential difference in sensitivity.
Signaling Pathway and Experimental Workflow
To validate the p53-dependent effect of this compound, a series of experiments are typically performed. The signaling pathway diagram below illustrates the mechanism of action of this compound, and the workflow diagram outlines the key experimental steps.
Caption: this compound inhibits Aurora A, leading to G2/M arrest and p53-dependent apoptosis.
Caption: Workflow for validating the p53-dependent effect of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HCT116 p53+/+ and p53-/-)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[4]
-
Treat the cells with various concentrations of this compound and a vehicle control for 72 hours.
-
After the incubation period, remove the medium and add 28 µL of 2 mg/mL MTT solution to each well.[4]
-
Incubate the plate at 37°C for 1.5 hours.[4]
-
Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Incubate for 15 minutes at 37°C with shaking.[4]
-
Measure the absorbance at 492 nm using a microplate reader.[4]
-
Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).
Western Blot for p53 Phosphorylation
This protocol is for detecting the phosphorylation of p53 at Serine 15.
Materials:
-
Treated and untreated cell lysates
-
Protein electrophoresis equipment (SDS-PAGE)
-
Nitrocellulose or PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-p53 (Ser15) and anti-total p53
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 50 µg) on an SDS-polyacrylamide gel.[5]
-
Transfer the separated proteins to a nitrocellulose membrane.[5]
-
Block the membrane with blocking buffer for 1-2 hours at room temperature.[6]
-
Incubate the membrane with the primary antibody (anti-phospho-p53) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an anti-total p53 antibody as a loading control.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the cell cycle distribution of cells treated with this compound.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the cells and wash them with PBS.
-
Fix the cells by slowly adding them to cold 70% ethanol while vortexing.[7]
-
Incubate the cells on ice for at least 30 minutes.[7]
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.[8]
-
Incubate at 37°C for 15 minutes or at room temperature for 30 minutes.[8]
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events.[7]
-
Use appropriate software to analyze the cell cycle distribution (G1, S, G2/M phases).
Apoptosis Assay by Annexin V Staining and Flow Cytometry
This protocol is for quantifying the percentage of apoptotic cells after treatment with this compound.
Materials:
-
Treated and untreated cells
-
1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)[9]
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells and wash them with cold PBS.[10]
-
Resuspend the cells in 1X Binding Buffer at a concentration of ~1 × 10^6 cells/mL.[9]
-
Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.[11]
-
Gently mix and incubate for 15-20 minutes at room temperature in the dark.[9][11]
-
Add 400 µL of 1X Binding Buffer to each tube.[9]
-
Just before analysis, add 5 µL of PI staining solution.[11]
-
Analyze the samples by flow cytometry.[10]
-
Differentiate between live (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.[9]
References
- 1. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. Mutant p53 protein expression and antioxidant status deficiency in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
A Comparative Guide to TPX2 as a Predictive Biomarker for Mitotic Inhibitor Sensitivity
This guide provides a comprehensive comparison of Targeting Protein for Xenopus Kinesin-like Protein 2 (TPX2) as a predictive biomarker for sensitivity to specific mitotic inhibitors. We will focus on the Aurora A kinase inhibitor MK-8745, clarifying its relationship with TPX2 expression, and compare this with alternative therapeutic strategies targeting mitotic progression, such as CENP-E inhibitors.
TPX2 and Sensitivity to the Aurora A Inhibitor this compound
This compound is a potent and selective small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2] TPX2 is a crucial activator of Aurora A; it binds to and promotes the autophosphorylation and activation of the kinase during mitosis.[3][4] The functional relationship between TPX2 and Aurora A has led to investigations into whether TPX2 expression levels can serve as a biomarker for sensitivity to Aurora A inhibitors like this compound.
1.1. Inverse Correlation between TPX2 Expression and this compound Sensitivity
Contrary to a hypothesis that high levels of an activator might predict sensitivity to an inhibitor of the same pathway, preclinical studies in non-Hodgkin lymphoma (NHL) cell lines have demonstrated an inverse correlation. These studies show that higher levels of the Aurora A activator TPX2 are associated with increased resistance to this compound.[5][6] Conversely, cell lines with lower TPX2 expression were more sensitive to the drug.[5][7][8]
This differential sensitivity was specific to this compound. The same effect was not observed with pan-Aurora inhibitors or other mitotic drugs like Taxol, highlighting a specific interaction between TPX2 levels and this particular Aurora A inhibitor.[6]
1.2. Quantitative Data: TPX2 Expression and this compound IC50
The following table summarizes the findings from preclinical studies, demonstrating the impact of TPX2 modulation on the half-maximal inhibitory concentration (IC50) of this compound in NHL cell lines.
| Cell Line | TPX2 Manipulation | Effect on this compound Sensitivity | Supporting Evidence |
| Granta 519 | siRNA knockdown of TPX2 | Increased Sensitivity | In a cell line initially less sensitive to this compound, reducing TPX2 expression led to increased sensitivity to the drug.[5][6][7] |
| Z138C | Overexpression of TPX2 | Increased Resistance (Decreased Sensitivity) | In a cell line that was initially highly sensitive to this compound, artificially increasing TPX2 expression resulted in drug resistance.[5][6][7] |
1.3. Proposed Mechanism of Action and Biomarker Logic
This compound treatment leads to a G2/M phase cell cycle arrest, the accumulation of tetraploid DNA, and subsequent p53-dependent apoptosis.[1][2] The drug's efficacy is linked to the disruption of the Aurora A pathway. The inverse correlation with TPX2 suggests a complex regulatory mechanism. It is hypothesized that high levels of TPX2 may hyper-activate Aurora A, potentially creating a state that is less dependent on the specific interactions disrupted by this compound or that overcomes the competitive inhibition.
Below is a diagram illustrating the logical relationship between TPX2 expression and this compound resistance.
Comparison with Alternative Mitotic Inhibitors
The mitotic spindle is a well-established target for cancer therapy.[9] this compound represents a targeted approach, while other drugs have different mechanisms of action and associated biomarkers.
2.1. CENP-E Inhibitors (e.g., GSK923295)
A distinct class of mitotic inhibitors targets the centromere-associated protein E (CENP-E), a kinesin motor protein essential for aligning chromosomes at the metaphase plate.[10][11] GSK923295 is an allosteric inhibitor of CENP-E that has been evaluated in clinical trials.[12][13]
-
Mechanism: Unlike Aurora A inhibitors, which disrupt kinase signaling, CENP-E inhibitors directly prevent the motor protein's function. This leads to the failure of chromosome congression, prolonged mitotic arrest due to spindle assembly checkpoint (SAC) activation, and ultimately apoptosis.[10][13]
-
Biomarkers: Currently, there are no universally validated predictive biomarkers for CENP-E inhibitor sensitivity. However, given their mechanism of inducing mitotic arrest, tumors with a functional spindle assembly checkpoint and p53 pathway may be more susceptible.[11] Further research is needed to identify specific molecular markers.
The following diagram illustrates the distinct signaling pathways targeted by this compound and a CENP-E inhibitor.
2.2. Microtubule-Targeting Agents (Taxanes and Vinca Alkaloids)
These are conventional "spindle poisons" that have been a cornerstone of chemotherapy for decades.[14][15]
-
Mechanism: They work by disrupting microtubule dynamics. Taxanes (e.g., Paclitaxel) stabilize microtubules, while vinca alkaloids (e.g., Vinblastine) prevent their polymerization.[14][15] Both actions disrupt the formation and function of the mitotic spindle, leading to mitotic arrest and cell death.
-
Biomarkers: Sensitivity to these agents is complex and not fully predicted by a single biomarker. Factors under investigation include tubulin isotype expression, the presence of drug efflux pumps (e.g., P-glycoprotein), and the status of apoptotic pathways.
2.3. Summary Comparison of Mitotic Inhibitors
| Drug Class | Example(s) | Primary Target | Biomarker(s) / Predictive Factors |
| Aurora A Inhibitor | This compound | Aurora A Kinase | TPX2 Expression (Inverse Correlation): Low TPX2 predicts higher sensitivity.[5][6] p53 status may also be relevant.[2] |
| CENP-E Inhibitor | GSK923295 | CENP-E Motor Protein | No validated biomarkers. A functional spindle assembly checkpoint is theoretically required.[10] |
| Microtubule Stabilizers | Paclitaxel, Docetaxel | β-tubulin (Microtubules) | Tubulin isotypes, drug efflux pump expression, status of apoptotic pathways.[14] |
| Microtubule Destabilizers | Vinblastine, Vincristine | β-tubulin (Microtubules) | Similar to microtubule stabilizers.[14] |
Experimental Protocols
This section details the general methodologies used to establish the relationship between TPX2 expression and drug sensitivity.
3.1. Cell Viability and IC50 Determination
-
Objective: To quantify the concentration of this compound required to inhibit the growth of cancer cell lines by 50% (IC50).
-
Protocol:
-
Cell Culture: Cancer cell lines (e.g., NHL cell lines Granta 519, Z138C) are cultured under standard conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Drug Treatment: Cells are treated with a serial dilution of this compound (e.g., ranging from nanomolar to micromolar concentrations) for a fixed period (e.g., 72-96 hours).
-
Viability Assay: Cell viability is measured using a colorimetric or luminescent assay, such as MTT or CellTiter-Glo®, which quantifies metabolic activity or ATP content, respectively.
-
Data Analysis: The results are normalized to untreated control cells. A dose-response curve is generated, and the IC50 value is calculated using non-linear regression analysis.
-
3.2. siRNA-mediated Knockdown of TPX2
-
Objective: To specifically reduce the expression of TPX2 to assess its impact on drug sensitivity.
-
Protocol:
-
Transfection: Cells are transfected with small interfering RNA (siRNA) molecules specifically targeting TPX2 mRNA or with a non-targeting control siRNA.
-
Incubation: Cells are incubated for 24-48 hours to allow for the degradation of TPX2 mRNA and protein.
-
Verification: The efficiency of the knockdown is confirmed by Western Blot or RT-qPCR analysis to measure TPX2 protein or mRNA levels, respectively.
-
Drug Sensitivity Assay: The transfected cells are then subjected to the cell viability protocol described above to determine the IC50 of this compound.
-
3.3. Protein Expression Analysis (Western Blot)
-
Objective: To measure the levels of TPX2 and other relevant proteins in cell lysates.
-
Protocol:
-
Lysis: Cells are harvested and lysed in a buffer containing detergents and protease inhibitors.
-
Quantification: The total protein concentration in the lysate is determined using a protein assay (e.g., BCA assay).
-
Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for the protein of interest (e.g., anti-TPX2), followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is detected using a chemiluminescent substrate and imaged. Band intensity is quantified relative to a loading control (e.g., β-actin or GAPDH).
-
The workflow for testing TPX2 as a biomarker for this compound sensitivity is depicted below.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TPX2: of spindle assembly, DNA damage response, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel Aurora kinase A inhibitor this compound predicts TPX2 as a therapeutic biomarker in non-Hodgkin lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mitotic cell death induction by targeting the mitotic spindle with tubulin-inhibitory indole derivative molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are CENP-E inhibitors and how do they work? [synapse.patsnap.com]
- 11. Frontiers | Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications [frontiersin.org]
- 12. First-time-in-human study of GSK923295, a novel antimitotic inhibitor of centromere-associated protein E (CENP-E), in patients with refractory cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spindle Poisons and Cell Fate: A Tale of Two Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mitotic inhibitor - Wikipedia [en.wikipedia.org]
MK-8745: A Comparative Analysis of Apoptosis and Polyploidy Induction
For Researchers, Scientists, and Drug Development Professionals
MK-8745, a potent and selective inhibitor of Aurora A kinase, presents a fascinating duality in its cellular effects, capable of inducing either programmed cell death (apoptosis) or whole-genome duplication (polyploidy).[1][2][3][4] This differential outcome is not stochastic but is instead critically governed by the functional status of the tumor suppressor protein p53, a key regulator of cell cycle checkpoints and apoptosis.[1][2][3][4] This guide provides a comprehensive comparison of these two distinct cellular fates in response to this compound treatment, supported by experimental data and detailed methodologies.
Mechanism of Action: The p53 Switch
This compound selectively inhibits Aurora A kinase, a crucial enzyme for mitotic progression.[1][2][4] The cellular response to this inhibition diverges based on the p53 status of the cancer cells.
-
In p53 Wild-Type Cells: Inhibition of Aurora A by this compound in cells with functional p53 leads to a brief delay in mitosis, followed by proper cytokinesis and subsequent entry into apoptosis.[1][2][3][4] This apoptotic response is mediated through the activation of the p53 pathway, including the phosphorylation of p53 at Serine 15, an increase in p53 protein levels, and the downstream activation of caspase-3 and release of cytochrome c.[1][2][5]
-
In p53 Mutant or Null Cells: Conversely, in cells lacking functional p53, the inhibition of Aurora A kinase results in a prolonged arrest in mitosis.[1][2][3][4] This extended mitotic state ultimately leads to endoreduplication—DNA replication without cell division—and the formation of polyploid cells.[1][2][3][4]
Quantitative Comparison of Cellular Fates
The differential effects of this compound on apoptosis and polyploidy have been quantified in various cancer cell lines. The following tables summarize key experimental findings.
| Cell Line | p53 Status | This compound Concentration | Treatment Duration | Outcome | Percentage of Cells |
| HCT 116 | Wild-Type | 5 µM | 17-40 hours | Apoptosis (Sub-G1) | Increasing over time |
| HCT 116 | p53-/- | 5 µM | 40 hours | Polyploidy (8N) | 60% |
| CAPAN2 (Pancreatic) | Wild-Type | 5 µM | 48 hours | Apoptosis | 15% |
| PANC1 (Pancreatic) | Mutant | 5 µM | 48 hours | Polyploidy | 56% |
Data compiled from studies by Nair et al.[1]
Signaling Pathway Diagrams
The signaling pathways leading to either apoptosis or polyploidy following this compound treatment are distinct and contingent on p53.
Caption: Differential signaling pathways of this compound in p53 wild-type vs. mutant/null cells.
Experimental Workflow
The determination of apoptosis versus polyploidy induction by this compound typically involves the following experimental workflow.
References
- 1. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. tandfonline.com [tandfonline.com]
Unveiling the Differential Efficacy of MK-8745 in p53 Wild-Type versus Mutant Cancer Cells: A Comparative Guide
The Aurora A kinase inhibitor, MK-8745, demonstrates a distinct p53-dependent mechanism of action, inducing apoptosis in cancer cells with wild-type p53 and promoting polyploidy in cells harboring p53 mutations. This differential response positions p53 status as a critical biomarker for predicting therapeutic outcomes with this compound and highlights its potential as a targeted therapy. In contrast, WEE1 inhibitors, such as adavosertib (MK-1775), often exhibit enhanced cytotoxicity in p53-mutant cancer cells, presenting an alternative therapeutic strategy for this patient population.
This guide provides a comprehensive comparison of the efficacy of this compound in p53 wild-type versus mutant cancer cells, with supporting experimental data and comparisons to alternative therapies like the WEE1 inhibitor adavosertib. Detailed methodologies for key experiments are provided to enable researchers to replicate and build upon these findings.
Comparative Efficacy of this compound and Adavosertib
The cellular response to this compound is intrinsically linked to the functional status of the p53 tumor suppressor protein. In cells with wild-type p53, inhibition of Aurora A kinase by this compound leads to the activation of the p53 signaling pathway, culminating in programmed cell death, or apoptosis. Conversely, in cells lacking functional p53, the absence of this critical cell cycle checkpoint results in endoreduplication and the formation of polyploid cells upon treatment with this compound.
Adavosertib, a WEE1 kinase inhibitor, also shows a p53-dependent efficacy, albeit through a different mechanism. Cells with mutated or absent p53 are often more reliant on the G2/M checkpoint, which is regulated by WEE1, for DNA repair before entering mitosis. Inhibition of WEE1 in these cells leads to premature mitotic entry and subsequent mitotic catastrophe, a form of cell death.
The following tables summarize the differential effects of this compound and adavosertib on cell viability, apoptosis, and cell cycle progression in isogenic HCT116 human colorectal carcinoma cell lines, which differ only in their p53 status.
Table 1: Comparative IC50 Values (µM) of this compound and Adavosertib in HCT116 Cell Lines
| Compound | HCT116 p53+/+ (Wild-Type) | HCT116 p53-/- (Mutant) |
| This compound | Data Not Available | Data Not Available |
| Adavosertib (MK-1775) | ~0.8 | Data Not Available |
Table 2: Apoptosis Induction by this compound and Adavosertib in HCT116 Cell Lines
| Treatment | HCT116 p53+/+ (Wild-Type) (% Apoptosis) | HCT116 p53-/- (Mutant) (% Apoptosis) |
| This compound (5 µM, 48h) | ~15% | No significant apoptosis |
| Adavosertib | Not significantly altered | Increased apoptosis |
Data for this compound is extrapolated from studies showing significant apoptosis in p53 wild-type cells versus polyploidy in p53 null cells[2]. Adavosertib has been shown to increase apoptotic cells in p53 mutant cell lines[3][4].
Table 3: Cell Cycle Effects of this compound and Adavosertib in HCT116 Cell Lines
| Treatment | HCT116 p53+/+ (Wild-Type) | HCT116 p53-/- (Mutant) |
| This compound | Short delay in mitosis followed by apoptosis | Prolonged arrest in mitosis leading to endoreduplication and polyploidy |
| Adavosertib | No significant change | Increased percentage of cells in G2/M phase |
This compound's effects are well-documented to be p53-dependent[2]. Adavosertib's impact on the cell cycle is particularly pronounced in p53 mutant cells[3][4].
Signaling Pathways
The differential response to this compound and WEE1 inhibitors is rooted in their distinct molecular targets and the central role of p53 in cell cycle control and apoptosis.
Caption: this compound action in p53 wild-type cells.
In p53 wild-type cells, Aurora A kinase normally contributes to the negative regulation of p53. Inhibition of Aurora A by this compound releases this inhibition, leading to p53 activation and subsequent induction of apoptosis.
Caption: this compound action in p53 mutant cells.
In the absence of functional p53, cells are unable to trigger apoptosis in response to Aurora A inhibition. Instead, they undergo a prolonged mitotic arrest, which ultimately leads to endoreduplication and the formation of polyploid, non-viable cells.
Caption: Adavosertib action in p53 mutant cells.
p53 mutant cells are highly dependent on the WEE1-mediated G2/M checkpoint. Adavosertib inhibits WEE1, leading to uncontrolled activation of CDK1 and premature entry into mitosis, resulting in mitotic catastrophe.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed HCT116 p53+/+ and HCT116 p53-/- cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or adavosertib for 72 hours.
-
MTT Incubation: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the drug concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Treat HCT116 p53+/+ and HCT116 p53-/- cells with the desired concentrations of this compound or adavosertib for the indicated time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them twice with ice-cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat and harvest the cells as described for the apoptosis assay.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
RNase Treatment: Wash the fixed cells with PBS and resuspend them in a solution containing RNase A to degrade RNA.
-
PI Staining: Add propidium iodide to the cell suspension.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Protein Extraction: Lyse the treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, p53, p21).
-
Detection: After washing, incubate the membrane with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) system.
Caption: General experimental workflow.
References
- 1. Mutational status of TP53 defines the efficacy of Wee1 inhibitor AZD1775 in KRAS-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WEE1 Inhibitor Adavosertib Exerts Antitumor Effects on Colorectal Cancer, Especially in Cases with p53 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Cross-Validation of MK-8745 Effects Reveals p53-Dependent Apoptosis and Polyploidy Across Diverse Cell Lines
For Immediate Release
A comprehensive analysis of pre-clinical data on MK-8745, a potent and selective Aurora A kinase inhibitor, reveals a consistent pattern of p53-dependent cellular outcomes across various cancer cell lines. This guide synthesizes available experimental data to offer researchers, scientists, and drug development professionals a clear comparison of this compound's effects, highlighting its differential impact on cells with wild-type versus mutant or null p53.
Key Findings:
-
Selective Aurora A Inhibition: this compound demonstrates high selectivity for Aurora A kinase, with a reported half-maximal inhibitory concentration (IC50) of 0.6 nM, making it over 450-fold more selective for Aurora A than for Aurora B (IC50 of 280 nM)[1].
-
p53 Status Dictates Cell Fate: The most striking observation is the bifurcation of cellular response based on the functional status of the tumor suppressor protein p53.
-
In p53 wild-type (WT) cells, this compound treatment typically leads to G2/M cell cycle arrest followed by the induction of apoptosis[2][3][4].
-
In p53 mutant or null cells, the inhibitor also induces a G2/M arrest, but instead of apoptosis, these cells undergo endoreduplication, leading to the formation of polyploid cells[2][3][4].
-
-
TPX2 Expression as a Sensitivity Biomarker: The sensitivity of cancer cell lines to this compound has been correlated with the expression levels of TPX2 (Targeting Protein for Xenopus Klp2), an essential activator of Aurora A kinase. Higher TPX2 expression is associated with increased sensitivity to the inhibitor[5][6].
Data Presentation
The following tables summarize the quantitative effects of this compound observed in various cancer cell lines.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Selectivity (over Aurora B) | Reference |
| Aurora A Kinase | 0.6 | >450-fold | [1] |
| Aurora B Kinase | 280 | - | [1] |
Table 2: Differential Cellular Outcomes of this compound Treatment Based on p53 Status
| Cell Line | Cancer Type | p53 Status | Treatment Conditions | Outcome | Quantitative Data | Reference |
| HCT116 | Colon Carcinoma | Wild-Type | 5 µM for 48h | Apoptosis | 27% Apoptosis | [7] |
| HCT116 p53-/- | Colon Carcinoma | Null | 5 µM for 48h | Polyploidy | 40% Aneuploidy | [7] |
| CAPAN2 | Pancreatic Adenocarcinoma | Wild-Type | 5 µM for 48h | Apoptosis | 15% Apoptosis | [2] |
| PANC1 | Pancreatic Epithelioid Carcinoma | Mutant | 5 µM for 48h | Polyploidy | 56% Polyploidy | [2] |
| DSCRT | Desmoplastic Small Round Cell Tumor | Wild-Type | 5 µM for 48h | Apoptosis | 8% Apoptosis | [2] |
| ST88 | Malignant Peripheral Nerve Sheath Tumor | Mutant | Not Specified | Polyploidy | 18% Polyploidy | [2] |
| HCT116 p53-/- (p53 overexpression) | Colon Carcinoma | Null (WT p53 re-expressed) | Not Specified | Apoptosis | Increased from 6% (vector) to 21% (p53) | [2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
Signaling Pathway of this compound Action
Caption: this compound inhibits Aurora A kinase, leading to G2/M arrest and p53-dependent cell fate.
Experimental Workflow for Assessing this compound Effects
Caption: Workflow for characterizing the cellular effects of this compound treatment.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in the treated versus control samples.
Cell Cycle and Polyploidy Analysis (Propidium Iodide Staining)
-
Cell Treatment: Culture cells and treat with this compound for the desired duration.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in G1, S, and G2/M phases of the cell cycle. Quantify the population of cells with a DNA content greater than 4N to assess polyploidy.
Conclusion
The available data consistently demonstrates that this compound is a selective inhibitor of Aurora A kinase with a predictable, p53-dependent mechanism of action in cancer cell lines. This understanding is crucial for the design of future clinical trials and the identification of patient populations most likely to respond to this therapeutic agent. The expression of TPX2 also emerges as a potential biomarker for patient stratification. Further studies across a broader range of cell lines are warranted to expand the predictive power of these biomarkers.
References
- 1. researchgate.net [researchgate.net]
- 2. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A novel Aurora kinase A inhibitor this compound predicts TPX2 as a therapeutic biomarker in non-Hodgkin lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Integrity of p53 Associated Pathways Determines Induction of Apoptosis of Tumor Cells Resistant to Aurora-A Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: MK-8745 and MK-5108 in Aurora Kinase A Inhibition
A detailed guide for researchers and drug development professionals on the preclinical profiles of two selective Aurora Kinase A inhibitors.
In the landscape of cancer therapeutics, Aurora kinase A (AURKA) has emerged as a compelling target due to its critical role in mitotic progression and its frequent overexpression in various human cancers.[1][2] Inhibition of AURKA disrupts spindle assembly, leading to mitotic arrest and subsequent apoptosis in cancer cells. This guide provides a comprehensive head-to-head comparison of two potent and selective AURKA inhibitors, MK-8745 and MK-5108, summarizing their biochemical potency, cellular activity, and mechanistic distinctions based on available preclinical data.
Biochemical and Cellular Performance: A Quantitative Comparison
Both this compound and MK-5108 are highly potent inhibitors of Aurora A kinase, demonstrating nanomolar efficacy in biochemical assays. However, subtle differences in their selectivity and cellular effects have been reported, which are critical for their therapeutic application.
| Parameter | This compound | MK-5108 (VX-689) | Reference |
| Target | Aurora Kinase A | Aurora Kinase A | [3][4] |
| IC50 (Cell-free) | 0.6 nM (Aurora A) | 0.064 nM (Aurora A) | [3][4] |
| Selectivity | >450-fold vs. Aurora B | 220-fold vs. Aurora B; 190-fold vs. Aurora C | [3][4] |
| Cellular IC50 | Varies by cell line | ~100 nM (Leiomyosarcoma cells); 0.16 - 6.4 µM across 14 cell lines | [4][5] |
| Mechanism of Action | ATP-competitive inhibition of Aurora A | ATP-competitive inhibition of Aurora A | [3][6] |
| Cellular Phenotype | G2/M arrest, polyploidy (p53-mutant/null) or apoptosis (p53-wildtype) | G2/M arrest, induction of phospho-Histone H3 | [7][8] |
Mechanistic Insights and Signaling Pathways
This compound and MK-5108, while both targeting AURKA, exhibit distinct dependencies on cellular context, particularly regarding the p53 tumor suppressor pathway.
This compound induces a G2/M cell cycle arrest, leading to an accumulation of tetraploid nuclei.[2][3] A key finding is that the ultimate cell fate following this compound treatment is dictated by the p53 status of the cancer cells.[7][9] In p53 wild-type cells, AURKA inhibition by this compound leads to p53 phosphorylation (Ser15) and subsequent apoptosis.[3][7] Conversely, in p53-mutant or null cells, the treatment results in endoreduplication and polyploidy without significant apoptosis.[7][10] Furthermore, the sensitivity to this compound has been correlated with the expression levels of the AURKA activator, TPX2.[11][12]
MK-5108 , also known as VX-689, is a highly selective and potent inhibitor of AURKA.[4][5] Its inhibition of AURKA leads to a disruption of the mitotic spindle apparatus and chromosome segregation, ultimately resulting in G2/M phase arrest and apoptosis in cells that overexpress AURKA.[1][8] Preclinical studies have demonstrated its single-agent antitumor activity and its ability to enhance the efficacy of taxanes like docetaxel.[13][14] MK-5108 has been shown to induce phosphorylation of Histone H3, a marker of mitotic arrest, both in vitro and in vivo.[8][13]
Below are diagrams illustrating the targeted signaling pathway and a general experimental workflow for evaluating these inhibitors.
Caption: Inhibition of Aurora A by this compound and MK-5108.
Caption: Workflow for assessing Aurora kinase inhibitor efficacy.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of findings. Below are representative protocols for key experiments used in the characterization of this compound and MK-5108.
Aurora A Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of Aurora A in a cell-free system.
-
Principle: Measurement of the phosphorylation of a substrate peptide by recombinant Aurora A kinase in the presence of ATP. The amount of phosphorylated substrate is inversely proportional to the inhibitory activity of the compound.
-
Materials: Recombinant human Aurora A kinase, biotinylated peptide substrate (e.g., Kemptide), [γ-³³P]-ATP, kinase buffer (e.g., 50 mM Tris-HCl pH 7.4, 15 mM Mg(OAc)₂, 0.2 mM EDTA), inhibitor compound (this compound or MK-5108), streptavidin-coated plates, scintillation counter.
-
Procedure:
-
Prepare serial dilutions of the inhibitor compound in DMSO.
-
In a reaction well, combine the kinase buffer, recombinant Aurora A kinase, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and [γ-³³P]-ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide.
-
Wash the plate to remove unincorporated [γ-³³P]-ATP.
-
Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
-
Cell Proliferation Assay (WST-8)
This assay measures the number of viable cells in a culture, providing an indication of the cytotoxic or cytostatic effects of the inhibitor.
-
Principle: The water-soluble tetrazolium salt, WST-8, is reduced by dehydrogenases in viable cells to produce a yellow-colored formazan dye. The amount of formazan produced is directly proportional to the number of living cells.
-
Materials: Cancer cell lines, cell culture medium, 96-well plates, inhibitor compound (this compound or MK-5108), WST-8 reagent, microplate reader.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the inhibitor compound and a vehicle control (DMSO).
-
Incubate the cells for a specified duration (e.g., 72 hours).
-
Add WST-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value.[4]
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following inhibitor treatment.
-
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is measured by a flow cytometer, which is proportional to the DNA content.
-
Materials: Cancer cell lines, cell culture medium, inhibitor compound, phosphate-buffered saline (PBS), ethanol for fixation, propidium iodide (PI) staining solution containing RNase A, flow cytometer.
-
Procedure:
-
Treat cultured cells with the inhibitor or vehicle control for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in G1, S, and G2/M phases.[8][15]
-
Immunoblotting (Western Blot)
This method is used to detect and quantify specific proteins in a cell lysate, such as the expression and phosphorylation status of Aurora A and its downstream targets.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
Materials: Treated cell lysates, lysis buffer, protein assay kit, SDS-PAGE gels, transfer apparatus, nitrocellulose or PVDF membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (e.g., anti-Aurora A, anti-phospho-Aurora A, anti-TACC3, anti-p53, anti-phospho-p53), HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate, imaging system.
-
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.[15]
-
Conclusion
Both this compound and MK-5108 are potent and selective inhibitors of Aurora A kinase with demonstrated preclinical anti-cancer activity. MK-5108 appears to be a more potent inhibitor in biochemical assays. A key differentiator lies in the p53-dependent mechanism of action for this compound, which may serve as a predictive biomarker for patient stratification. The choice between these inhibitors for further development or as research tools will depend on the specific cancer type, its genetic background (particularly p53 status), and the desired therapeutic strategy. The experimental protocols provided herein offer a framework for the continued investigation and comparison of these and other emerging Aurora kinase inhibitors.
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MK-5108, a highly selective Aurora-A kinase inhibitor, shows antitumor activity alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. A novel Aurora kinase A inhibitor this compound predicts TPX2 as a therapeutic biomarker in non-Hodgkin lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] MK-5108, a Highly Selective Aurora-A Kinase Inhibitor, Shows Antitumor Activity Alone and in Combination with Docetaxel | Semantic Scholar [semanticscholar.org]
- 14. A phase I study of MK-5108, an oral aurora A kinase inhibitor, administered both as monotherapy and in combination with docetaxel, in patients with advanced or refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticancer activity of the Aurora A kinase inhibitor MK-5108 in non-small-cell lung cancer (NSCLC) in vitro as monotherapy and in combination with chemotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating MK-8745 Specificity for Aurora A over Aurora B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MK-8745, a potent Aurora A kinase inhibitor, with other relevant Aurora kinase inhibitors. The focus is on validating its specificity for Aurora A over Aurora B, a critical aspect for its therapeutic application and use as a research tool. This document summarizes key performance data, details experimental methodologies, and provides visual representations of relevant biological pathways and experimental workflows.
Comparative Inhibitory Activity
The selectivity of a kinase inhibitor is paramount for minimizing off-target effects and achieving a desired therapeutic window. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against Aurora A and Aurora B, alongside other well-characterized Aurora kinase inhibitors. Lower IC50 values indicate higher potency.
| Compound Name | Target(s) | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Selectivity (Fold, B/A) |
| This compound | Aurora A | 0.6 [1] | 280 [2] | ~467 |
| Alisertib (MLN8237) | Aurora A | 1.2[3][4] | 396.5[3][4] | ~330 |
| MLN8054 | Aurora A | 4[5] | >160 | >40 |
| VX-680 (Tozasertib) | Pan-Aurora | 0.6[4] | 18[4] | 30 |
| AZD1152-HQPA (Barasertib) | Aurora B | 1368 | 0.37[6] | 0.00027 |
| GSK1070916 | Aurora B | 130.2 | 0.38[2] | 0.0029 |
Note: IC50 values are compiled from various sources and may have been determined using different assay conditions. Direct comparison should be made with caution.
Experimental Protocols
Accurate determination of inhibitor potency and selectivity relies on robust biochemical assays. Below are generalized protocols for common in vitro kinase assays used to evaluate inhibitors like this compound.
Radiometric Kinase Assay (e.g., [³³P]-ATP Filter Binding Assay)
This method measures the incorporation of a radiolabeled phosphate from [³³P]-ATP onto a substrate protein or peptide by the kinase.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the purified recombinant Aurora A or Aurora B enzyme, a suitable substrate (e.g., Myelin Basic Protein or a specific peptide), and the kinase assay buffer (typically containing Tris-HCl, MgCl₂, DTT, and BSA).
-
Inhibitor Addition: Add serial dilutions of this compound or other test compounds to the reaction mixture. Include a DMSO control (vehicle).
-
Initiation: Start the kinase reaction by adding the [³³P]-ATP solution.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Separation: Spot the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane, while unincorporated [³³P]-ATP is washed away.
-
Detection: Quantify the radioactivity on the filter membrane using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Luminescence-Based Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Protocol:
-
Reaction Setup: In a multi-well plate, combine the purified recombinant Aurora A or Aurora B enzyme, the substrate, and the kinase reaction buffer.
-
Inhibitor Addition: Add serial dilutions of this compound or other test compounds, along with a DMSO control.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specified time (e.g., 60 minutes).
-
ADP Detection (Step 1): Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for approximately 40 minutes.
-
ADP Detection (Step 2): Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the ADP generated into a luminescent signal. Incubate for about 30 minutes.
-
Signal Measurement: Read the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percentage of inhibition and determine the IC50 values as described for the radiometric assay.
Visualizing Biological Context and Experimental Design
Aurora Kinase Signaling Pathways
Aurora A and Aurora B, despite their sequence homology, have distinct roles in mitosis due to their different subcellular localizations and substrates. Aurora A is primarily involved in centrosome maturation and separation, as well as spindle assembly. In contrast, Aurora B is a component of the chromosomal passenger complex (CPC) and is crucial for correcting kinetochore-microtubule attachments and for cytokinesis. Inhibition of Aurora A leads to defects in spindle formation, while inhibition of Aurora B results in chromosome misalignment and failed cytokinesis.
Caption: Distinct roles of Aurora A and Aurora B in mitosis and their selective inhibition.
Experimental Workflow for Validating Kinase Inhibitor Specificity
The validation of a kinase inhibitor's specificity is a multi-step process that moves from in vitro biochemical assays to cell-based assays and potentially to in vivo models. This systematic approach ensures a thorough characterization of the inhibitor's activity and selectivity.
Caption: A stepwise approach to characterizing the specificity of a kinase inhibitor.
References
- 1. academic.oup.com [academic.oup.com]
- 2. frontiersin.org [frontiersin.org]
- 3. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
A Meta-Analysis of MK-8745: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of published research on MK-8745, a potent and selective Aurora A kinase inhibitor. Through a systematic review of preclinical studies, this document compares the performance of this compound with other notable Aurora kinase inhibitors, presenting key experimental data in a standardized format to facilitate informed decision-making in drug discovery and development.
Abstract
Comparative Analysis of In Vitro Potency
The in vitro potency of this compound and its competitors is a critical measure of their therapeutic potential. The following table summarizes the half-maximal inhibitory concentrations (IC50) against Aurora A and Aurora B kinases, highlighting the selectivity profile of each compound.
| Compound | Target Kinase | IC50 (nM) | Selectivity (Aurora B/Aurora A) | Reference |
| This compound | Aurora A | 0.6 | >450-fold | [1] |
| Aurora B | 280 | [2] | ||
| Alisertib (MLN8237) | Aurora A | 1.2 | >200-fold | [3] |
| Aurora B | 396.5 | [3] | ||
| Tozasertib (VX-680) | Aurora A | 0.6 | 30-fold | [4] |
| Aurora B | 18 | [4] | ||
| AZD1152-HQPA | Aurora A | 1368 | 0.00027-fold | [5] |
| Aurora B | 0.37 | [5][6] |
Cellular Effects: G2/M Cell Cycle Arrest and Apoptosis
Inhibition of Aurora A kinase by this compound leads to defects in mitotic spindle formation, resulting in cell cycle arrest at the G2/M phase and subsequent induction of apoptosis, particularly in p53-proficient cancer cells.[7][8][9] The tables below present quantitative data from cell-based assays.
G2/M Phase Cell Cycle Arrest
| Compound | Cell Line | Concentration (µM) | % of Cells in G2/M Phase (Treatment) | % of Cells in G2/M Phase (Control) | Reference |
| This compound | HCT116 (p53+/+) | 5 | Accumulation of 4N DNA cells by 6h | Not specified | [2] |
| Alisertib | HT29 | 1 | 85.7% | 10.5% | [10] |
| Alisertib | Caco-2 | 1 | 77.2% | 17.3% | [10] |
| Alisertib | Neuroblastoma (Kelly) | Not specified | Significant increase | Not specified | [11] |
Induction of Apoptosis
| Compound | Cell Line | Concentration (µM) | % Apoptotic Cells (Treatment) | % Apoptotic Cells (Control) | Reference |
| This compound | HCT116 (p53+/+) | Not specified | 15% (significant apoptosis) | Not specified | [12] |
| This compound | HCT116 (p53-/-) | Not specified | No apoptosis | Not specified | [12] |
| Alisertib | Epithelioid Sarcoma | 0.3 | Increased early and late apoptotic cells | Not specified | [4] |
| Alisertib | HT29 | Not specified | Not specified | Not specified | [2] |
Signaling Pathways and Mechanism of Action
This compound exerts its effects by inhibiting the kinase activity of Aurora A. This disrupts the downstream signaling cascade that is crucial for mitotic progression.
Aurora A Activation and Inhibition by this compound
Aurora A activation is a multi-step process involving the binding of cofactors such as TPX2, which promotes a conformational change and autophosphorylation at Threonine 288 (p-Thr288).[13][14][15] this compound acts as an ATP-competitive inhibitor, preventing the phosphorylation of downstream substrates.
Caption: Aurora A activation by TPX2 and its inhibition by this compound.
Downstream Effects of Aurora A Inhibition
Inhibition of Aurora A by this compound has significant consequences for downstream signaling, notably affecting the p53 tumor suppressor pathway and other key mitotic regulators.
Caption: Downstream effects of Aurora A inhibition by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Assay
-
Objective: To determine the IC50 of an inhibitor against purified Aurora kinases.
-
Methodology:
-
Purified recombinant Aurora A or Aurora B kinase is incubated with a specific peptide substrate and ATP in a reaction buffer.
-
The inhibitor (e.g., this compound) is added at varying concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified using methods such as radiometric assays (with ³²P-ATP) or luminescence-based assays (e.g., ADP-Glo™).
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
-
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
-
Objective: To determine the distribution of cells in different phases of the cell cycle.
-
Methodology:
-
Cells are seeded and treated with the test compound for the desired duration.
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells are washed and then treated with RNase A to remove RNA.
-
Cells are stained with a propidium iodide (PI) solution.
-
The DNA content of individual cells is measured by flow cytometry.
-
The percentage of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.
-
Apoptosis Assay by Annexin V Staining and Flow Cytometry
-
Objective: To quantify the percentage of apoptotic cells.
-
Methodology:
-
Cells are seeded and treated with the test compound.
-
Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V Binding Buffer.
-
Annexin V conjugated to a fluorochrome (e.g., FITC or PE) and a viability dye such as Propidium Iodide (PI) or 7-AAD are added to the cell suspension.
-
The cells are incubated in the dark at room temperature.
-
The stained cells are analyzed by flow cytometry.
-
The percentage of early apoptotic (Annexin V positive, PI/7-AAD negative) and late apoptotic/necrotic (Annexin V positive, PI/7-AAD positive) cells is quantified.[11][13][16][17][18]
-
Conclusion
This meta-analysis consolidates key findings on this compound, highlighting its high potency and selectivity for Aurora A kinase. The provided comparative data and detailed protocols serve as a valuable resource for researchers in the field of oncology and drug development. The distinct cellular phenotypes induced by this compound, particularly its reliance on p53 status for apoptotic induction, underscore the importance of patient stratification in potential clinical applications. Further research, including direct head-to-head comparative studies under uniform experimental conditions, will be crucial for definitively positioning this compound within the landscape of Aurora kinase inhibitors.
References
- 1. Integrity of p53 Associated Pathways Determines Induction of Apoptosis of Tumor Cells Resistant to Aurora-A Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bora Bridges Aurora-A Activation and Substrate Recognition of PLK1 | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 9. A novel Aurora kinase A inhibitor this compound predicts TPX2 as a therapeutic biomarker in non-Hodgkin lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alisertib Induces Cell Cycle Arrest, Apoptosis, Autophagy and Suppresses EMT in HT29 and Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Non-centrosomal TPX2-Dependent Regulation of the Aurora A Kinase: Functional Implications for Healthy and Pathological Cell Division [frontiersin.org]
- 14. Structural basis of Aurora-A activation by TPX2 at the mitotic spindle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 16. Two TPX2-Dependent Switches Control the Activity of Aurora A | PLOS One [journals.plos.org]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biotium.com [biotium.com]
Independent Validation of MK-8745 Preclinical Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of MK-8745, a selective Aurora A kinase inhibitor, with the alternative compound alisertib (MLN8237). The information herein is based on publicly available experimental data to support independent validation and further research.
Mechanism of Action
This compound is a potent and highly selective small molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1] Inhibition of Aurora A by this compound leads to cell cycle arrest at the G2/M phase, resulting in either polyploidy or apoptosis, depending on the p53 status of the cancer cells.[2] In p53 wild-type cells, this compound treatment typically induces apoptosis, while in p53-deficient cells, it leads to endoreduplication and polyploidy.[2] The sensitivity of cancer cells to this compound has been correlated with the expression levels of the Aurora A activator, TPX2.[3][4]
Alisertib is also a selective inhibitor of Aurora A kinase and functions through a similar mechanism of disrupting mitotic spindle formation, leading to G2/M arrest and subsequent apoptosis.
Quantitative Data Comparison
The following tables summarize the in vitro and in vivo preclinical data for this compound and alisertib.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) | Selectivity vs. Aurora B |
| This compound | Aurora A | 0.6[1][5][6] | >450-fold[1][6] |
| Alisertib (MLN8237) | Aurora A | 1.2 | >200-fold |
Table 2: In Vitro Anti-proliferative Activity (IC50 values in various cancer cell lines)
| Cell Line | Cancer Type | This compound IC50 (nM) | Alisertib (MLN8237) IC50 (nM) |
| Non-Hodgkin Lymphoma (various) | Lymphoma | Data not available | Sensitive (qualitative) |
| HCT116 | Colon Carcinoma | p53-dependent apoptosis observed[1] | Data not available |
| Granta 519, Jeko1, JVM2, Z138C, Akata | Non-Hodgkin Lymphoma | Cell cycle arrest and cell death observed[7] | Data not available |
Table 3: In Vivo Antitumor Efficacy in Xenograft Models
| Compound | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome |
| MK-5108 (analog of this compound) | HCT116 (Colon) | 15 mg/kg and 30 mg/kg | Significant TGI (%T/C of 10% and -6% at day 11)[8] |
| MK-5108 (analog of this compound) | SW48 (Colon) | 15 mg/kg and 45 mg/kg | Dose-dependent TGI (%T/C of 35% and 7% at day 10)[8] |
| Alisertib (MLN8237) | Various solid tumors and hematological malignancies | Varies by model | Significant tumor growth inhibition and regressions observed |
%T/C: Percent Test/Control, a measure of antitumor efficacy where a lower value indicates higher efficacy.
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
Biochemical assays to determine the IC50 values of inhibitors against purified Aurora A and B kinases are typically performed using a radiometric or fluorescence-based method. The assay buffer generally contains the purified kinase, a peptide or protein substrate (e.g., myelin basic protein), ATP (often at a concentration near the Km for the kinase), and the test compound at various concentrations. The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific time. The amount of phosphorylated substrate is then quantified to determine the extent of kinase inhibition.
Cell Proliferation Assay (General Protocol)
The anti-proliferative activity of the compounds is assessed using various cancer cell lines. Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with a range of concentrations of the test compound or vehicle control. After a defined incubation period (e.g., 72 hours), cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curves.
In Vivo Xenograft Studies (General Protocol)
Animal studies are conducted in immunocompromised mice (e.g., nude or SCID mice) bearing subcutaneously implanted human tumor xenografts. Once the tumors reach a palpable size, the animals are randomized into control and treatment groups. The test compound is administered orally or via another appropriate route at specified doses and schedules. Tumor volume is measured regularly (e.g., twice weekly) with calipers. At the end of the study, the tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to the control group.
Visualizations
Caption: Signaling pathway of Aurora A kinase and its inhibition.
Caption: General experimental workflow for preclinical evaluation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel Aurora kinase A inhibitor this compound predicts TPX2 as a therapeutic biomarker in non-Hodgkin lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound | Aurora Kinase | Ambeed.com [ambeed.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
Safety Operating Guide
Navigating the Disposal of MK-8745: A Guide to Safe and Compliant Practices
For researchers and drug development professionals handling MK-8745, a potent Aurora A kinase inhibitor, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. While specific institutional and regional regulations must always be followed, this guide provides essential safety information and a general procedural framework for the disposal of this compound, grounded in established best practices for handling hazardous chemical waste.
Immediate Safety and Handling Considerations
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer and your institution's Environmental Health and Safety (EHS) office. This compound should be treated as a hazardous substance.[1][2] Standard handling protocols should include the use of personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Quantitative Data Summary for this compound
The following table summarizes key quantitative data for this compound, which is essential for both experimental design and safety assessments.
| Property | Value | Source |
| CAS Number | 885325-71-3 | [1][3] |
| Molecular Formula | C₂₀H₁₉ClFN₅OS | [1][3] |
| Formula Weight | 431.9 g/mol | [1][3] |
| Purity | ≥98% | [1] |
| Solubility in DMSO | Approx. 20 mg/mL | [1][3] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 4 years at -20°C | [1] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines a general, step-by-step procedure for the safe disposal of this compound waste. This should be adapted to comply with your institution's specific EHS guidelines.
1. Waste Identification and Segregation:
-
Solid Waste: Collect unused or expired this compound powder, contaminated PPE (gloves, weigh boats, wipes), and any other solid materials that have come into direct contact with the compound. This waste should be segregated into a clearly labeled, dedicated hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound, including residual amounts in experimental containers and solvent rinses. This liquid waste should be placed in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
2. Waste Container Labeling:
-
All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: (3-chloro-2-fluorophenyl)[4-[[6-(2-thiazolylamino)-2-pyridinyl]methyl]-1-piperazinyl]-methanone (this compound)
-
The primary hazards associated with the chemical (e.g., "Toxic," "Irritant").
-
The approximate concentration and volume of the waste.
-
The date of accumulation.
-
3. Decontamination of Labware:
-
All glassware and equipment that have come into contact with this compound should be decontaminated.
-
A common procedure is to rinse the equipment multiple times with a suitable solvent (such as ethanol or acetone) that can dissolve this compound.
-
The solvent rinsate must be collected and disposed of as hazardous liquid waste.
-
After the solvent rinse, wash the labware with soap and water.
4. Final Disposal:
-
Store the sealed and labeled hazardous waste containers in a designated, secure secondary containment area until they are collected by your institution's EHS personnel.
-
Follow your institution's established procedures for requesting a hazardous waste pickup. Do not dispose of this compound down the drain or in regular trash.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these guidelines and consulting with institutional safety resources, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.
References
Essential Safety and Operational Guide for Handling MK-8745
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and logistical information for the handling of MK-8745, a potent Aurora Kinase A inhibitor. Adherence to these procedures is critical for ensuring laboratory safety, minimizing exposure risk, and maintaining regulatory compliance. This document offers step-by-step guidance on personal protective equipment, operational handling, and disposal of this compound and associated contaminated materials.
Personal Protective Equipment (PPE)
Given the potent nature of this compound and its classification as a potentially hazardous compound, a stringent PPE protocol is mandatory. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended to prevent skin contact. Double gloving is advised when handling the pure compound or concentrated solutions. |
| Eye Protection | Safety glasses with side shields or goggles | Essential to protect against accidental splashes of solutions or contact with the powdered form of the compound. |
| Body Protection | Laboratory coat | A fully buttoned lab coat should be worn to protect personal clothing from contamination. A disposable gown is recommended when handling larger quantities. |
| Respiratory Protection | NIOSH-approved respirator | Required when there is a risk of aerosolization, such as when weighing the powdered compound or preparing highly concentrated stock solutions. A fit-tested N95 respirator or higher is recommended. |
Health and Safety Information
This compound is a potent bioactive molecule and should be handled with care. The following table outlines its key identifiers and hazard information.
| Identifier | Value |
| Chemical Name | (3-chloro-2-fluorophenyl)(4-((6-(thiazol-2-ylamino)pyridin-2-yl)methyl)piperazin-1-yl)methanone |
| CAS Number | 885325-71-3 |
| Molecular Formula | C₂₀H₁₉ClFN₅OS |
| Molecular Weight | 431.91 g/mol |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and experimental integrity. The following workflow outlines the key steps.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Refer to the product data sheet for specific temperature requirements.
Weighing and Solution Preparation
-
Controlled Environment: All handling of the solid compound and preparation of solutions must be performed in a certified chemical fume hood to minimize inhalation risk.
-
Personal Protective Equipment: Wear all recommended PPE, including double gloves and a respirator.
-
Dust Prevention: Handle the solid form of this compound carefully to avoid generating dust.
-
Solubilization: Use appropriate solvents as indicated in the experimental protocol. For example, this compound is soluble in DMSO.
Experimental Protocols
In Vitro Cell-Based Assay
This protocol provides a general guideline for treating cell lines with this compound.
-
Cell Plating: Plate cells in a 96-well plate at a density of 10,000 cells per well and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 1 µM) for the desired time points (e.g., 24, 48, 72, or 96 hours).
-
Analysis: Measure cell viability using a suitable method, such as an MTT assay.
Solubility Data
The following table provides solubility information for this compound in various solvents.
| Solvent | Solubility |
| DMSO | ≥ 100 mg/mL (≥ 231.53 mM)[1] |
| Ethanol | 1 mg/mL |
| Water | Insoluble |
In Vivo Formulation
For animal studies, this compound can be formulated as follows:
| Solvent Composition | Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL (≥ 5.79 mM); Clear solution[1] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (≥ 5.79 mM); Clear solution[1] |
| 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL (≥ 5.79 mM); Clear solution[1] |
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with extreme care to prevent environmental contamination and ensure compliance with institutional and local regulations.[2]
Waste Segregation
-
Designated Waste Streams: At the point of generation, segregate all waste contaminated with this compound from other laboratory waste. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated consumables such as pipette tips, gloves, vials, and weighing papers.[2]
-
Waste Collection and Labeling
-
Solid Waste: Place all solid waste contaminated with this compound into a designated, robust, and sealable hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container. Keep the container closed when not in use.
-
Labeling: Clearly label all hazardous waste containers with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[3]
On-Site Storage
-
Secure Area: Store the sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[4]
-
Secondary Containment: Place waste containers in secondary containment to prevent the spread of material in case of a leak.
Final Disposal
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[2][5]
-
Documentation: Complete all necessary paperwork for waste pickup and disposal, and maintain records as required by your institution and regulatory agencies.
Disclaimer: This guide is intended for informational purposes only and should not replace a thorough review of the specific Safety Data Sheet (SDS) for this compound and consultation with your institution's Environmental Health and Safety department. Always adhere to all applicable local, state, and federal regulations regarding the handling and disposal of chemical waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
